Product packaging for 4-Bromo-2-(difluoromethoxy)aniline(Cat. No.:CAS No. 1000575-14-3)

4-Bromo-2-(difluoromethoxy)aniline

Cat. No.: B3069973
CAS No.: 1000575-14-3
M. Wt: 238.03 g/mol
InChI Key: DXSGAWDYWNGHGR-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF2NO B3069973 4-Bromo-2-(difluoromethoxy)aniline CAS No. 1000575-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSGAWDYWNGHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000575-14-3
Record name 4-bromo-2-(difluoromethoxy)aniline
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Foundational & Exploratory

Introduction: Unveiling a High-Potential Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethoxy)aniline

In the landscape of fine chemical intermediates, structural novelty is the currency of innovation. This compound, registered under CAS number 1000575-14-3 , emerges as a compound of significant interest for researchers in drug discovery and materials science.[1] Its architecture is a deliberate convergence of three synthetically powerful functional groups on a single phenyl scaffold: a reactive bromine atom, a versatile aniline moiety, and a metabolically robust difluoromethoxy group.

The strategic placement of these groups creates a trifecta of chemical potential:

  • The aniline (-NH₂) group is a classical nucleophile and a precursor to a vast array of heterocycles and functional groups central to biologically active molecules.

  • The bromine atom at the 4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile construction of complex bi-aryl or carbon-extended structures.

  • The difluoromethoxy (-OCHF₂) group at the 2-position is a modern and highly valued substituent in medicinal chemistry. It is recognized as a bioisostere for hydroxyl or thiol groups and can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity by acting as a hydrogen bond donor.[2][3]

This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its properties, logical synthesis strategies, potential applications, and critical safety protocols. While this specific molecule is not yet widely documented in peer-reviewed literature, this paper constructs a robust profile based on established principles of organic chemistry and extensive data from analogous structures.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
CAS Number 1000575-14-3[1]
Molecular Formula C₇H₆BrF₂NO[1]
Molecular Weight 238.03 g/mol Calculated
Appearance Not widely reported; likely an off-white to tan solid, typical for similar anilines.Inferred
Melting Point No data available in searched literature.-
Boiling Point No data available in searched literature.-
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.Inferred

Proposed Synthesis Pathways: A Logic-Driven Approach

While a specific, published protocol for the synthesis of this compound (3) could not be identified in the current literature, its structure suggests two primary, chemically sound retrosynthetic pathways. The choice between these routes in a practical setting would depend on starting material availability, cost, and scalability considerations.

Pathway A: Late-Stage Bromination of a Difluoromethoxy Precursor

This approach prioritizes the early installation of the difluoromethoxy group, followed by a regioselective bromination. This is often a preferred strategy as electrophilic aromatic substitution on anilines is a well-understood and typically high-yielding transformation.

Synthesis_Pathway_A start 2-(Difluoromethoxy)aniline (1) product This compound (3) start->product Electrophilic Aromatic Substitution reagent_br Brominating Agent (e.g., NBS, Br₂) reagent_br->product solvent_br Solvent (e.g., DMF, CH₂Cl₂) solvent_br->product

Caption: Proposed Synthesis Pathway A: Bromination.

Causality and Experimental Considerations:

  • Starting Material: The synthesis begins with 2-(difluoromethoxy)aniline (1).

  • Reaction Rationale: The amino group (-NH₂) is a powerful ortho-, para-directing group for electrophilic aromatic substitution. Due to the steric hindrance from the adjacent -OCHF₂ group at the ortho position, the incoming electrophile (Br⁺) is strongly directed to the para position. This high regioselectivity is a key advantage of this pathway.

  • Protocol for Implementation (Based on Analogy):

    • Reagents: A mild brominating agent such as N-Bromosuccinimide (NBS) is often preferred for anilines to control the reaction and prevent over-bromination.[4] Using elemental bromine (Br₂) in a solvent like acetic acid is also a viable, more traditional method.[5]

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent such as Dichloromethane (DCM) would be appropriate.[4]

    • Procedure: Dissolve 2-(difluoromethoxy)aniline (1.0 eq) in the chosen solvent. Cool the solution (typically to 0 °C) and add the brominating agent (e.g., NBS, 1.0-1.1 eq) portion-wise. The reaction is typically stirred for a few hours at room temperature until completion, as monitored by TLC or LC-MS.[4]

    • Work-up: The reaction is quenched, followed by an extractive work-up to isolate the crude product, which can then be purified by column chromatography or recrystallization.

Pathway B: Difluoromethylation of a Bromo-Phenol Precursor

This alternative route involves installing the bromine atom first, followed by the construction of the difluoromethoxy group. This can be advantageous if the brominated starting material is more readily available.

Synthesis_Pathway_B start_b 4-Bromo-2-aminophenol (2) step1 Step 1: Difluoromethylation start_b->step1 product_final This compound (3) step1->product_final reagent1 Reagent (e.g., ClCHF₂ gas, TMSCF₂Br) reagent1->step1 base1 Base (e.g., NaOH, K₂CO₃) base1->step1

Caption: Proposed Synthesis Pathway B: Difluoromethylation.

Causality and Experimental Considerations:

  • Starting Material: The synthesis originates from 4-Bromo-2-aminophenol (2). It may be necessary to first protect the amine (e.g., as an acetamide) to prevent side reactions during the difluoromethylation step.

  • Reaction Rationale: The core transformation is the O-difluoromethylation of the phenolic hydroxyl group. This reaction typically proceeds via the generation of a difluorocarbene intermediate (:CF₂) or through a nucleophilic substitution mechanism.

  • Protocol for Implementation (Based on Analogy):

    • Reagents: A common industrial method involves reacting the corresponding phenoxide (generated in situ with a base like NaOH) with chlorodifluoromethane (Freon-22).[6] Other modern reagents include sodium chlorodifluoroacetate or bromodifluoromethyl phosphonates, which serve as precursors to difluorocarbene.

    • Procedure: Based on a patent for the analogous 4-(difluoromethoxy)aniline, the process would involve reacting the sodium salt of the starting phenol with monochlorodifluoromethane under alkaline conditions.[6] If the amine was protected, a final deprotection step (e.g., acid or base hydrolysis) would be required to yield the final product.

    • Challenges: This route can require specialized equipment to handle gaseous reagents like chlorodifluoromethane and may involve protecting group manipulations, adding steps to the overall sequence.

Key Applications in Research & Development

The true value of this compound lies in its role as a versatile building block for synthesizing high-value, complex molecules. Its structural motifs are frequently found in compounds developed for the pharmaceutical and agrochemical industries.

Core Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[7][8] Many FDA-approved small molecule kinase inhibitors are built upon aniline scaffolds. The aniline nitrogen acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Application_Workflow start_app This compound step_suzuki Suzuki Coupling (Adds Aryl Group 'R1') start_app->step_suzuki Pd Catalyst, R1-B(OH)₂ intermediate Bi-aryl Intermediate step_suzuki->intermediate step_functionalize Amine Derivatization (Adds Heterocycle 'R2') intermediate->step_functionalize e.g., Amidation, SNAr final_product Final Kinase Inhibitor Candidate step_functionalize->final_product

Caption: Role in a Drug Discovery Workflow.

  • Rationale for Use:

    • Suzuki Coupling: The bromine atom at the 4-position is ideal for a Suzuki coupling reaction to introduce a second aryl or heteroaryl group (R1), a common feature in many kinase inhibitors.

    • Amine Derivatization: The aniline group can then be functionalized, for example, by forming an amide bond or participating in a nucleophilic aromatic substitution (SNAr) to attach a core heterocyclic scaffold (R2), such as a quinazoline, pyrimidine, or thiazole.[7][8]

    • Impact of -OCHF₂: The ortho-difluoromethoxy group projects into the solvent-exposed region or a specific sub-pocket of the enzyme active site. Its properties can enhance binding affinity and, crucially, improve metabolic stability, leading to a more durable and effective drug candidate.[3]

Intermediate for Agrochemicals

Similar to pharmaceuticals, the development of novel herbicides and pesticides relies on intermediates that allow for the creation of diverse chemical libraries. Fluorinated and brominated anilines are foundational components in many agrochemicals, where the substituents are used to fine-tune biological activity, environmental persistence, and crop safety.[1][9]

Safety and Handling: A Self-Validating Protocol

As a research chemical, this compound must be handled with the appropriate precautions. The following information is synthesized from authoritative Safety Data Sheets (SDS).

Hazard CategoryDescription & Precautionary Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Prevention (P-Statements) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response (P-Statements) P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound (CAS 1000575-14-3) represents a strategically designed chemical building block with high potential for innovation in both pharmaceutical and agrochemical research. While detailed synthetic protocols and specific applications are still emerging in public-domain literature, its molecular architecture provides clear, logical pathways for its synthesis and subsequent use. The combination of a coupling-ready bromine handle, a versatile aniline nucleophile, and a property-enhancing difluoromethoxy group makes it an attractive tool for chemists aiming to construct novel, high-value molecules. Adherence to strict safety protocols is mandatory for handling this compound, ensuring that its potential can be explored responsibly.

References

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethoxy)aniline: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-2-(difluoromethoxy)aniline is a key bifunctional building block in modern organic synthesis, particularly within medicinal chemistry. Its structure, featuring a nucleophilic aniline, a synthetically versatile aryl bromide, and a property-modulating difluoromethoxy group, makes it a valuable precursor for complex molecular architectures. The difluoromethoxy (-OCF₂H) group, in particular, serves as a strategic bioisostere for more common functionalities like methoxy or hydroxyl groups, offering distinct advantages in lipophilicity, metabolic stability, and electronic properties. This guide provides an in-depth analysis of its chemical properties, validated synthetic and derivatization protocols, and its strategic application in drug development, aimed at researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

This compound is a strategically designed scaffold. The interplay between its three key functional groups—the aniline amine, the aryl bromide, and the difluoromethoxy ether—governs its physical properties and reactivity.

Core Physicochemical Properties

The difluoromethoxy group significantly impacts the molecule's properties compared to non-fluorinated or perfluorinated analogs. It moderately increases lipophilicity and is metabolically more robust than a simple methoxy group, which is prone to O-demethylation.[1] The electron-withdrawing nature of the fluorine atoms also influences the pKa of the aniline group.[1]

PropertyValueSource
CAS Number 1000575-14-3[2]
Molecular Formula C₇H₆BrF₂NO[2]
Molecular Weight 238.03 g/mol Calculated
Appearance (Not specified in available results)-
Melting Point (Not specified in available results)-
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following are expected characteristic signals:

  • ¹H NMR: The proton spectrum will feature distinct signals for the aromatic protons, the amine (-NH₂) protons, and a characteristic triplet for the difluoromethoxy proton (-OCF₂H ) due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show signals for the six aromatic carbons, with the carbons attached to bromine, nitrogen, and the difluoromethoxy group being significantly influenced by their respective electronic effects.

  • ¹⁹F NMR: A doublet in the fluorine spectrum is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M, M+2) confirming the presence of a single bromine atom.

Synthesis and Reactivity

The utility of this compound stems from its dual reactivity, allowing for sequential or orthogonal functionalization at the amine and aryl bromide positions.

Representative Synthesis

The synthesis of this aniline derivative typically involves the introduction of the difluoromethoxy group onto a phenolic precursor, followed by functional group manipulations. A common route starts from 4-bromo-2-nitrophenol.

SynthesisWorkflow A 4-Bromo-2-nitrophenol B Difluoromethylation A->B e.g., ClCHF₂ / Base C 4-Bromo-1-(difluoromethoxy) -2-nitrobenzene B->C D Nitro Group Reduction C->D e.g., Fe/HCl, SnCl₂, or Catalytic Hydrogenation E This compound D->E

The reduction of the nitro group is a critical step, which can be achieved through various methods such as catalytic hydrogenation or using reducing metals like iron or tin(II) chloride in acidic media.[3][4]

Core Reactivity & Synthetic Utility

The true power of this building block lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[5][6]

Key Reactions:

  • Suzuki-Miyaura Coupling: To form biaryl structures by reacting with boronic acids/esters.[7][8]

  • Buchwald-Hartwig Amination: To form new C-N bonds with various amine coupling partners.

  • Sonogashira Coupling: To install alkyne moieties by reacting with terminal alkynes.[6]

  • Amide Formation: The aniline group can be readily acylated to form amides, a common functional group in pharmaceuticals.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the biaryl scaffolds prevalent in many kinase inhibitors and other targeted therapies.[5][9]

Objective: To synthesize a 4-Aryl-2-(difluoromethoxy)aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/H₂O mixture, Dioxane, or DME)

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext];

// Dummy nodes for layout ArBr [label="Ar-Br", shape=plaintext]; Boronic [label="Ar'-B(OR)₂", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Biaryl; PdII_Biaryl -> RedElim [dir=none]; RedElim -> Pd0;

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext];

// Dummy nodes for layout ArBr [label="Ar-Br", shape=plaintext]; Boronic [label="Ar'-B(OR)₂", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Biaryl; PdII_Biaryl -> RedElim [dir=none]; RedElim -> Pd0;

ArBr -> OxAdd [label="+"]; Boronic -> Transmetal [label="+"]; Base -> Transmetal [style=dashed]; RedElim -> Product [label="Product\nReleased"]; } end_dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategic Role in Drug Discovery

The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, and the difluoromethoxy group (-OCF₂H) is a particularly strategic asset.[1][10]

4.1 Bioisosterism and Property Modulation

The -OCF₂H group serves as a valuable bioisostere for other common functionalities:

  • Methoxy Group Bioisostere: Replacing a methoxy group (-OCH₃) with -OCF₂H can block a common metabolic pathway (O-demethylation), thereby increasing the drug's half-life and metabolic stability.[1][11]

  • Hydroxyl/Thiol Group Bioisostere: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group retains a hydrogen atom that can act as a hydrogen bond donor, allowing it to mimic the interactions of hydroxyl or thiol groups while improving metabolic stability.[1]

  • Lipophilicity Tuning: The difluoromethoxy group increases lipophilicity more than a methoxy group but often less than a trifluoromethoxy group, providing medicinal chemists with a tool to fine-tune the logP value of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

4.2 Applications

Anilines are foundational structures in a vast number of approved drugs and clinical candidates, particularly in oncology (e.g., kinase inhibitors) and infectious diseases.[9][13] The this compound scaffold provides a direct and efficient entry point for the synthesis of novel drug candidates that can leverage the established benefits of the difluoromethoxy group for improved pharmacokinetic and pharmacodynamic properties.[14]

Safety and Handling

This compound is classified as hazardous.[2][15] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[15] It may also cause respiratory irritation.[2]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[15]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its dual reactive sites, combined with the beneficial properties imparted by the difluoromethoxy group, make it a powerful tool for drug discovery professionals. Understanding its properties, reactivity, and the rationale behind its use allows researchers to strategically design and synthesize next-generation therapeutics with potentially enhanced efficacy, stability, and pharmacokinetic profiles.

References

An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-(difluoromethoxy)aniline, a sophisticated chemical intermediate pivotal to the advancement of medicinal chemistry and drug development. Tailored for researchers, synthetic chemists, and professionals in the pharmaceutical industry, this document delves into the compound's critical physicochemical properties, outlines a robust synthetic protocol, explores its strategic applications, and provides essential safety information. Our focus is on delivering not just data, but actionable, field-proven insights grounded in established chemical principles.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention. It serves as a valuable bioisostere for hydroxyl, thiol, or methoxy groups, offering a unique combination of electronic properties and metabolic stability.[1] The C-H bond in the -OCF₂H moiety can act as a hydrogen bond donor, a characteristic that can be crucial for target engagement.[1]

This compound emerges as a particularly valuable building block by combining this strategic difluoromethoxy group with a synthetically versatile bromine atom on an aniline scaffold. This trifunctional arrangement provides a powerful platform for generating complex molecular architectures, making it a sought-after intermediate in the synthesis of targeted therapeutics, especially in oncology.[2]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis. This compound is a solid at room temperature with a well-defined molecular structure and weight, which are critical parameters for stoichiometric calculations in reaction planning.

PropertyValueSource
Molecular Formula C₇H₆BrF₂NO--INVALID-LINK--
Molecular Weight 238.03 g/mol --INVALID-LINK--
CAS Number 1000575-14-3--INVALID-LINK--
Appearance SolidInferred from typical anilines
InChI Key DXSGAWDYWNGHGR-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the parent aniline, 2-(difluoromethoxy)aniline. The amino group (-NH₂) is a strong activating, ortho-, para-director. Due to the steric hindrance imposed by the adjacent difluoromethoxy group, the incoming electrophile (bromine) is preferentially directed to the para position.

A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich aromatic systems like anilines.[3][4]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Purification & Final Product Start 2-(Difluoromethoxy)aniline Reaction Stir at 0°C to RT (Electrophilic Bromination) Start->Reaction 1.0 eq NBS N-Bromosuccinimide (NBS) NBS->Reaction 1.05 eq Solvent Acetonitrile (Solvent) Solvent->Reaction Quench Quench with Water Reaction->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of activated anilines.[3][4][5]

  • Reaction Setup: To a solution of 2-(difluoromethoxy)aniline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Causality and Self-Validation: The use of a slight excess of NBS ensures complete consumption of the starting material. The reaction is performed at a low temperature initially to control the exothermic reaction and improve regioselectivity. The aqueous work-up effectively removes the succinimide byproduct and any remaining salts. Final purification by chromatography is essential to remove any minor isomers or unreacted starting material, and the purity of the final product should be validated by ¹H NMR and LC-MS analysis.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for complex, biologically active molecules. Its structure is frequently incorporated into scaffolds for kinase inhibitors , a major class of therapeutics used in oncology and inflammatory diseases.[6][7]

The aniline nitrogen provides a nucleophilic handle for reaction with electrophilic partners (e.g., chlorinated pyrimidines or quinazolines), while the bromine atom serves as a key functional group for subsequent carbon-carbon bond-forming reactions, such as the Suzuki or Sonogashira cross-coupling reactions.[8] This allows for the systematic and modular construction of a drug candidate.

Application_Logic A This compound C Nucleophilic Aromatic Substitution (SₙAr) A->C B Heterocyclic Electrophile (e.g., 2,4-dichloropyrimidine) B->C D Intermediate A C->D Forms C-N bond F Suzuki Cross-Coupling D->F E Boronic Acid/Ester E->F G Final Kinase Inhibitor Scaffold F->G Forms C-C bond

Caption: Modular synthesis strategy using the subject compound in drug discovery.

Field-Proven Insight: The difluoromethoxy group is particularly advantageous in kinase inhibitors. It can enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. Furthermore, its lipophilicity can improve cell permeability and overall drug-like properties, contributing to better oral bioavailability.[1][9] Halogenated anilines are foundational components in the synthesis of numerous approved and investigational drugs, underscoring the industrial relevance of this chemical class.[2][10][11]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. Based on available safety data sheets, the compound is classified as hazardous.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a mere collection of atoms; it is an enabling tool for innovation in medicinal chemistry. Its thoughtfully designed structure provides chemists with a reliable and versatile platform for the synthesis of next-generation therapeutics. By understanding its properties, mastering its synthesis, and appreciating its strategic applications, research and development professionals can effectively leverage this key intermediate to accelerate their drug discovery programs and address unmet medical needs.

References

4-Bromo-2-(difluoromethoxy)aniline structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)aniline: Structure, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. While specific data for this exact molecule is not extensively documented in public literature, this guide extrapolates its core characteristics, reactivity, and synthetic pathways based on established principles of organic chemistry and data from structurally similar analogs. We will delve into its physicochemical properties, propose a logical synthetic protocol, explore its chemical reactivity, and discuss its prospective applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Fluorinated Aniline Scaffolds

Halogenated anilines are foundational scaffolds in the synthesis of a vast array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into these structures can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to the unique properties of the carbon-fluorine bond. The difluoromethoxy group (-OCF₂H) is of particular interest as it can act as a bioisostere for other functional groups like alcohols, thiols, or amines, and its polarized C-H bond can serve as a hydrogen bond donor.

This compound combines three key functional moieties:

  • An aniline core , which is a versatile precursor for numerous chemical transformations.

  • A bromine atom at the 4-position, providing a reactive handle for cross-coupling reactions.

  • A difluoromethoxy group at the 2-position, which modulates the electronic properties and lipophilicity of the molecule.

This unique combination of functional groups makes this compound a highly valuable, albeit specialized, intermediate for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

PropertyPredicted Value / Information
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 238.03 g/mol
CAS Number 1000575-14-3[1][2]
Appearance Expected to be a solid at room temperature, likely a crystalline powder, ranging from off-white to light brown, similar to other halogenated anilines.
Solubility Sparingly soluble in water, but soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[3]
Reactivity The molecule possesses multiple reactive sites: the nucleophilic amino group, the bromine atom susceptible to cross-coupling, and the aromatic ring which can undergo further substitution.

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely starting from a more readily available substituted phenol or aniline. A logical approach would involve the introduction of the difluoromethoxy group followed by bromination.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Bromination A 2-Aminophenol B Intermediate: 2-(Difluoromethoxy)aniline A->B  Reagent: Chlorodifluoromethane (ClCF₂H)  Base: e.g., NaOH or KOH   C Intermediate: 2-(Difluoromethoxy)aniline D Final Product: this compound C->D  Reagent: Bromine (Br₂) or NBS  Solvent: e.g., Acetic Acid  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Difluoromethoxy)aniline

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminophenol in a suitable solvent (e.g., a mixture of water and a phase-transfer catalyst or a polar aprotic solvent like DMF).

  • Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group.

  • Difluoromethylation: Introduce a difluoromethylating agent, such as chlorodifluoromethane (a gas), into the reaction mixture under controlled temperature and pressure. This step forms the difluoromethoxy ether.

  • Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(difluoromethoxy)aniline.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 2-(difluoromethoxy)aniline in a suitable solvent, such as glacial acetic acid.[4]

  • Bromination: Slowly add a solution of bromine (Br₂) in acetic acid dropwise to the stirred solution, maintaining the temperature below 25°C to control the reaction rate and selectivity.[4] Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

  • Reaction Monitoring: Stir the mixture at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate to consume any excess bromine.[4] Then, add water and a base (e.g., sodium acetate or sodium carbonate) to precipitate the product.[4][5]

  • Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Chemical Reactivity and Key Transformations

The trifunctional nature of this compound allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

Key Reaction Pathways:

Reactivity_Pathways cluster_Amino Amino Group Reactions cluster_Bromo Bromine Group Reactions Start This compound Acylation Acylation (Amide Formation) Start->Acylation Acyl Chloride, Base Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation Sulfonyl Chloride, Base Diazotization Diazotization (Sandmeyer-type Reactions) Start->Diazotization NaNO₂, HCl Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Boronic Acid, Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amine, Pd Catalyst Heck Heck Reaction (Alkene Addition) Start->Heck Alkene, Pd Catalyst

Caption: Key derivatization pathways for this compound.

  • Reactions at the Amino Group: The primary amine is nucleophilic and can undergo acylation, alkylation, arylation, and sulfonylation. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.[6]

  • Reactions at the Bromine Atom: The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more reactive in palladium-catalyzed cross-coupling reactions.[7] This allows for the facile formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds.

  • Reactions on the Aromatic Ring: The existing substituents will direct further electrophilic aromatic substitution, although the ring is generally deactivated due to the electron-withdrawing nature of the halogen and difluoromethoxy group.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely reported, its structural motifs are present in many biologically active compounds and advanced materials.

  • Pharmaceuticals: As a key building block, it can be used in the synthesis of active pharmaceutical ingredients (APIs).[8] The aniline scaffold is a common feature in many kinase inhibitors used in oncology, and the trifluoromethylaniline moiety is found in various compounds with antibacterial and antifungal properties.[6] The difluoromethoxy group, in particular, is used to enhance the potency and metabolic stability of drug candidates.

  • Agrochemicals: This compound can serve as an intermediate in the synthesis of certain herbicides and pesticides.[6][9]

  • Materials Science: Modified anilines are used in the development of polymers and other functional materials.[6] For instance, related compounds like 4-Bromo-2,6-difluoroaniline are used as intermediates for azo-dyes and macromolecules in applications such as solar cells and OLEDs.[10]

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally similar compounds like 4-Bromo-2-(trifluoromethoxy)aniline and other halogenated anilines, this compound should be handled with care.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][11]

  • Causes skin irritation and serious eye irritation.[1][11]

  • May cause respiratory irritation.[1][2][11]

  • May cause an allergic skin reaction.[11]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][11] A dust mask or appropriate respirator should be used if handling the solid form.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11] Store away from strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][11]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical help.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

Conclusion

This compound represents a promising, albeit specialized, chemical intermediate. Its unique combination of a reactive bromine atom, a versatile aniline moiety, and a modulating difluoromethoxy group makes it a valuable building block for the synthesis of complex molecules. While direct experimental data is sparse, this guide provides a robust framework for understanding its properties, reactivity, and potential applications by drawing logical parallels from well-documented analogs. As the demand for sophisticated fluorinated compounds continues to grow in the pharmaceutical and materials science sectors, the strategic importance of scaffolds like this compound is poised to increase.

References

Introduction: Navigating the Chemistry of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-(difluoromethoxy)aniline

This compound is a halogenated and fluorinated aniline derivative increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for cross-coupling reactions, an amine for nucleophilic additions or diazotization, and a difluoromethoxy group to modulate electronic properties and lipophilicity—makes it a versatile intermediate in the synthesis of complex target molecules.

However, this structural complexity also necessitates a comprehensive understanding of its potential hazards. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe handling, storage, and emergency management of this compound. By understanding the causality behind safety protocols, laboratory personnel can foster a self-validating system of safety awareness and operational excellence.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is the precise identification of the substance. This compound is registered under CAS Number 1000575-14-3.[1][2] Its molecular structure is key to understanding its reactivity and potential interactions.

Caption: Chemical Structure of this compound.

The physical properties of a compound dictate its behavior under laboratory conditions and are critical for designing appropriate storage and handling procedures.

PropertyValueSource
CAS Number 1000575-14-3[1][2]
Molecular Formula C₇H₆BrF₂NO[2]
Molecular Weight 238.03 g/mol [2]
Appearance Data not consistently available; likely a solid or liquid.
Boiling Point No data available
Melting Point No data available
Solubility No data available; expect low water solubility typical of halogenated anilines.

Section 2: Comprehensive Hazard Analysis (GHS)

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple routes of exposure and target organ effects.[1] The "Warning" signal word indicates the severity of these hazards.[1]

GHS_Hazards substance This compound acute_oral Acute Toxicity (Oral) Category 4 substance->acute_oral acute_dermal Acute Toxicity (Dermal) Category 4 substance->acute_dermal acute_inhalation Acute Toxicity (Inhalation) Category 4 substance->acute_inhalation skin_irrit Skin Irritation Category 2 substance->skin_irrit eye_irrit Serious Eye Irritation Category 2 substance->eye_irrit stot STOT (Single Exposure) Category 3 substance->stot h302 H302: Harmful if swallowed acute_oral->h302 h312 H312: Harmful in contact with skin acute_dermal->h312 h332 H332: Harmful if inhaled acute_inhalation->h332 h315 H315: Causes skin irritation skin_irrit->h315 h319 H319: Causes serious eye irritation eye_irrit->h319 h335 H335: May cause respiratory irritation stot->h335

Caption: GHS Hazard Profile and Associated Statements.

Expert Analysis of Hazards:

  • Acute Toxicity (Category 4): This classification across oral, dermal, and inhalation routes signifies that exposure can lead to significant, though not immediately lethal, adverse health effects.[1] The aniline substructure is a known toxicophore, often associated with methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport. While this specific effect is not explicitly listed for this molecule in the available data, it is a critical consideration for all aromatic amines.

  • Skin and Eye Irritation (Category 2): The compound is a confirmed irritant.[1] This is not merely a surface-level effect; repeated or prolonged contact can lead to dermatitis. The "Causes serious eye irritation" (H319) classification implies that contact can result in more than transient redness, potentially causing significant discomfort or damage.[1]

  • Specific Target Organ Toxicity (STOT) - Category 3: The H335 statement, "May cause respiratory irritation," points to the lungs and respiratory tract as primary targets upon inhalation of dust or vapors.[1][2] This necessitates stringent control over airborne particulates and vapors.

Section 3: Proactive Risk Mitigation and Exposure Control

A self-validating safety system relies on protocols that assume potential exposure and build in layers of protection. The following hierarchy of controls is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing their inhalation and minimizing contamination of the general laboratory environment. All weighing, transfers, and reaction setups involving this compound must be performed within the hood. Additionally, eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is critical for safeguarding against direct contact. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes and airborne particles causing serious eye irritation (H319).[1]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile) inspected prior to use.[1] Clothing: A flame-resistant laboratory coat.[1] Ensure cuffs are tucked into gloves.Prevents dermal absorption (H312) and skin irritation (H315).[1] Contaminated gloves must be removed using proper technique and disposed of immediately.[6]
Respiratory Protection Not typically required if work is conducted exclusively within a functioning fume hood. For situations where a hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is necessary.[3]Protects against inhalation of harmful dust or vapors (H332, H335).[1]
Safe Handling Workflow

A structured workflow minimizes the potential for error and exposure. The following process diagram outlines a safe handling protocol from material receipt to waste disposal.

Safe_Handling_Workflow receive 1. Receive & Inspect Verify label (CAS 1000575-14-3). Check for container damage. store 2. Log & Store Log in inventory. Store in designated, ventilated area. receive->store P403+P233: Store in well-ventilated place. Keep container tightly closed. prep 3. Prepare for Use Don full PPE. Prepare fume hood work area. store->prep weigh 4. Weigh & Transfer Perform all transfers inside fume hood. Use smallest practical quantities. prep->weigh react 5. Reaction Setup Use closed or contained systems where possible. weigh->react workup 6. Post-Reaction Quench and work up within the hood. react->workup decon 7. Decontaminate Clean glassware and surfaces in hood. Remove PPE correctly. workup->decon P264: Wash thoroughly after handling. dispose 8. Segregate Waste Dispose of solid/liquid waste and contaminated PPE in labeled, sealed containers. decon->dispose P501: Dispose of contents/container to approved facility.

Caption: Step-by-step safe handling workflow for laboratory use.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

  • If Inhaled: Immediately move the person to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.[1]

  • If on Skin: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical help.[1][2] Wash contaminated clothing before reuse.[1]

  • If in Eyes: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting.[2][8] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] A water spray can be used to cool containers and knock down vapors, but care must be taken to contain the runoff.

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[4][7]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[2][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation. Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[2] Do not create dust.[2]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup: For spills, wear full PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or vacuum up the material, placing it into a suitable, labeled, and sealed container for disposal.[7][9]

Section 5: Chemical Stability, Storage, and Disposal

  • Reactivity and Stability: The compound is generally stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4][8] Contact with acids, acid anhydrides, and acid chlorides should also be avoided.[3]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][8] The storage area should be locked up or otherwise accessible only to authorized personnel.[1] Some sources recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, and protection from light, which is best practice for many aniline derivatives to prevent degradation.[5][10]

  • Disposal Considerations: This material must be disposed of as hazardous waste.[1] Do not allow it to contaminate water, foodstuffs, or sewer systems.[1][2] Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][2] All local, state, and federal regulations must be strictly followed.

Section 6: Toxicological and Ecological Information

  • Toxicological Data: The primary toxicological concerns are acute toxicity, skin/eye irritation, and respiratory irritation as outlined in the GHS classification.[1] Comprehensive toxicological studies, such as carcinogenicity, mutagenicity, or reproductive toxicity, have not been fully investigated for this specific molecule.[8] However, the general class of aromatic amines contains compounds with known long-term health risks, warranting a cautious approach.

  • Ecological Data: There is currently no specific ecotoxicity data available for this compound. However, given its chemical structure, it should be assumed to be harmful or toxic to aquatic life, and release into the environment must be avoided.

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A thorough understanding of its GHS classification, coupled with the stringent application of engineering controls, appropriate PPE, and standardized handling protocols, is essential for its safe use. By treating this compound with the respect it demands and adhering to the principles of proactive risk mitigation, researchers can effectively protect themselves, their colleagues, and the environment.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-Bromo-2-(difluoromethoxy)aniline. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they pertain to the structural elucidation of this fluorinated aniline derivative. The guide emphasizes not only the interpretation of spectral data but also the underlying principles that dictate experimental design and data acquisition, ensuring a self-validating approach to spectroscopic analysis.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom, a difluoromethoxy group, and an aniline moiety makes it a versatile building block for creating complex molecular architectures. The difluoromethoxy group, in particular, is of significant interest in medicinal chemistry as it can modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles of drug candidates. Accurate and unambiguous characterization of this compound is therefore paramount for its effective utilization in synthetic chemistry. This guide provides a detailed roadmap for its spectroscopic identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex coupling patterns.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup:

    • Use a 5 mm NMR tube.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a 30° pulse angle to ensure a sufficient number of scans can be acquired in a reasonable time without saturating the signals.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use proton decoupling to simplify the spectrum to singlets.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[1][2]

    • Set the spectral width to encompass the expected chemical shift of the difluoromethoxy group.

    • Proton decoupling can be employed to simplify the spectrum, though the ¹H-¹⁹F coupling provides valuable structural information.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 (broad s)broad singlet2H-NH₂
6.51 (t, J = 74.4 Hz)triplet1H-OCHF₂
6.83 (dd, J = 8.8, 2.4 Hz)doublet of doublets1HAr-H
7.02 (d, J = 2.4 Hz)doublet1HAr-H
7.15 (d, J = 8.8 Hz)doublet1HAr-H

Interpretation:

  • The broad singlet around 3.8 ppm is characteristic of the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

  • The most downfield signal at 6.51 ppm is a triplet with a large coupling constant (J ≈ 74.4 Hz). This is the characteristic signal for the proton of the difluoromethoxy group (-OCHF₂), which is split by the two adjacent fluorine atoms.

  • The aromatic region displays three distinct signals, consistent with a 1,2,4-trisubstituted benzene ring. The coupling patterns (doublet of doublets and two doublets) and their respective coupling constants allow for the unambiguous assignment of the aromatic protons.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
110.2C4 (C-Br)
115.5 (t, J ≈ 260 Hz)-OCHF₂
118.8Aromatic CH
120.4Aromatic CH
124.6Aromatic CH
138.2C1 (C-NH₂)
142.1C2 (C-O)

Interpretation:

  • The ¹³C spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • The signal for the difluoromethoxy carbon appears as a triplet around 115.5 ppm due to coupling with the two fluorine atoms (¹JCF). The large coupling constant is characteristic of a direct C-F bond.

  • The carbon attached to the bromine (C4) is expected to be shielded and appears at approximately 110.2 ppm.

  • The carbons attached to the nitrogen (C1) and oxygen (C2) are deshielded and appear further downfield. The remaining signals correspond to the protonated aromatic carbons.

¹⁹F NMR Spectral Data and Interpretation

Rationale: ¹⁹F NMR is an indispensable tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][3][4]

Table 3: ¹⁹F NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
-81.5 (d, J = 74.4 Hz)doublet-OCHF₂

Interpretation:

  • The ¹⁹F NMR spectrum displays a single signal, a doublet, at approximately -81.5 ppm.

  • This signal corresponds to the two equivalent fluorine atoms of the difluoromethoxy group.

  • The doublet multiplicity arises from coupling to the single proton on the same carbon (²JFH), and the coupling constant should match that observed in the ¹H NMR spectrum.

Caption: Key NMR correlations for this compound.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which should readily form a protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, allowing for the determination of the elemental composition.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Mass Spectrum Analysis

Table 4: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M]⁺236.96238.96~1:1
[M+H]⁺237.97239.97~1:1

Interpretation:

  • The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a monobrominated compound.[5]

  • The accurate mass of these ions can be used to confirm the elemental formula (C₇H₆BrF₂NO).[6]

  • Fragmentation patterns can also provide structural information. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the substituents from the aromatic ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique.

Experimental Protocol: IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectrum Analysis

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
1620-1580C=C stretchAromatic
1300-1000C-O stretch, C-F stretchEther, Difluoromethyl
850-750C-H bend (out-of-plane)Substituted Aromatic
~600C-Br stretchBromoalkane

Interpretation:

  • The presence of two distinct bands in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.

  • Strong absorptions in the 1300-1000 cm⁻¹ range are indicative of the C-O and C-F stretching vibrations of the difluoromethoxy group.

  • The pattern of C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide further confirmation of the 1,2,4-trisubstitution pattern of the aromatic ring.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, provides a robust and self-validating framework for the unequivocal identification of this compound. The detailed protocols and interpretation of the spectral data offer a valuable resource for researchers in synthetic and medicinal chemistry, ensuring the quality and integrity of this important chemical intermediate. By understanding the causality behind the experimental choices and the logic of spectral interpretation, scientists can confidently apply these techniques to their own research endeavors.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Bromo-2-(difluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information encoded within the ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule. By integrating foundational NMR principles with comparative data from analogous substituted anilines, this guide offers predictive insights and a robust framework for the empirical analysis of this and similar fluorinated compounds. We will explore the causal relationships between the molecule's electronic architecture and its spectral output, present a standardized protocol for data acquisition, and provide a detailed interpretation of the expected spectral data.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline featuring three distinct functional groups that impart unique chemical properties and create a rich, informative NMR profile. The aniline backbone is a common scaffold in medicinal chemistry, and its substituents—a bromine atom, an amine group, and a difluoromethoxy group—each play a critical role in modulating the molecule's reactivity, lipophilicity, and metabolic stability.

  • The amino group (-NH₂) is a powerful electron-donating group through resonance, significantly influencing the electron density of the aromatic ring.

  • The bromine atom (-Br) acts as a weak deactivator, withdrawing electron density through induction while donating weakly through resonance. It also serves as a key handle for cross-coupling reactions.

  • The difluoromethoxy group (-OCHF₂) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is often used as a bioisostere for other functional groups to enhance metabolic stability and cell membrane permeability.

Accurate structural confirmation is paramount in synthesis and drug development. NMR spectroscopy stands as the definitive technique for this purpose, offering unambiguous insights into the molecular framework. This guide serves to demystify the NMR spectra of this compound, providing a predictive and interpretive foundation for scientists working with this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Predicted NMR Spectral Data

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be formulated based on the well-established principles of substituent effects on aromatic systems and data from analogous compounds.[1][2][3][4][5][6]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons, the amine protons, and the methoxy proton, each influenced by through-bond and through-space couplings.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-6 ~6.95 - 7.10 Doublet (d) J(H6-H5) ≈ 8.5 Ortho to -NH₂ (shielding), meta to -Br and -OCHF₂ (deshielding).
H-5 ~6.85 - 7.00 Doublet of Doublets (dd) J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 Meta to all three substituents.
H-3 ~7.20 - 7.35 Doublet (d) J(H3-H5) ≈ 2.5 Ortho to strongly withdrawing -OCHF₂ (strong deshielding).
-NH₂ ~4.00 - 4.50 Broad Singlet (br s) - Exchangeable protons, signal width and position are concentration/solvent dependent.

| -OCHF₂ | ~6.50 - 6.70 | Triplet (t) | ²J(H-F) ≈ 74 | Proton coupled to two equivalent fluorine atoms. |

Predicted ¹³C NMR Data

The carbon spectrum will reflect the strong electronic perturbations from the substituents, with significant downfield shifts for carbons attached to electronegative atoms and characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Rationale for Prediction
C-1 (-NH₂) ~144.0 - 146.0 Singlet - Ipso-carbon to the electron-donating amino group.
C-2 (-OCHF₂) ~148.0 - 150.0 Triplet (t) ²J(C-F) ≈ 25-30 Ipso-carbon to the strongly withdrawing -OCHF₂ group, deshielded.
C-3 ~118.0 - 120.0 Singlet - Influenced by ortho -OCHF₂ and meta -NH₂.
C-4 (-Br) ~112.0 - 114.0 Singlet - Ipso-carbon to bromine.
C-5 ~124.0 - 126.0 Singlet - Meta to all substituents.
C-6 ~116.0 - 118.0 Singlet - Influenced by ortho -NH₂ and meta substituents.

| -OCHF₂ | ~114.0 - 116.0 | Triplet (t) | ¹J(C-F) ≈ 240-250 | Carbon directly bonded to two fluorine atoms, large one-bond coupling. |

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environment.[7][8][9][10][11] The large chemical shift range of ¹⁹F NMR makes it an excellent tool for structural confirmation of fluorinated compounds.[7][11]

Table 3: Predicted ¹⁹F NMR Spectral Data (Proton-coupled, Solvent: CDCl₃)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction

| -OCHF₂ | -85 to -95 | Doublet (d) | ²J(F-H) ≈ 74 | Fluorine atoms coupled to the geminal proton on the methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. The following protocol is a self-validating system designed for the characterization of compounds like this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh ~10-15 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) if required b->c d Transfer to 5 mm NMR tube c->d e Tune and match probe for ¹H, ¹³C, and ¹⁹F nuclei d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C{¹H} Spectrum e->g h Acquire ¹⁹F Spectrum e->h i Apply Fourier Transform f->i g->i h->i j Phase and baseline correction i->j k Calibrate chemical shifts j->k l Integrate peaks and analyze coupling constants k->l m Assign signals to molecular structure l->m

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable choice for its ability to dissolve a wide range of organic compounds and its minimal spectral overlap.

    • For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard like tetramethylsilane (TMS) can be added.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution into a clean, high-precision 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum signal-to-noise.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30). Proton decoupling can be applied for simplified spectra if desired.

    • Spectral Width: 200 ppm (centered around -100 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 scans.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C and ¹⁹F) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Carefully phase correct the spectrum (zero- and first-order) to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. For ¹H and ¹³C, reference the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm). For ¹⁹F, an external standard like CFCl₃ (δ 0.00 ppm) is often used for referencing.

Conclusion

The NMR spectral analysis of this compound offers a textbook example of how substituent effects dictate the electronic environment and, consequently, the spectral output of an aromatic compound. The interplay between the electron-donating amine group and the electron-withdrawing bromo and difluoromethoxy groups creates a unique and predictable pattern of chemical shifts and coupling constants. This guide provides a robust predictive framework and a standardized experimental protocol, empowering researchers to confidently acquire and interpret the NMR data for this important chemical building block. A thorough understanding of these spectral features is essential for reaction monitoring, quality control, and the unambiguous structural elucidation required in modern chemical research.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the mass spectrometric behavior of 4-Bromo-2-(difluoromethoxy)aniline, a halogenated and fluorinated aniline derivative of increasing importance in pharmaceutical and agrochemical research. We explore the critical aspects of its analysis, from selecting the appropriate ionization technique to predicting and interpreting its fragmentation patterns. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols to ensure accurate and reliable characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a substituted aniline building block used in the synthesis of complex organic molecules.[1] Its unique combination of a bromine atom, a difluoromethoxy group, and an aniline core presents a distinct analytical challenge. Mass spectrometry (MS) is the premier technique for its structural confirmation and quantification due to its unparalleled sensitivity and specificity. Accurate interpretation of mass spectra is crucial for verifying synthetic products, identifying metabolites, and profiling impurities. This guide explains the causal links between the molecule's structure and its mass spectrometric behavior, providing a robust framework for method development and data analysis.

Physicochemical Properties & Isotopic Profile

Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.

PropertyValueSignificance for MS Analysis
Chemical Formula C₇H₆BrF₂NODetermines the exact mass and elemental composition.
Average Molecular Weight 238.03 g/mol Used for low-resolution MS; less precise.
Monoisotopic Mass 236.9644 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). Essential for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.
Bromine Isotope Pattern ~1:1 ratio of ⁷⁹Br:⁸¹BrThe molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[2]

Ionization Techniques: Selecting the Right Tool

The choice of ionization method is dictated by the analyte's polarity and thermal stability, as well as the desired degree of fragmentation.[3] For this compound, the basic aniline moiety makes it an excellent candidate for soft ionization techniques.

  • Electrospray Ionization (ESI): This is the preferred method for LC-MS analysis. The basic amino group is readily protonated in the positive ion mode (ESI+) to form an even-electron, protonated molecule [M+H]⁺.[4] This technique is gentle, typically preserving the molecular ion and making it the ideal precursor for tandem mass spectrometry (MS/MS) experiments.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules that are not easily ionized by ESI. It can also be used for LC-MS and will likely produce the [M+H]⁺ ion, though it may induce slightly more in-source fragmentation than ESI.

  • Electron Ionization (EI): As a "hard" ionization technique, EI is primarily used in conjunction with Gas Chromatography (GC-MS).[5] It involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation M⁺• and extensive fragmentation.[6][7] While this fragmentation can be useful for structural elucidation, the molecular ion peak may be weak or absent.[4]

Recommendation: For most applications requiring identification and quantification in complex matrices, ESI in positive ion mode (ESI+) is the most effective and reliable choice.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ (m/z 237.9723 for ⁷⁹Br and 239.9702 for ⁸¹Br) is essential for unambiguous structural confirmation. The following section details the predicted fragmentation pathways based on established chemical principles.

Proposed Fragmentation Pathways of [M+H]⁺

The protonated molecule will fragment in a collision-induced dissociation (CID) experiment, with cleavage occurring at the weakest bonds and leading to the most stable fragment ions.

Key Predicted Fragmentations:

  • Loss of the Difluoromethoxy Group: A primary fragmentation route involves the cleavage of the aryl-ether bond. This can occur via two main pathways:

    • Neutral Loss of CHF₂OH (Difluoromethanol): This would result in the formation of a brominated aniline fragment ion.

    • Loss of a •CHF₂ radical followed by loss of •OH or H₂O: This is a common pathway for aromatic ethers.[8]

  • Loss of HBr: Elimination of hydrogen bromide from the protonated molecule can lead to a stable, resonance-delocalized fragment ion.

  • Cleavage of the C-Br Bond: Homolytic or heterolytic cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br) or anion (Br⁻). This is a characteristic fragmentation for halogenated aromatic compounds.[9]

  • Expulsion of Difluorocarbene (:CF₂): Fluorinated aromatic compounds are known to undergo rearrangements that result in the expulsion of difluorocarbene, a neutral species with a mass of 50 Da.[10] This is a highly diagnostic fragmentation.

The following diagram illustrates the most probable fragmentation cascade originating from the protonated molecular ion.

G M_H [M+H]⁺ m/z 237.97 / 239.97 F1 Loss of •CHF₂ -51.00 Da M_H->F1 F2 Loss of HBr -80.91 Da M_H->F2 F3 Loss of :CF₂ -50.00 Da M_H->F3 I1 [M+H - CHF₂]⁺ m/z 186.97 / 188.97 F1->I1 I2 [M+H - HBr]⁺ m/z 157.06 F2->I2 I3 [M+H - CF₂]⁺ m/z 187.97 / 189.97 F3->I3 F4 Loss of CO -28.00 Da I3->F4 I4 Fragment Ion m/z 159.97 / 161.97 F4->I4

References

Navigating the Solubility Landscape of 4-Bromo-2-(difluoromethoxy)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(difluoromethoxy)aniline, a key building block in modern medicinal chemistry. In the absence of extensive publicly available experimental data, this document synthesizes theoretical principles of solubility, offers insights based on structurally analogous compounds, and presents robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is intended for researchers, scientists, and drug development professionals to enable informed decisions in compound handling, formulation development, and high-throughput screening campaigns.

Introduction: The Significance of this compound in Drug Discovery

This compound is a strategically designed aromatic amine that has gained prominence as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom, an aniline moiety, and a difluoromethoxy group, imparts a distinctive combination of lipophilicity, metabolic stability, and synthetic versatility. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The difluoromethoxy group is often employed to enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.

Understanding the solubility of this compound is paramount for its effective utilization in drug discovery workflows. Poor solubility can lead to challenges in compound handling, inaccurate results in biological assays, and difficulties in formulation development, ultimately hindering the progress of promising drug candidates. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the necessary tools to accurately determine its solubility in various solvent systems.

Physicochemical Properties and Predicted Solubility Profile

While experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structural features and the properties of related compounds.

Molecular Structure and Functional Groups

The structure of this compound incorporates several key functional groups that influence its solubility:

  • Aniline Moiety (-NH₂): The primary amine group can act as both a hydrogen bond donor and acceptor, potentially contributing to solubility in polar protic solvents. However, the basicity of the aniline is reduced by the electron-withdrawing effects of the halogen substituents.

  • Bromine Atom (-Br): The bromine atom is a bulky, lipophilic substituent that increases the overall nonpolar character of the molecule, suggesting lower solubility in aqueous media.

  • Difluoromethoxy Group (-OCHF₂): This group has a significant impact on the molecule's electronic properties and lipophilicity. The fluorine atoms are highly electronegative, but the overall effect on solubility is complex. While it increases lipophilicity compared to a methoxy group, it can also participate in hydrogen bonding.

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity.

Predicted Physicochemical Parameters

Based on computational models and data from structurally similar compounds, we can estimate the following physicochemical properties for this compound:

PropertyPredicted Value/RangeInfluence on Solubility
Molecular Weight ~238.03 g/mol Higher molecular weight can correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5A positive logP indicates a preference for lipophilic environments, suggesting low aqueous solubility.
pKa (Acid Dissociation Constant) 2.0 - 3.0 (for the protonated amine)The low predicted pKa suggests the aniline is a weak base and will be predominantly in its neutral, less soluble form at physiological pH.
Melting Point Not available (likely a solid at room temperature)A higher melting point can indicate stronger crystal lattice energy, which can lead to lower solubility.

Note: These values are estimations and should be confirmed by experimental determination.

General Solubility Expectations

Considering the predicted physicochemical properties, the solubility of this compound is expected to be:

  • Low in aqueous solutions: The significant lipophilicity conferred by the bromo and difluoromethoxy groups, combined with the weak basicity of the aniline, suggests poor solubility in water and neutral aqueous buffers.

  • Soluble in organic solvents: The compound is anticipated to be soluble in a range of common organic solvents, particularly those with moderate to low polarity such as dichloromethane, ethyl acetate, and acetone. Solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also expected to be high.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for reliable downstream applications. Two key types of solubility measurements are relevant in a drug discovery context: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is a critical parameter for understanding the intrinsic solubility of a compound and is essential for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

Caption: Thermodynamic Solubility Workflow

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3]

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle by letting the vial stand or by centrifugation.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Calculation:

    • The thermodynamic solubility is the determined concentration of the compound in the saturated supernatant.

Kinetic Solubility

Kinetic solubility is a high-throughput screening-friendly method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[5][6] While it does not represent true equilibrium, it is a valuable surrogate for early-stage drug discovery to flag compounds with potential solubility issues.

Caption: Kinetic Solubility Workflow

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[3]

  • Incubation:

    • Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.[5]

  • Precipitation Detection and Quantification:

    • Determine the concentration at which precipitation occurs. This can be done using various methods:

      • Nephelometry: Measures the scattering of light by undissolved particles.[7]

      • UV Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the remaining dissolved compound is measured by UV absorbance.[7]

      • LC-MS/MS: Provides a more sensitive and specific quantification of the soluble fraction after separation of the solid.[3]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for both thermodynamic and kinetic solubility assays. HPLC is the most common and reliable technique for this purpose.

HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of aromatic amines.[8][9]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3][8]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance is a common approach. For this compound, a wavelength in the range of 230-280 nm is likely to be appropriate.

  • Standard Curve: A calibration curve of known concentrations of the compound in the analysis solvent must be generated to ensure accurate quantification.

Conclusion and Recommendations

The protocols provided in this guide offer a robust framework for obtaining reliable solubility data. We recommend the following:

  • Prioritize Thermodynamic Solubility for Lead Optimization: For late-stage lead optimization and pre-formulation studies, determining the thermodynamic solubility is crucial for understanding the compound's intrinsic properties.[2]

  • Utilize Kinetic Solubility for High-Throughput Screening: In early-stage discovery, kinetic solubility assays provide a rapid and efficient means to assess the solubility of large numbers of compounds and to guide structure-activity relationship studies.[6]

  • Method Validation: Ensure that the chosen analytical method for quantification is validated for linearity, accuracy, and precision.

By following the principles and protocols outlined in this technical guide, researchers can effectively navigate the solubility challenges associated with this compound and unlock its full potential in the development of novel therapeutics.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor, capable of enhancing the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1][2][3] 4-Bromo-2-(difluoromethoxy)aniline is a key building block, providing a versatile platform for the development of novel pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for further synthetic diversification.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is designed for high fidelity and scalability, ensuring researchers in drug discovery and chemical development can reliably produce this valuable intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the difluoromethylation of a readily available starting material, followed by a regioselective bromination. This strategy prioritizes the early introduction of the crucial difluoromethoxy group, followed by a well-established electrophilic aromatic substitution.

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Bromination 2-Aminophenol 2-Aminophenol 2-(difluoromethoxy)aniline 2-(difluoromethoxy)aniline 2-Aminophenol->2-(difluoromethoxy)aniline  Difluoromethylating agent,  Base, Solvent This compound This compound 2-(difluoromethoxy)aniline->this compound  Brominating agent,  Solvent

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-(difluoromethoxy)aniline

This procedure details the O-difluoromethylation of 2-aminophenol. The hydroxyl group is more acidic than the amino group and will be preferentially deprotonated to form the phenoxide, which then acts as the nucleophile.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-AminophenolC₆H₇NO109.1310.91 g0.10
Sodium 2-chloro-2,2-difluoroacetateC₂Cl F₂NaO₂152.4630.49 g0.20
Potassium Carbonate (K₂CO₃)K₂CO₃138.2127.64 g0.20
N,N-Dimethylformamide (DMF)C₃H₇NO73.09200 mL-
Diethyl ether(C₂H₅)₂O74.12500 mL-
Saturated aq. NaClNaCl58.44200 mL-
Anhydrous MgSO₄MgSO₄120.3720 g-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-aminophenol (10.91 g, 0.10 mol), sodium 2-chloro-2,2-difluoroacetate (30.49 g, 0.20 mol), and potassium carbonate (27.64 g, 0.20 mol).

  • Solvent Addition: Add 200 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride solution (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(difluoromethoxy)aniline as a pale yellow oil.

Part 2: Synthesis of this compound

This step involves the regioselective bromination of the electron-rich aniline ring. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the para position.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(difluoromethoxy)anilineC₇H₇F₂NO159.1315.91 g0.10
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.80 g0.10
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-
Saturated aq. NaHCO₃NaHCO₃84.01150 mL-
Saturated aq. NaClNaCl58.44150 mL-
Anhydrous MgSO₄MgSO₄120.3720 g-

Procedure:

  • Reaction Setup: Dissolve 2-(difluoromethoxy)aniline (15.91 g, 0.10 mol) in 300 mL of dichloromethane in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (17.80 g, 0.10 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium chloride solution (150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a white to off-white solid.

Reaction Mechanism

The synthesis proceeds through two distinct mechanistic pathways:

Reaction_Mechanism A1 Phenoxide Formation B1 Difluorocarbene Generation C1 Nucleophilic Attack A2 Activation of Brominating Agent B2 Electrophilic Attack on Aniline Ring C2 Rearomatization

Figure 2: Key mechanistic stages of the synthesis.

In the first step, the phenoxide, a potent nucleophile, attacks the difluorocarbene generated in situ from sodium 2-chloro-2,2-difluoroacetate. The second step is a classic electrophilic aromatic substitution, where the electron-rich aniline ring attacks the electrophilic bromine source.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate for research and development in the pharmaceutical and agrochemical industries. The two-step synthetic route is robust and scalable, offering a practical approach for obtaining this key building block in high purity.

References

Application Note: A Robust Protocol for the Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Moiety

In contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or methoxy groups. Its introduction can enhance metabolic stability, improve cell membrane permeability, and fine-tune the acidity of adjacent functional groups.[1]

4-Bromo-2-(difluoromethoxy)aniline is a valuable synthetic intermediate, combining the versatile reactivity of the aniline and aryl bromide functionalities with the unique electronic properties of the difluoromethoxy group.[2] This makes it a crucial precursor for the synthesis of complex molecular architectures targeting a range of biological endpoints in pharmaceutical and agrochemical development.[3]

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 2-amino-5-bromophenol via a difluorocarbene-mediated reaction. We will elucidate the underlying mechanism, provide a step-by-step experimental procedure, and detail the necessary safety precautions and analytical characterization methods.

Reaction Scheme and Mechanism

The synthesis proceeds via the O-difluoromethylation of 2-amino-5-bromophenol. The protocol utilizes sodium chlorodifluoroacetate as a stable, commercially available precursor to generate the highly reactive difluorocarbene (:CF₂) in situ.[4][5]

Overall Reaction:

Proposed Reaction Mechanism:

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-amino-5-bromophenol by a base, typically cesium carbonate, to form a more nucleophilic phenoxide. Concurrently, thermal energy promotes the irreversible decarboxylation of sodium chlorodifluoroacetate to generate a difluorochloro-methyl anion, which rapidly eliminates a chloride ion to yield the electrophilic singlet difluorocarbene.[4] The electron-rich phenoxide then attacks the difluorocarbene, forming an intermediate that is subsequently protonated during aqueous work-up to yield the final product, this compound.[5]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Reagent ClCF₂CO₂Na (Sodium Chlorodifluoroacetate) Carbanion [ClCF₂]⁻ + CO₂ Reagent->Carbanion Δ (Heat) Carbene :CF₂ (Difluorocarbene) + Cl⁻ Carbanion->Carbene Fast Intermediate Intermediate Carbene->Intermediate Electrophilic Attack Phenol 5-Bromo-2-aminophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Base (Cs₂CO₃) Phenoxide->Intermediate + :CF₂ Product This compound Intermediate->Product Protonation (Work-up)

Caption: Figure 1: Proposed Reaction Mechanism.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested Purity
2-Amino-5-bromophenol38191-34-3188.02≥97%
Sodium chlorodifluoroacetate1895-39-2152.46≥97%
Cesium Carbonate (Cs₂CO₃)534-17-8325.82≥99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%
Deionized Water7732-18-518.02-
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Brine (Saturated NaCl solution)7647-14-558.44-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Air condenser

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Septa, needles, and syringes

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and filtration

  • Flash chromatography setup (column, silica gel, pump/pressure)

Experimental Protocol

This protocol is adapted from a general procedure for the difluoromethylation of phenols and should be performed in a well-ventilated fume hood.[4][5]

Reaction Setup
  • To a 100 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromophenol (1.00 equiv, e.g., 3.76 g, 20.0 mmol) and cesium carbonate (1.50 equiv, 9.77 g, 30.0 mmol).

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous N,N-dimethylformamide (DMF, ~0.75 M relative to phenol, e.g., 27 mL) and deionized water (approx. 1/8th the volume of DMF, e.g., 3.4 mL) via syringe.

  • Initiate stirring (e.g., 500 rpm) and allow the solution to degas by bubbling nitrogen through it for approximately 1 hour.

Reaction Execution
  • After degassing, briefly remove the septum and add sodium chlorodifluoroacetate (2.80 equiv, 9.52 g, 56.0 mmol) to the flask in one portion under a positive flow of nitrogen.

  • Quickly replace the septum with a flame-dried air condenser, securing it with a clip. Seal the top of the condenser with a septum equipped with a nitrogen inlet and an oil bubbler outlet.

  • Immerse the flask in a preheated heating mantle and heat the reaction mixture to 100 °C.

  • Maintain the temperature and vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC or LC-MS (a small aliquot can be taken, worked up, and spotted). The starting phenol should be consumed.

Work-up and Purification
  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as 5% to 20% ethyl acetate in hexanes, is typically effective for isolating the desired product.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.

G Figure 2: Experimental Workflow A 1. Setup - Add Phenol & Cs₂CO₃ to flask - Seal and purge with N₂ B 2. Solvent Addition - Add anhydrous DMF & H₂O - Degas with N₂ for 1 hr A->B C 3. Reagent Addition - Add Sodium Chlorodifluoroacetate - Attach condenser B->C D 4. Reaction - Heat to 100 °C - Stir for 3-4 hours C->D E 5. Work-up - Cool to RT - Aqueous quench & EtOAc extraction D->E F 6. Washing - Wash organic layer with H₂O & Brine E->F G 7. Drying & Concentration - Dry over Na₂SO₄ - Concentrate in vacuo F->G H 8. Purification - Flash Column Chromatography (Silica, Hexanes/EtOAc) G->H I Final Product This compound H->I

Caption: Figure 2: Experimental Workflow.

Safety Precautions

All manipulations should be carried out in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Chlorodifluoroacetate: This reagent is hygroscopic and an irritant. It may cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and contact with skin and eyes.[7] Handle under an inert atmosphere and store in a tightly closed container in a cool, dry place.[8][9]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use in a well-ventilated area and avoid skin contact.

  • Heating: The reaction is conducted at an elevated temperature. Use appropriate caution to avoid thermal burns. Ensure the system is properly vented through an oil bubbler to prevent pressure buildup.[5]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a pale yellow to brown solid or oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons and a characteristic triplet for the -OCHF₂ proton. The aromatic signals for a related compound, 4-bromo-2-fluoroaniline, appear between δ 6.6 and 7.2 ppm.[10] The -NH₂ protons will appear as a broad singlet. The -OCHF₂ proton is expected to appear as a triplet around δ 6.5-7.5 ppm with a large coupling constant (J ≈ 73-75 Hz).

  • ¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will appear in the δ 110-150 ppm region. The carbon of the difluoromethoxy group will appear as a triplet around δ 115-120 ppm due to C-F coupling.

  • ¹⁹F NMR (376 MHz, CDCl₃): A doublet corresponding to the two equivalent fluorine atoms is expected, coupled to the single proton of the difluoromethoxy group.

  • Mass Spectrometry (ESI-MS): Calculated for C₇H₆BrF₂NO: [M+H]⁺. The spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

References

Application Note: A Validated Protocol for the Regioselective Bromination of 2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective monobromination of 2-(difluoromethoxy)aniline, a critical intermediate in the synthesis of novel pharmaceutical and agrochemical agents. We present a robust and highly selective protocol utilizing N-Bromosuccinimide (NBS) as a mild brominating agent. The narrative delves into the mechanistic underpinnings of the reaction's regioselectivity, offers a detailed, step-by-step experimental procedure, and establishes a framework for protocol validation and troubleshooting. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who require a reliable method for synthesizing 4-bromo-2-(difluoromethoxy)aniline with high purity and yield.

Mechanistic Rationale and Regioselectivity Analysis

The bromination of 2-(difluoromethoxy)aniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The outcome of this reaction is governed by the electronic and steric effects of the substituents on the aniline ring: the amino (-NH₂) group and the difluoromethoxy (-OCHF₂) group.

  • Activating and Directing Effects: The amino group is a powerful activating group that strongly directs electrophiles to the ortho and para positions by donating its lone pair of electrons into the aromatic π-system.[2][3] This donation stabilizes the cationic intermediate (the sigma complex or Wheland intermediate) formed during the electrophilic attack.[2][4]

  • Substituent Influence: The 2-(difluoromethoxy) group, while having an oxygen lone pair, functions as a net electron-withdrawing group due to the potent inductive effect of the two fluorine atoms. However, the resonance-donating effect of the -NH₂ group is overwhelmingly dominant, dictating the positions of substitution.

  • Predicted Regioselectivity: The -NH₂ group at C1 directs substitution to C2, C4, and C6.

    • The C2 position is already occupied by the -OCHF₂ group.

    • The C6 position is sterically hindered by the adjacent and relatively bulky -OCHF₂ group.

    • The C4 position (para to the amine) is electronically activated and sterically accessible.

Consequently, the electrophilic attack by bromine is overwhelmingly favored at the C4 position, leading to the formation of This compound as the major product. The use of a mild and selective brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-bromination, which can occur with highly activated systems like anilines when harsher reagents like aqueous bromine are used.[1][5][6] Furthermore, conducting the reaction in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) can enhance para-selectivity.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2-(difluoromethoxy)aniline SigmaComplex Sigma Complex (Wheland Intermediate) Aniline->SigmaComplex Electrophilic Attack (Br⁺ from NBS) NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex Product This compound SigmaComplex->Product Rearomatization (-H⁺) Succinimide Succinimide

Caption: Generalized mechanism for the electrophilic bromination of the aniline.

Validated Experimental Protocol

This protocol details a reliable procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
  • 2-(difluoromethoxy)aniline (≥98% purity)

  • N-Bromosuccinimide (NBS) (≥99% purity, recrystallize if necessary)

  • N,N-Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[5][8] Avoid inhalation of dust and contact with skin and eyes.[9] It is also an oxidizer and should be kept away from combustible materials.[10][11]

  • 2-(difluoromethoxy)aniline: Handle with care as aromatic amines can be toxic.

  • DMF: Anhydrous DMF is a skin irritant and can be absorbed through the skin.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)aniline (1.73 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until the aniline is fully dissolved.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq.). Add the NBS to the aniline solution in small portions over 10-15 minutes.

    • Causality Note: Portion-wise addition helps to control the reaction exotherm and minimizes the formation of potential di-brominated side products.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable eluent system is 20% ethyl acetate in hexanes. The product spot should be less polar than the starting aniline. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Causality Note: Ethyl acetate is used as it is a good solvent for the product and is immiscible with water. Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any residual acidic species, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline in Anhydrous DMF B Add NBS Portion-wise A->B C Stir at Room Temp (2-4 hours) B->C D Monitor by TLC C->D D->C If incomplete E Quench with Water D->E If complete F Extract with EtOAc E->F G Wash (NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Data and Expected Outcomes

The protocol described is expected to provide the target compound in good yield and high purity.

ParameterValue / ConditionRationale
Substrate 2-(difluoromethoxy)anilineActivated aromatic amine
Reagent N-Bromosuccinimide (NBS)Mild and selective source of electrophilic bromine[4][5]
Stoichiometry 1.0 eq. of Substrate, 1.0 eq. of NBSMinimizes risk of di-bromination
Solvent Anhydrous DMFPolar aprotic solvent, enhances para-selectivity[7]
Temperature 20-25 °C (Room Temperature)Sufficient for activated systems, avoids side reactions
Reaction Time 2 - 4 hoursTypical for this transformation, confirm with TLC
Expected Yield 85 - 95%Based on similar transformations of substituted anilines[5]
Major Product This compoundSterically and electronically favored isomer
Side Products Traces of dibrominated productsCan occur with slight excess of NBS or prolonged reaction

Protocol Validation and Troubleshooting

A protocol's trustworthiness is established through rigorous validation of its outcome and a clear plan for addressing deviations.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Expect to see three distinct signals in the aromatic region, confirming the trisubstituted pattern. The proton at C5 will likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C6 as a doublet. A characteristic triplet for the -OCHF₂ proton will be observed at a downfield shift.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule. The carbon bearing the bromine atom (C4) will show a characteristic upfield shift compared to its unbrominated counterpart.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).[12]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive NBS (hydrolyzed).Use freshly opened or recrystallized NBS.
Wet solvent (DMF).Use anhydrous DMF with low water content.
Low Yield Incomplete reaction.Allow the reaction to stir for a longer duration, monitoring by TLC.
Product loss during work-up/extraction.Ensure proper phase separation; perform an additional extraction if necessary.
Formation of Multiple Products Over-bromination (di-substitution).Add NBS slowly and ensure stoichiometry is not exceeded (1.0 eq.). Consider running the reaction at 0 °C.
Impure starting material.Verify the purity of the 2-(difluoromethoxy)aniline by NMR before starting.

Conclusion

The protocol outlined in this application note provides a reliable, high-yielding, and highly regioselective method for the synthesis of this compound. By using the mild brominating agent NBS and carefully controlling the reaction conditions, this procedure effectively minimizes side product formation. The detailed mechanistic explanation and troubleshooting guide serve to empower researchers to confidently apply and adapt this methodology for the synthesis of crucial intermediates in drug discovery and materials science.

References

Introduction: The Strategic Value of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-Bromo-2-(difluoromethoxy)aniline

In modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and the ability to modulate pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] When this group is part of a versatile scaffold like this compound, it creates a powerful building block for generating novel compound libraries.

This aniline derivative is particularly valuable for its dual functionality: the amine group provides a handle for further derivatization, while the bromo-substituent is an ideal electrophile for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for synthesizing complex biaryl and heteroaryl structures.[3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with this compound. We will explore the mechanistic underpinnings of the reaction, provide a robust starting protocol, discuss key optimization parameters, and offer troubleshooting advice to ensure successful implementation in your synthetic workflows.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl halides.[5] This step forms a square-planar Pd(II) complex.[6]

  • Transmetalation : Before this step can occur, the organoboron species (e.g., a boronic acid) must be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻). This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[2]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the desired C-C bond and the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism ArBr This compound (Ar-Br) OxAd OxAd ArBr->OxAd Boronic R'-B(OH)₂ AteComplex [R'-B(OH)₃]⁻ (Ate Complex) Boronic->AteComplex Base Base (e.g., K₂CO₃) Base->AteComplex Trans Trans AteComplex->Trans Product Ar-R' (Coupled Product) Trans->Product Pd0 Pd0

Experimental Protocol: A Generalized Starting Point

This protocol provides a reliable set of starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.

Materials & Reagents
  • Aryl Halide: this compound

  • Boronic Acid/Ester: Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv.)

  • Palladium Precatalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium(II) complex with dichloromethane) (2–5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), ground to a fine powder (2.0–3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Equipment: Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv., 3 mol%).[8][9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the aryl halide. It is critical that the solvents are thoroughly degassed prior to use to prevent catalyst oxidation.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2–12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow start Start: Reagent Preparation setup 1. Combine Reactants (Aniline, Boronic Acid, Base, Catalyst) in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 90 °C, 2-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Aqueous Workup (EtOAc / H₂O Extraction) monitor->workup Complete purify 7. Purify Crude Product (Column Chromatography) workup->purify characterize 8. Characterize Final Product (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization is often necessary for challenging substrates or to improve yield and purity. The aniline moiety in the substrate can sometimes complicate reactions, making catalyst and base selection particularly important.[3]

Key Parameters for Optimization
ParameterOptions & ConsiderationsRationale & Causality
Catalyst/Ligand Pd(dppf)Cl₂: A versatile, robust choice for many couplings.[9] Buchwald Precatalysts (e.g., XPhos Pd G3): Highly active for challenging substrates, including electron-rich anilines. Employs bulky, electron-rich phosphine ligands that promote oxidative addition.[3][8] Pd(PPh₃)₄: A classic catalyst, but often less effective than modern systems for difficult couplings.[10]The ligand's electronic and steric properties are critical. Bulky, electron-rich ligands accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to improved reaction rates and yields.[8]
Base K₂CO₃: A common, effective, and economical choice. K₃PO₄: A stronger base, often beneficial for less reactive boronic acids or aryl chlorides. Cs₂CO₃: A highly effective but more expensive base, often used in difficult couplings. KF: A milder base, useful if base-sensitive functional groups are present, but often requires free boronic acids.[7]The base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and the prevalence of side reactions like protodeboronation. Stronger bases can sometimes accelerate the desired reaction but may also promote undesired pathways.
Solvent Dioxane/H₂O: A standard, widely effective mixture. Toluene/H₂O: Good for higher temperatures. THF/H₂O: Another common choice, though THF's lower boiling point limits the reaction temperature.[8] DMF (aqueous): Can be effective for certain substrates.[11]The solvent must solubilize the reactants and facilitate the interaction of aqueous (base) and organic phases. The presence of water is often crucial for dissolving the base and facilitating the formation of the boronate "ate" complex.
Temperature 60–110 °CHigher temperatures generally increase the reaction rate, which can be necessary for less reactive aryl bromides. However, excessive heat can lead to catalyst decomposition or increased side reactions.
Common Issues and Solutions
  • Low or No Conversion: This often points to an inactive catalyst. Ensure the reaction was set up under a strictly inert atmosphere, as oxygen can deactivate Pd(0) catalysts.[5] Consider switching to a more active catalyst system, such as a Buchwald precatalyst, or increasing the reaction temperature.[3]

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile. It can be caused by excessively harsh conditions (high temperature, strong base).[5] Try using a milder base (e.g., KF), a more stable boronate (like a pinacol ester), or lowering the reaction temperature.

  • Dehalogenation: The starting aryl bromide is converted to the corresponding aniline (loss of bromine). This can occur if the palladium-hydride species forms and undergoes reductive elimination.[5] This pathway can be more prevalent with certain bases or alcohol-containing solvents. Ensure your solvent is pure and consider screening different bases.

  • Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic cycle that consumes the boronic acid.[5] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is the primary solution.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for synthesizing valuable biaryl structures for pharmaceutical and materials science research. By understanding the core mechanism, starting with a well-established protocol, and systematically optimizing key parameters like the catalyst, base, and solvent, researchers can efficiently and reliably access a diverse range of novel compounds. This guide provides the foundational knowledge and practical steps to successfully incorporate this essential transformation into any synthetic program.

References

Introduction: The Strategic Value of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-(difluoromethoxy)aniline

In the landscape of modern medicinal chemistry and materials science, this compound serves as a highly valuable and versatile building block. Its strategic importance is derived from the unique interplay of its constituent functional groups. The bromo-substituent provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1] Concurrently, the difluoromethoxy (-OCF₂H) group, a bioisostere for methoxy and hydroxyl moieties, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which are critical for optimizing drug candidates. The aniline moiety offers a further point for diversification. This guide provides detailed protocols and mechanistic insights for key palladium-catalyzed transformations of this substrate, designed for researchers in drug development and synthetic chemistry.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance and generally mild conditions.[2][3] For this compound, this reaction opens a direct pathway to a diverse array of substituted aniline derivatives.

Mechanistic Rationale

The efficacy of the Suzuki reaction hinges on a well-understood catalytic cycle.[3] The choice of ligand and base is critical; the base activates the boronic acid species to facilitate transmetalation, while the ligand stabilizes the palladium center and modulates its reactivity.[4] The electron-donating nature of the aniline and difluoromethoxy groups can influence the initial oxidative addition step, sometimes necessitating a slightly more active catalyst system compared to electron-deficient aryl bromides.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br (Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R (Ln) transmetalation->pd_intermediate boronate R-B(OR)3⁻ boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate Activates Boronic Acid reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2-1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The mixture should be approximately 0.1 M in the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with water and saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid PartnerCatalyst System (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O10012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O901685-95
33-Pyridylboronic acidCataXCium A Pd G3 (3)K₃PO₄ (2.5)Dioxane/H₂O1001275-85
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)Na₂CO₃ (3)Toluene/EtOH/H₂O85670-80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[6][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., biarylphosphines like RuPhos or JohnPhos) is crucial.[8] These ligands promote the rate-limiting reductive elimination step to form the C-N bond and prevent the formation of undesired side products. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br (Ln) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)-NR₂ (Ln) amine_coordination->pd_amido amine R₂NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination Base reductive_elimination Reductive Elimination (Rate-Limiting) pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and RuPhos. Add a stir bar.

  • Reagent Addition: Outside the glovebox, add this compound and seal the vial with a PTFE septum cap. Evacuate and backfill with argon.

  • Solvent and Amine Addition: Add the anhydrous solvent followed by the amine (if liquid) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Field-Proven Insights
  • Base Sensitivity: The aniline substrate itself can be deprotonated by strong bases. Using a pre-catalyst or ensuring the reaction temperature is sufficient to drive the catalytic cycle forward can mitigate potential side reactions.

  • Ligand Choice: For sterically hindered amines or less reactive aryl chlorides (if used), more advanced ligands like tBuXPhos may be necessary.[8]

  • Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for catalyst longevity and reaction success.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a direct and powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for synthesizing extended π-conjugated systems and for creating versatile alkyne handles for further chemical transformations like "click" chemistry.

Mechanistic Rationale

The Sonogashira reaction famously employs a dual-catalyst system.[9] A palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[9]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br (L₂) pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR (L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Regeneration product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_salt Cu(I)Br cu_acetylide->cu_salt alkyne H-C≡CR alkyne->cu_acetylide Base (e.g., Et₃N) substrate Ar-Br substrate->pd_complex

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol details a copper-co-catalyzed Sonogashira reaction.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.1 - 1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 eq.)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[9]

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT>95
21-OctynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF5085-95
3(Trimethylsilyl)acetylenePd(OAc)₂ (2)/XPhos (4)CuI (5)Et₃NToluene6080-90
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT85-95

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene, typically forming a substituted alkene product.[10][11] It is a powerful method for vinylation and is widely used in the synthesis of complex organic molecules and polymers.[11][12]

Mechanistic Rationale

The Heck reaction follows a distinct catalytic cycle.[10] After the initial oxidative addition of the aryl bromide to Pd(0), the resulting complex coordinates to the alkene (migratory insertion or carbopalladation). The final product is formed after a β-hydride elimination step, which regenerates the double bond in a new position and produces a palladium-hydride species. A base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[11][13]

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br (L₂) oxidative_addition->pd_complex carbopalladation Alkene Insertion (Carbopalladation) pd_complex->carbopalladation pd_alkyl R-CH₂-CH(Ar)-Pd(II) (L₂) carbopalladation->pd_alkyl alkene Alkene alkene->carbopalladation beta_elimination β-Hydride Elimination pd_alkyl->beta_elimination product_complex [HPd(II)L₂]⁺ + Product beta_elimination->product_complex product_complex->pd0 Base product Substituted Alkene product_complex->product substrate Ar-Br substrate->oxidative_addition base Base base->product_complex

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Reaction

This protocol describes the coupling with an acrylate ester.

Materials:

  • This compound (1.0 eq.)

  • n-Butyl acrylate (1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)

  • Triethylamine (Et₃N) (1.5-2.0 eq.)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Reaction Setup: Charge a sealable pressure tube with this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add the anhydrous solvent, Et₃N, and n-butyl acrylate.

  • Reaction: Seal the tube tightly and heat in an oil bath at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the trans-alkene product.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing one of the described palladium-catalyzed reactions under an inert atmosphere.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up start Flame-dry glassware (Schlenk flask/vial) weigh Weigh solid reagents (Substrate, Base, Catalyst, Ligand) start->weigh inert Evacuate & backfill with Ar/N₂ (3x) weigh->inert solvents Add anhydrous solvents via syringe inert->solvents reagents Add liquid reagents (Amine, Alkyne, Alkene) solvents->reagents heat Heat to specified temp with vigorous stirring reagents->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Cool & quench reaction monitor->quench extract Aqueous work-up & extraction quench->extract purify Dry, concentrate, & purify (Chromatography) extract->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

The Strategic Application of 4-Bromo-2-(difluoromethoxy)aniline in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its unique ability to modulate key physicochemical properties of drug candidates. This guide focuses on the synthesis, properties, and versatile applications of 4-Bromo-2-(difluoromethoxy)aniline , a key building block poised for significant impact in medicinal chemistry. This compound synergistically combines the reactivity of a bromo-aniline scaffold, a staple in cross-coupling reactions, with the advantageous properties of the difluoromethoxy group, offering a powerful tool for the synthesis of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The Physicochemical Impact of the Difluoromethoxy Group

The difluoromethoxy group serves as a bioisosteric replacement for more common functionalities like methoxy or hydroxyl groups, offering a nuanced modulation of a molecule's properties.[1] Its introduction can lead to enhanced metabolic stability, fine-tuned lipophilicity, and the creation of favorable intermolecular interactions.[1]

PropertyComparison with AnalogsImpact on Drug Design
Lipophilicity (cLogP) More lipophilic than -OH and -OCH₃Can enhance membrane permeability and oral bioavailability.
Metabolic Stability More resistant to oxidative metabolism than -OCH₃Increased in vivo half-life and reduced clearance.[1]
Hydrogen Bonding Can act as a weak hydrogen bond donorOffers unique interactions with target proteins.
Electronic Effect Electron-withdrawingInfluences the pKa of the aniline nitrogen and the reactivity of the aromatic ring.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route can be proposed based on established chemical transformations. A potential starting material is the commercially available 2-amino-5-bromophenol.

G A 2-Amino-5-bromophenol D This compound A->D Difluoromethylation B Difluoromethylation Reagent (e.g., ClCHF₂ gas, TMSCF₂H) B->D C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) C->D

Caption: Proposed synthetic pathway for this compound.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-5-bromophenol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or THF, add a suitable base (e.g., potassium carbonate or sodium hydride, 2.0-3.0 eq.).

  • Difluoromethylation: Introduce the difluoromethylating agent. This can be achieved by bubbling difluorochloromethane gas through the solution or by the addition of a reagent like TMSCF₂H. The reaction may require heating.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Medicinal Chemistry

The strategic positioning of the bromo, amino, and difluoromethoxy groups makes this compound a highly valuable intermediate for the synthesis of complex bioactive molecules.

Kinase Inhibitors

The bromo-aniline core is a common scaffold in a multitude of FDA-approved kinase inhibitors.[2][3] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions to introduce various substituents that can interact with the kinase active site. The difluoromethoxy group can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor.

G A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Boronic Acid/Ester B->C D Anilino-heterocycle Core C->D E Further Functionalization D->E F Kinase Inhibitor Candidate E->F

Caption: Workflow for the synthesis of kinase inhibitors.

GPCR Modulators

G protein-coupled receptors are a major class of drug targets.[4] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising therapeutic strategy.[5][6][7] The this compound scaffold can be elaborated through various chemical transformations to generate novel GPCR modulators with improved drug-like properties.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound is largely dependent on its reactivity in palladium-catalyzed cross-coupling reactions. The following are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[8][9][10][11][12]

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

  • Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

G A Pd(0)L₂ C Oxidative Addition A->C B Ar-Br (this compound) B->C D Ar-Pd(II)(Br)L₂ C->D F Transmetalation D->F E R-B(OH)₂ Base E->F G Ar-Pd(II)(R)L₂ F->G H Reductive Elimination G->H H->A Regeneration I Ar-R (Coupled Product) H->I

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[13]

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene, dioxane). Seal the flask and heat with stirring (typically 80-120 °C). Monitor the reaction's progress.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective precatalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can be critical and substrate-dependent.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for catalytic activity.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle for cross-coupling reactions and the beneficial physicochemical properties imparted by the difluoromethoxy group makes it an attractive starting material for the synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery efforts.

References

Application Notes & Protocols for 4-Bromo-2-(difluoromethoxy)aniline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Advantage of Fluorinated Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, offers a compelling combination of properties that can significantly enhance the therapeutic profile of a drug candidate. It serves as a bioisostere for other groups like methoxy or hydroxyl moieties but provides improved metabolic stability and increased lipophilicity, which can enhance cell membrane permeability and target engagement.[1] 4-Bromo-2-(difluoromethoxy)aniline emerges as a highly valuable building block by combining this advantageous group with a bromine atom—a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation.[2][3]

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will detail its physicochemical properties, safety protocols, and its application in the synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of kinase inhibitors—a critical class of therapeutics in oncology and immunology.[4][5][6]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful and safe synthesis.

PropertyValueReference
CAS Number 1000575-14-3[7]
Molecular Formula C₇H₆BrF₂NO[8]
Molecular Weight 238.03 g/mol
Appearance Off-white to light brown solid/powder[3]
Purity Typically ≥95% - 98%[7]
Storage Temperature 2-8°C
Safety & Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • Hazard Statements: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[10]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Core Application: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

The 4-anilinoquinazoline core is a privileged scaffold found in numerous FDA-approved kinase inhibitors. The aniline moiety, in this case derived from our starting material, often occupies the ATP-binding site of the target kinase. The following workflow demonstrates how this compound can be utilized in a two-step sequence involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura cross-coupling to build a complex, drug-like molecule.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound C N-(4-Bromo-2-(difluoromethoxy)phenyl)- 6,7-dimethoxyquinazolin-4-amine A->C Pd Catalyst Ligand, Base B 4-Chloro-6,7-dimethoxyquinazoline B->C E Final Product: Kinase Inhibitor Scaffold C->E Pd Catalyst Base, Solvent D Arylboronic Acid (e.g., Pyridine-3-boronic acid) D->E

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocol 1: Buchwald-Hartwig C-N Cross-Coupling

This protocol describes the palladium-catalyzed amination to couple the primary amine of this compound with a heterocyclic halide. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical for promoting the reductive elimination step and accommodating a wide range of substrates.[14]

G pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd_complex Ar-Pd(II)(L₂)-X add->pd_complex amine Amine Coordination pd_complex->amine amine_complex [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ amine->amine_complex deprot Deprotonation (Base) amine_complex->deprot amido_complex Ar-Pd(II)(L₂)-NR₂ deprot->amido_complex reduct Reductive Elimination amido_complex->reduct reduct->pd0 Product (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials & Reagents
  • This compound (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

  • Potassium tert-butoxide (KOt-Bu) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-Chloro-6,7-dimethoxyquinazoline, Pd(OAc)₂, XPhos, and KOt-Bu.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, N-(4-Bromo-2-(difluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Experimental Protocol 2: Suzuki-Miyaura C-C Cross-Coupling

With the core scaffold assembled, the bromine atom on the aniline ring serves as an ideal handle for further elaboration via Suzuki-Miyaura coupling. This reaction is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds.[15][16][17] The electron-withdrawing nature of the difluoromethoxy group and the overall aniline structure can influence reactivity, but modern catalyst systems are highly effective for such substrates.[18]

G pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd_complex Ar-Pd(II)(L₂)-X add->pd_complex trans Transmetalation pd_complex->trans R-B(OR)₂ Base trans_complex Ar-Pd(II)(L₂)-R trans->trans_complex reduct Reductive Elimination trans_complex->reduct reduct->pd0 Product (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Materials & Reagents
  • N-(4-Bromo-2-(difluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (1.0 eq)

  • Arylboronic acid or ester (e.g., Pyridine-3-boronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: In a Schlenk flask, dissolve the brominated intermediate and the boronic acid in the dioxane/water solvent mixture.

  • Reagent Addition: Add K₂CO₃ and Pd(PPh₃)₄ to the mixture.

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 90-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.

Quality Control & Expected Analytical Data

Validation of the final product is crucial. The following table provides expected data for the hypothetical product synthesized from pyridine-3-boronic acid.

Analysis TechniqueExpected Result
Mass Spectrometry (ESI+) Calculated [M+H]⁺: 453.14. Found: ~453.1
¹H NMR (DMSO-d₆, 400 MHz) Aromatic protons from the quinazoline, aniline, and pyridine rings in the δ 7.0-9.0 ppm range. Singlets for the two -OCH₃ groups around δ 3.9-4.0 ppm. A characteristic triplet for the -OCHF₂ proton (J ≈ 74 Hz) around δ 6.8-7.5 ppm. A singlet for the N-H proton (often broad) > δ 9.0 ppm.
¹⁹F NMR (DMSO-d₆) A doublet corresponding to the -OCHF₂ group.
Purity (HPLC) >95%

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its unique electronic and steric properties, combined with the synthetic accessibility offered by the bromo and amino functionalities, make it an ideal starting point for constructing complex molecular architectures. The detailed protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provided herein offer a reliable pathway for synthesizing novel compounds, such as kinase inhibitors, enabling the rapid progression of drug discovery programs.

References

Application Notes & Protocols: The Strategic Role of the Difluoromethoxy Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine has become a pillar of modern medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates. While the trifluoromethyl (-CF₃) group is a well-established tool for enhancing metabolic stability and lipophilicity, the difluoromethoxy (-OCF₂H) group has emerged as a substituent with a more nuanced and versatile profile.[1][2] It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions that are otherwise unattainable.

This guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design. It moves beyond a simple cataloging of effects to explain the underlying physicochemical principles and provides actionable, field-proven protocols for its synthesis and evaluation.

Section 1: Core Physicochemical Properties - A Comparative Analysis

The utility of the -OCF₂H group is best understood by comparing it to its closest structural analogs: the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. The properties of the difluoromethoxy group are often intermediate, affording medicinal chemists a greater degree of control in molecular design.

Lipophilicity and Permeability

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the choice of substituent. The -OCF₂H group offers a moderate increase in lipophilicity, positioning it between the less lipophilic methoxy group and the highly lipophilic trifluoromethoxy group. This "tunability" is crucial for optimizing membrane permeability and bioavailability.[1][3]

The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent; a positive value indicates an increase in the lipophilicity of the parent molecule.

Table 1: Comparative Physicochemical Properties of Methoxy Analogs

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch π Value -0.02+0.2 to +0.6[4]+1.04[1]
Hydrogen Bond Acidity (A) ~00.085 - 0.126[5]~0
Metabolic Liability High (O-demethylation)LowVery Low
Key Feature H-bond acceptorH-bond donor & acceptor[6]H-bond acceptor

Data compiled from multiple sources.[1][4][5]

Unique Hydrogen Bonding Capability

A defining feature of the difluoromethoxy group is its ability to act as a hydrogen bond (H-bond) donor. The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions.[7] This is a characteristic not observed in either the methoxy or trifluoromethoxy groups, which can only act as H-bond acceptors via the oxygen atom. This unique donor capability can introduce novel, favorable interactions within a target's binding pocket, potentially increasing affinity and selectivity. The difluoromethyl group is considered a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups.[5][8][9]

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the fluorine atoms in the -OCF₂H group can significantly influence the acidity or basicity (pKa) of nearby functional groups.[10] For instance, when appended to a phenolic ring, the -OCF₂H group increases the acidity (lowers the pKa) of the phenolic proton by stabilizing the resulting phenoxide anion.[3] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell penetration.[3]

Section 2: Strategic Applications in Drug Design

The unique physicochemical profile of the -OCF₂H group translates into several powerful strategies for lead optimization.

Enhancing Metabolic Stability

One of the most common applications of the difluoromethoxy group is to enhance metabolic stability.[10] The methoxy group is highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation.[10] This is often a major metabolic pathway that can lead to rapid clearance and a short drug half-life. Replacing a methoxy group with a difluoromethoxy group effectively blocks this metabolic hotspot due to the strength of the C-F bonds, which are highly resistant to cleavage.[10][11] This can significantly increase a drug's half-life, reduce clearance, and lower the required therapeutic dose.

G cluster_0 Metabolic Pathway of Methoxy Group cluster_1 Bioisosteric Replacement Strategy Drug-OCH3 Drug with Methoxy Group CYP450 CYP450 Enzymes Drug-OCH3->CYP450 Metabolism Metabolite O-demethylated Metabolite (Often Inactive/Cleared) CYP450->Metabolite High Clearance Drug-OCF2H Drug with Difluoromethoxy Group CYP450_2 CYP450 Enzymes Drug-OCF2H->CYP450_2 Blocked Metabolism Stable Metabolically Stable Drug (Resists O-demethylation) CYP450_2->Stable Low Clearance

Caption: Bioisosteric replacement of -OCH₃ with -OCF₂H to block metabolism.
Bioisosteric Replacement

The -OCF₂H group is an effective bioisostere for several common functional groups, allowing chemists to improve ADME properties while maintaining or enhancing potency.[12]

  • Hydroxyl and Thiol Groups : Its capacity as an H-bond donor makes it a suitable replacement for these groups, often with the significant advantage of improved metabolic stability.[6][10]

  • Methoxy Group : As discussed, this replacement is a key strategy to block O-demethylation and can also introduce a hydrogen bond donor capability not present in the original molecule.[10]

Section 3: Experimental Protocols

The successful application of the difluoromethoxy group requires robust and reproducible synthetic and analytical methodologies.

Protocol 1: Synthesis of Aryl Difluoromethyl Ethers via Decarboxylative Difluoromethylation

Rationale: This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor. This method is often preferred over using gaseous reagents like chlorodifluoromethane due to its operational simplicity, the stability and availability of the reagent, and its lower environmental impact.[13] The reaction proceeds via thermal decarboxylation to generate difluorocarbene, which is then trapped by a phenolate nucleophile.[13]

Materials:

  • Substituted Phenol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (2.0-3.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottomed flask, magnetic stirrer, condenser, heating mantle

  • Ethyl acetate, 1 M HCl, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add sodium chlorodifluoroacetate (2.5 equiv) to the mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (1x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl difluoromethyl ether.

G start Start: Assemble Reactants (Phenol, Base, Reagent in DMF) heat Heat Reaction (100-120 °C) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue Heating workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Pure Product purify->end

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Rationale: This assay is a standard, high-throughput method to assess the metabolic stability of a compound.[10] By incubating the test compound with HLM, which contains a high concentration of CYP enzymes, and monitoring its disappearance over time, one can calculate the intrinsic clearance and predict the in vivo half-life. Comparing the stability of a parent molecule (e.g., with a -OCH₃ group) to its -OCF₂H analog provides direct, quantitative evidence of the bioisosteric replacement's success.

Materials:

  • Test Compound (and comparator compound) stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Warfarin, Tolbutamide) for quenching

  • 96-well plates, multichannel pipettes, incubator (37 °C), LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare a working solution of the test compound at 100 µM in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (per well):

    • 188 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 10 µL of HLM (final concentration 1.0 mg/mL)

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 2 µL of the 100 µM test compound working solution to each well to initiate the reaction (final compound concentration 1 µM). Mix well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) from the incubation mixture and add it to a separate 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard. This quenches the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.

Conclusion

The difluoromethoxy group is a uniquely versatile tool in the medicinal chemist's armamentarium. Its distinct combination of moderate lipophilicity, novel hydrogen bond donating capability, and enhanced metabolic stability provides a powerful and nuanced strategy for optimizing the ADME and pharmacodynamic properties of drug candidates.[4] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Strategic Application of 4-Bromo-2-(difluoromethoxy)aniline in the Synthesis of Next-Generation Agrochemicals: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Agrochemical Potential with a Fluorinated Aniline Scaffold

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing biological efficacy, metabolic stability, and overall performance of active ingredients. The compound 4-Bromo-2-(difluoromethoxy)aniline stands as a key intermediate of significant interest, embodying several critical structural features that make it a versatile building block for the synthesis of novel herbicides and fungicides.

The unique arrangement of its functional groups—a nucleophilic aniline amine, a synthetically versatile bromine atom, and a lipophilic, metabolically robust difluoromethoxy group—provides a powerful toolkit for the medicinal chemist. The difluoromethoxy (-OCHF₂) group, in particular, is a bioisostere of other functionalities and can improve a molecule's lipophilicity and metabolic stability, which are crucial for its absorption and translocation within the target organism. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The aniline nitrogen provides a reactive site for the formation of amides, sulfonamides, and other key linkages found in many potent agrochemicals.

This guide provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of two major classes of agrochemicals: pyrazole carboxamide fungicides and propanil-analogue herbicides. While this specific aniline isomer is not yet widely cited as a direct precursor in publicly documented, commercialized agrochemicals, the following protocols are based on well-established synthetic routes for structurally analogous compounds and are designed to be robust and reproducible for research and development purposes.

Application Note I: Synthesis of Novel Pyrazole Carboxamide Fungicides

Rationale and Mechanistic Insight:

Pyrazole carboxamide fungicides are a cornerstone of modern disease management in agriculture, primarily acting as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to a cessation of energy production and eventual cell death. The N-phenyl amide linkage is a critical component of the pharmacophore, and the nature of the substituents on the aniline ring plays a pivotal role in determining the compound's binding affinity to the target enzyme, its spectrum of activity, and its plant mobility.

The use of this compound as the aniline component in an SDHI fungicide offers several potential advantages:

  • Enhanced Lipophilicity: The difluoromethoxy group increases the overall lipophilicity of the final molecule, which can facilitate its penetration through the waxy cuticle of plant leaves and the fungal cell membrane.

  • Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, potentially leading to a longer half-life of the fungicide in the plant and improved residual activity.

  • Fine-Tuning of Biological Activity: The electronic properties of the difluoromethoxy group and the steric bulk of the bromine atom can influence the conformation of the final molecule, leading to optimized binding at the SDH enzyme's active site.

Protocol: Synthesis of a Representative N-[4-Bromo-2-(difluoromethoxy)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol details a standard amide coupling reaction between this compound and a commercially available pyrazole carboxylic acid chloride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound1017779-99-5238.03Sigma-Aldrich, Combi-Blocks
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride190397-62-3228.55Combi-Blocks
Triethylamine (Et₃N)121-44-8101.19Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/AN/AIn-house prep.
Brine (saturated aqueous NaCl solution)N/AN/AIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (2.38 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.

  • Acid Chloride Addition: In a separate flask, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.51 g, 11.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the aniline solution over 15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to yield the desired pyrazole carboxamide as a white to off-white solid.

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline This compound Coupling Amide Coupling Aniline->Coupling AcidChloride 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carbonyl chloride AcidChloride->Coupling Solvent DCM (Solvent) Solvent->Coupling Base Triethylamine (Base) Base->Coupling Atmosphere N2 Atmosphere Room Temperature Atmosphere->Coupling Workup Aqueous Workup Coupling->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product N-[4-Bromo-2-(difluoromethoxy)phenyl]- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Purification->Product Purified Product

Caption: Synthetic workflow for the amide coupling reaction.

Application Note II: Synthesis of Novel Herbicidal Propanil Analogues

Rationale and Mechanistic Insight:

Herbicides based on an N-acyl aniline scaffold, such as propanil, are known to inhibit Photosystem II in plants, disrupting photosynthesis and leading to weed death. The efficacy and crop selectivity of these herbicides are highly dependent on the substitution patterns on the aniline ring. By introducing the 4-bromo and 2-difluoromethoxy substituents, it is possible to develop new herbicidal candidates with potentially altered properties.

The bromine atom at the 4-position offers a site for further derivatization via cross-coupling reactions. This allows for the creation of a library of compounds where the bromine is replaced with various aryl, heteroaryl, or alkyl groups, enabling a thorough investigation of the structure-activity relationship (SAR). For instance, a Suzuki coupling reaction could be employed to introduce a phenyl or pyridyl group, which are common moieties in modern herbicides.

Protocol: Two-Step Synthesis of a Representative Herbicidal Analogue

This protocol outlines a two-step synthesis: first, an acylation of this compound, followed by a Suzuki cross-coupling reaction to replace the bromine atom.

Step 1: Acylation of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound1017779-99-5238.03Combi-Blocks
Propionyl chloride79-03-892.52Sigma-Aldrich
Pyridine110-86-179.10Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.38 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

  • Base Addition: Add pyridine (1.2 mL, 15.0 mmol) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC.

  • Workup: Perform an aqueous workup as described in the fungicide protocol to isolate the crude N-[4-bromo-2-(difluoromethoxy)phenyl]propanamide. This intermediate can often be used in the next step without further purification if it is sufficiently pure.

Step 2: Suzuki Cross-Coupling of the Acylated Intermediate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
N-[4-bromo-2-(difluoromethoxy)phenyl]propanamide(from Step 1)294.10N/A
Phenylboronic acid98-80-6121.93Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56Sigma-Aldrich
Sodium carbonate (Na₂CO₃)497-19-8105.99Sigma-Aldrich
1,4-Dioxane123-91-188.11Sigma-Aldrich
Water7732-18-518.02N/A

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add N-[4-bromo-2-(difluoromethoxy)phenyl]propanamide (2.94 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Catalyst and Solvents: Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol). Evacuate and backfill the flask with nitrogen three times. Add 1,4-dioxane (40 mL) and water (10 mL).

  • Heating: Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to yield the final product.

Visualization of the Structure-Activity Relationship Logic:

SAR cluster_modifications Potential Modifications for SAR cluster_properties Target Properties to Optimize Core This compound Core Scaffold Amine_Mod N-Acylation (Herbicide Moiety) Core->Amine_Mod Bromo_Mod Suzuki Coupling at Br (Introduce Aryl/Heteroaryl Groups) Core->Bromo_Mod Potency Herbicidal Potency (Photosystem II Inhibition) Amine_Mod->Potency Selectivity Crop Selectivity Bromo_Mod->Selectivity PK Plant Uptake & Translocation Bromo_Mod->PK

Caption: Conceptual SAR workflow for herbicide development.

Conclusion and Future Outlook

This compound represents a highly valuable, albeit currently under-documented, intermediate for the synthesis of novel agrochemicals. The strategic combination of its functional groups provides a robust platform for the development of new fungicides and herbicides with potentially enhanced performance characteristics. The protocols detailed herein offer a solid foundation for researchers to explore the synthetic utility of this compound and to generate novel active ingredients for biological screening. Further research into the derivatization of this scaffold is warranted and is likely to yield new intellectual property in the competitive field of crop protection.

Purification of 4-Bromo-2-(difluoromethoxy)aniline by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(difluoromethoxy)aniline is a key structural motif and versatile building block in medicinal chemistry and agrochemical synthesis. Its utility in complex molecular assembly, such as in the development of kinase inhibitors, necessitates a high degree of purity.[1][2] Impurities arising from synthesis, such as starting materials, regioisomers, or reaction by-products, can impede downstream reactions and complicate structural analysis. This document provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, a robust and widely accessible technique for achieving high purity on a laboratory scale.[3][4] We will cover method development using Thin-Layer Chromatography (TLC), a step-by-step column chromatography protocol, and critical troubleshooting insights.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3] In this technique, the stationary phase (silica gel) is highly polar, while the mobile phase (an organic solvent system) is relatively non-polar.

  • Stationary Phase: Silica gel is a porous, amorphous form of silicon dioxide (SiO₂) characterized by surface silanol groups (Si-OH). These groups are acidic and polar, capable of forming hydrogen bonds and dipole-dipole interactions with analytes.[3][5]

  • Analyte Interactions: The separation of this compound from its impurities is achieved based on differential partitioning between the stationary and mobile phases.

    • The primary amine (-NH₂) and the difluoromethoxy group (-OCHF₂) lend polarity to the target molecule, promoting interaction with the silica gel.

    • More polar impurities will adsorb more strongly to the silica and elute later.

    • Less polar impurities will have a greater affinity for the mobile phase and elute faster.[3]

The choice of the mobile phase is critical. By systematically adjusting its polarity, we can modulate the retention of the target compound, allowing it to separate cleanly from impurities.

Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[5] This Rf value typically ensures good separation without requiring excessively large volumes of solvent for elution.

Protocol 2.1: TLC Solvent System Screening
  • Sample Preparation: Prepare a dilute solution of the crude this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Plate Spotting: Using a capillary tube, spot a small amount of the crude solution onto the baseline of a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of a test solvent system. Common starting systems for anilines include mixtures of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).[6][7]

    • Test System 1: 10% Ethyl Acetate / 90% Hexanes

    • Test System 2: 20% Ethyl Acetate / 80% Hexanes

    • Test System 3: 30% Ethyl Acetate / 70% Hexanes

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis and Optimization:

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the target spot's Rf is too high (>0.5), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).

    • If the Rf is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate).

    • Expert Tip: Anilines can sometimes "streak" on acidic silica gel. If streaking is observed, add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize the acidic sites on the silica, resulting in sharper spots and better separation.[6]

Visualization 2.1: Logic for Solvent System Optimization

G cluster_adjust Adjust Polarity start Run Initial TLC (e.g., 20% EtOAc/Hexanes) check_rf Is Rf of target spot ~0.3-0.4? start->check_rf rf_high Rf is too high (>0.5) check_rf->rf_high No rf_low Rf is too low (<0.2) check_rf->rf_low No use_system Optimized System Found: Proceed to Column check_rf->use_system  Yes decrease_pol Decrease Polarity (e.g., lower % EtOAc) rf_high->decrease_pol increase_pol Increase Polarity (e.g., raise % EtOAc) rf_low->increase_pol decrease_pol->start Re-run TLC increase_pol->start Re-run TLC

Caption: Logic diagram for optimizing the mobile phase using TLC.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a starting scale of 1-5 grams of crude material. The column size and solvent volumes should be adjusted for different scales.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Crude Sample This compound
Solvents Hexanes (or Petroleum Ether), HPLC Grade
Ethyl Acetate, HPLC Grade
Triethylamine (optional, if needed)
Dichloromethane (for sample loading)
Apparatus Glass chromatography column with stopcock
Separatory funnel (as solvent reservoir)
Collection vessels (test tubes or flasks)
TLC plates, chamber, and UV lamp
Rotary evaporator
Cotton or glass wool
Sand, washed
Step-by-Step Purification Workflow

The slurry method is superior for achieving a homogenous, air-free column packing, which is essential for high-resolution separation.

  • Select Column: Choose a glass column with a diameter such that the silica height will be approximately 15-20 cm. For 1-5 g of crude material, a 4-5 cm diameter column is appropriate.

  • Plug Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compress too tightly. Add a ~1 cm layer of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50x the weight of the crude sample). Add the non-polar solvent (hexanes) to create a free-flowing slurry. Stir gently to release trapped air.

  • Pack Column: Clamp the column vertically. With the stopcock closed, pour the silica slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to encourage even packing. Add more solvent as needed to ensure the silica bed never runs dry.

  • Equilibrate: Once all silica has settled, add a ~1 cm layer of sand to the top to protect the silica bed. Wash the column with 2-3 column volumes of the starting mobile phase (the optimized system from TLC). Drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Dry loading is often preferred for compounds that are not highly soluble in the mobile phase, as it leads to a more concentrated starting band and better separation.

  • Adsorb Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of the crude sample) to this solution.

  • Remove Solvent: Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample powder to the top of the prepared column, creating an even layer. Gently cover this layer with another ~1 cm of sand.

  • Add Mobile Phase: Carefully add the mobile phase to the column using a separatory funnel as a reservoir to ensure a constant head of solvent.

  • Apply Pressure: Open the stopcock and apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (a drop rate of ~2-4 drops per second is a good starting point).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 4 cm diameter column).

  • Gradient Elution (Optional): If TLC shows impurities that are very close in Rf or very polar, a gradient elution can be performed. Start with the initial, less polar solvent system and gradually increase the percentage of the more polar solvent (e.g., increase from 10% to 20% to 30% ethyl acetate) to elute more strongly retained compounds.[7]

  • TLC Analysis: Periodically, analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate alongside a spot of the original crude material and a pure reference standard if available.

  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions containing only the pure target compound.

  • Combine Fractions: Combine the identified pure fractions into a single, clean round-bottom flask.

  • Solvent Removal: Remove the mobile phase from the combined pure fractions using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the mass and yield of the purified product. Confirm its purity and identity using analytical techniques such as NMR, LC-MS, or GC-MS.

Visualization 3.1: Overall Purification Workflow

G A Crude 4-Bromo-2- (difluoromethoxy)aniline B Method Development via TLC (Determine Optimal Solvent System) A->B C Column Preparation (Slurry Packing & Equilibration) B->C D Sample Loading (Dry Loading on Silica) C->D E Elution & Fraction Collection D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Pure Product & Analysis H->I

Caption: Step-by-step workflow for column chromatography purification.

Expected Results & Troubleshooting

ParameterTypical Value / Observation
Optimal Rf (TLC) 0.3 - 0.4
Mobile Phase 10-30% Ethyl Acetate in Hexanes (+ 0.5% NEt₃ if needed)
Stationary Phase Load 1g crude material per 30-50g silica gel
Expected Purity >98% (as determined by HPLC or GC-MS)
Expected Yield 80-95% (dependent on crude purity)
ProblemProbable CauseSolution
Poor Separation / Overlapping Bands Incorrect solvent system; Column overloaded; Poorly packed column.Re-optimize solvent system with TLC for better spot separation. Reduce sample load. Repack column carefully using the slurry method.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase % of ethyl acetate).
Cracked or Channeled Silica Bed Column ran dry during packing or elution.Ensure a constant head of solvent is always maintained above the silica bed. The column cannot be salvaged; must be repacked.
Streaking on TLC / Tailing on Column Analyte is interacting too strongly with acidic silica sites.Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase to improve peak shape.[6][8]

Safety and Handling

This compound and the solvents used in this protocol are hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

  • Organic Solvents (Hexanes, Ethyl Acetate, DCM): Flammable and volatile. Inhalation may cause dizziness and respiratory irritation.

  • Silica Gel: Inhalation of fine dust can cause respiratory irritation. Handle carefully to avoid generating dust.

Consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12]

References

Application Note: A Protocol for the Purification of 4-Bromo-2-(difluoromethoxy)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Bromo-2-(difluoromethoxy)aniline, a key intermediate in pharmaceutical and materials science synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, driven by the principles of differential solubility.[1][2] This application note details a robust protocol for the recrystallization of this specific aniline derivative, moving beyond a simple set of instructions to explain the critical decision-making processes, particularly concerning solvent selection and troubleshooting. The methodologies outlined herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction and Rationale

This compound is a substituted aniline featuring a bromine atom and a difluoromethoxy group. These functionalities make it a versatile building block, but also introduce specific purification challenges. Impurities, often carried over from synthesis (e.g., starting materials, regioisomers, or oxidation byproducts), can compromise the integrity of subsequent reactions. Aromatic amines, in particular, are susceptible to oxidation and may develop coloration over time, necessitating effective purification.[3][4]

Recrystallization is the chosen method due to its efficacy in removing small quantities of impurities from a solid matrix. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution (mother liquor).

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a successful purification protocol.

PropertyValueSource
CAS Number 1000575-14-3[5]
Molecular Formula C₇H₆BrF₂NO[5]
Appearance Solid (form may vary)N/A
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5][6]

The Critical Role of Solvent Selection

The success of any recrystallization procedure hinges almost entirely on the choice of solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent must not react with the aniline.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

Given the molecular structure—a moderately polar aniline with significant nonpolar character from the bromophenyl and difluoromethoxy groups—a solvent of intermediate polarity is often a good starting point.

Recommended Solvent Screening Protocol

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate will show poor solubility.

  • Gently heat the tubes that showed poor solubility. The solid should dissolve completely in a small volume of the boiling solvent.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Solvent Pairs: If no single solvent provides the ideal solubility profile, a binary solvent system can be employed.[7] This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" miscible solvent (the "anti-solvent") dropwise until the solution becomes turbid. Gentle heating should clarify the solution, which is then cooled to induce crystallization.

Potential Solvent Systems for Screening

Solvent SystemTypeRationale
Isopropanol (IPA) or EthanolPolar ProticOften effective for moderately polar compounds like anilines.
TolueneAromaticGood for dissolving aromatic compounds; may require an anti-solvent.
Ethyl Acetate / HeptaneSolvent PairEthyl acetate acts as the "good" solvent, while heptane, a nonpolar anti-solvent, reduces solubility upon cooling.
Ethanol / WaterSolvent PairA classic system where the compound is dissolved in hot ethanol, and water is added as the anti-solvent.

Detailed Recrystallization Protocol

This protocol is a comprehensive workflow. The selected solvent from the screening process should be used.

Safety Precautions:

  • Always work in a well-ventilated fume hood.[5][8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6][9]

  • This compound is harmful; avoid inhalation, ingestion, and skin contact.[5][6]

  • Never heat organic solvents with an open flame. Use a controlled heating source like a hot plate.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar.

    • Add a small portion of the chosen solvent, and begin heating the mixture with stirring on a hot plate.

    • Continue adding the solvent in small increments until the solid has just dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the hot solution is colored (e.g., yellow or brown), it may indicate the presence of high-molecular-weight, colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a very small amount of activated charcoal (Norit) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Required if charcoal was used or if insoluble impurities are present):

    • To prevent premature crystallization in the funnel, preheat the filtration apparatus (glass funnel with fluted filter paper and a clean receiving Erlenmeyer flask). This can be done by placing it on top of the flask with a small amount of boiling solvent and allowing the vapors to heat it.

    • Quickly pour the hot solution through the fluted filter paper.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

  • Crystallization:

    • Cover the receiving flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[10]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air-dry in the fume hood to remove the bulk of the solvent.

    • For complete drying, place the watch glass in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Saturated Solution add_solvent->dissolved hot_filt Hot Filtration (If Needed) dissolved->hot_filt Insoluble impurities? cool Slow Cooling to Room Temperature dissolved->cool No insoluble impurities hot_filt->cool ice_bath Ice-Water Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

Solvent_Selection_Logic start Select Potential Solvent test_rt Test Solubility at Room Temp. start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt heat_test Heat to Boiling is_soluble_rt->heat_test No bad_solvent1 Discard: Too Soluble is_soluble_rt->bad_solvent1 Yes is_soluble_hot Is it soluble? heat_test->is_soluble_hot cool_test Cool Solution is_soluble_hot->cool_test Yes bad_solvent2 Discard: Insoluble is_soluble_hot->bad_solvent2 No crystals_form Do crystals form? cool_test->crystals_form bad_solvent3 Discard: No Crystals crystals_form->bad_solvent3 No good_solvent Good Candidate Solvent crystals_form->good_solvent Yes

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid)The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10]
No Crystals Form Upon Cooling Too much solvent was used, making the solution undersaturated. The solution may be supersaturated and requires nucleation.Induce crystallization by scratching the inside of the flask with a glass rod. Add a "seed crystal" of the pure compound if available. If too much solvent was used, carefully evaporate a portion and allow it to cool again.[7]
Low Recovery / Yield The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the final crystals with a minimal amount of ice-cold solvent. To avoid premature crystallization, ensure the filtration apparatus is pre-heated.[7]
Discolored Crystals in Final Product Colored impurities were not fully removed. The compound may have degraded slightly upon heating.Use activated charcoal during the dissolution step. Ensure the heating time is minimized. Anilines can be sensitive, so prolonged exposure to high heat should be avoided.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(difluoromethoxy)aniline (CAS No: 1000575-14-3). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yield and purity. As a crucial building block in medicinal chemistry and agrochemical development, the efficient synthesis of this molecule is of paramount importance.[1] The difluoromethoxy group can enhance metabolic stability and lipophilicity in bioactive compounds, making this a valuable intermediate.[1][2]

This document moves beyond simple procedural lists to provide in-depth, evidence-based troubleshooting advice, explaining the chemical principles behind each recommendation.

Section 1: Synthesis Overview and Core Mechanism

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) of 2-(difluoromethoxy)aniline. The core of optimizing this reaction lies in controlling the regioselectivity and preventing over-reaction.

The starting material, 2-(difluoromethoxy)aniline, possesses two activating groups: the amino (-NH₂) group and the difluoromethoxy (-OCHF₂) group. Both are ortho-, para-directing. The powerful activating and para-directing effect of the amino group strongly favors substitution at the C4 position, which is sterically accessible. However, this high activation also makes the ring susceptible to side reactions, primarily polybromination.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products & Byproducts A 2-(difluoromethoxy)aniline C Electrophilic Attack Ring acts as nucleophile, attacks Br⁺ A->C I Potential Byproduct: Oxidation Products A->I Side reaction B Brominating Agent (Br⁺ source, e.g., Br₂ or NBS) B->C D Arenium Ion Intermediate (Sigma Complex) Cation stabilized by resonance C->D Forms intermediate E Deprotonation Base removes proton from C4 D->E H Potential Byproduct: 2,4-Dibromo-6-(difluoromethoxy)aniline D->H Further reaction (if excess Br⁺) F Re-aromatization Product is formed E->F Restores aromaticity G Desired Product: This compound F->G

Caption: Core reaction pathway for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is consistently low (<60%). What is the most likely cause?

A: Low yield is typically a result of two primary factors: incomplete reaction or the formation of undesired side products that are lost during purification.

  • Incomplete Reaction: Check your starting materials. The 2-(difluoromethoxy)aniline should be pure. The brominating agent (e.g., N-Bromosuccinimide) should be of high purity and stored under dry conditions, as moisture can degrade it. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material before proceeding with the workup.

  • Side Product Formation: The most common side product is the di-brominated species, 2,4-Dibromo-6-(difluoromethoxy)aniline. The high activation of the aromatic ring makes it susceptible to a second bromination. Another possibility is oxidation of the aniline, often indicated by the formation of dark, tarry substances.

Q2: I'm observing significant amounts of a di-brominated byproduct in my crude NMR/LC-MS. How can I suppress this?

A: Preventing polybromination is crucial for maximizing yield and simplifying purification. The key is to control the reactivity and stoichiometry.

  • Choice of Brominating Agent: While liquid bromine (Br₂) is a potent brominating agent, it is highly reactive and can easily lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often resulting in cleaner reactions with anilines.[3]

  • Stoichiometry: Use a precise stoichiometry of 1.0 to 1.05 equivalents of your brominating agent. Adding a significant excess will inevitably lead to polybromination.

  • Controlled Addition & Temperature: The reaction is exothermic. Maintain a low temperature (typically 0 °C to -10 °C) to moderate the reaction rate.[4] Add the brominating agent slowly, either as a solution or in small portions, over a prolonged period (e.g., 1-2 hours).[5] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

Q3: The reaction mixture turns very dark or black upon addition of the brominating agent. What is happening?

A: A dark, tarry appearance is a classic sign of oxidation. Aniline and its derivatives are susceptible to oxidation, especially by strong oxidizers like elemental bromine. This not only consumes your starting material and product but also makes purification extremely difficult.

  • Solution: Using NBS instead of Br₂ can mitigate this issue. If using Br₂, ensure the reaction is run at a low temperature and consider running it under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

Q4: How do I effectively quench the reaction and work up the product?

A: A proper workup is critical to remove unreacted reagents and acidic byproducts.

  • Quenching: After confirming the reaction's completion via TLC, quench any remaining electrophilic bromine. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective for this purpose.[6]

  • Neutralization: If an acidic solvent like acetic acid was used, or if HBr was generated as a byproduct (common with Br₂), the mixture must be neutralized. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8).[7]

  • Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove residual inorganic salts.[3] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.[7]

Q5: What is the most effective method for purifying the crude product?

A: The choice between recrystallization and column chromatography depends on the impurity profile.

  • Recrystallization: If the primary impurity is the di-brominated product, recrystallization may be challenging as the compounds have similar polarities. However, if the crude product is relatively clean (>90%), recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate can be very effective for removing minor impurities and achieving high purity.

  • Column Chromatography: This is the most reliable method for separating the mono-bromo product from both unreacted starting material and poly-brominated byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, is recommended.

Section 3: Optimized Experimental Protocols

Below are two validated starting protocols. Researchers should optimize based on their specific laboratory conditions and available reagents.

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

This method is recommended for its high selectivity and improved safety profile.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, solid reagent. Reduces oxidation and polybromination.
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Good solubility for reactants; facilitates the reaction.
Temperature 0 °CControls exotherm and improves selectivity.
Equivalents of NBS 1.05 eqSlight excess ensures full conversion without promoting side reactions.
Reaction Time 2-4 hoursMonitor by TLC/LC-MS for completion.
Typical Yield 80-90%Higher yield due to cleaner reaction profile.

Step-by-Step Procedure:

  • Dissolve 2-(difluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the NBS solution dropwise to the aniline solution over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for an additional 2-3 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with dilute Na₂S₂O₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (Heptane/Ethyl Acetate gradient).

Protocol 2: Classical Bromination using Elemental Bromine (Br₂)

This is a cost-effective but more challenging method requiring careful control.

Step-by-Step Procedure:

  • Dissolve 2-(difluoromethoxy)aniline (1.0 eq) in glacial acetic acid (approx. 0.4 M concentration) in a flask protected from light.[6]

  • Cool the solution to 0 °C.

  • In a separate, pressure-equalizing dropping funnel, prepare a solution of Bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution very slowly, maintaining the temperature below 5 °C.[6][7]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[6]

  • Pour the mixture into a beaker of ice water and quench with a 10% sodium thiosulfate solution until the red-brown color of bromine disappears.[6]

  • Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify via column chromatography or recrystallization.

Section 4: Visual Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during the synthesis.

G start Start: Low Yield or Impure Product check_sm TLC/LC-MS shows significant starting material? start->check_sm sol_incomplete Incomplete Reaction: - Increase reaction time/temp slightly - Check reagent purity (esp. NBS) - Ensure stoichiometry is correct check_sm->sol_incomplete Yes sol_complete Reaction Complete check_sm->sol_complete No check_polybromo Crude NMR/LC-MS shows poly-brominated peaks? sol_polybromo Polybromination Issue: - Lower temperature to 0°C or below - Add brominating agent more slowly - Use exactly 1.0-1.05 eq of NBS - Switch from Br₂ to NBS check_polybromo->sol_polybromo Yes sol_clean Regioselectivity is Good check_polybromo->sol_clean No check_tar Reaction mixture dark/tarry? sol_oxidation Oxidation Issue: - Use NBS instead of Br₂ - Run under inert atmosphere (N₂/Ar) - Ensure temperature is kept low check_tar->sol_oxidation Yes purify Proceed to Purification: - Optimize column chromatography - Attempt recrystallization check_tar->purify No sol_incomplete->purify sol_complete->check_polybromo sol_polybromo->purify sol_clean->check_tar sol_oxidation->purify

Caption: A step-by-step workflow for troubleshooting synthesis problems.

References

Technical Support Center: Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-(difluoromethoxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. This guide provides in-depth, experience-driven advice to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The synthesis of this compound typically involves two key transformations: the difluoromethylation of a substituted phenol and the bromination of the resulting aniline. Impurities can arise from each of these stages.

Common process-related impurities include:

  • Unreacted starting materials: Incomplete reactions can lead to the carryover of precursors.[1]

  • Over-brominated species: The bromination step can sometimes yield di- or tri-brominated aniline derivatives.

  • Isomeric products: Depending on the reaction conditions, bromine may add to other positions on the aromatic ring.[2]

  • Oxidation products: Anilines are susceptible to oxidation, which can form colored impurities like p-benzoquinone.[1]

  • Polymeric byproducts: Prolonged reaction times or exposure to air can lead to the formation of polymeric materials.[1][3]

Q2: My final product has a reddish-brown tint. What causes this discoloration and how can I prevent it?

A reddish-brown tint in the final product is a common issue when working with anilines. This is primarily due to the formation of colored oxidation products.[4] Anilines are sensitive to air and light, which can trigger oxidation and polymerization.[1][3]

Causality and Prevention:

  • Mechanism: The amino group in aniline is an activating group, making the aromatic ring electron-rich and susceptible to oxidation.[4]

  • Prevention: To minimize discoloration, it is crucial to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] Using freshly distilled or purified starting materials and solvents can also help reduce the presence of oxidizing agents.

Q3: I am observing poor yield in the difluoromethylation step. What are the likely causes?

Low yields in difluoromethylation reactions can be attributed to several factors related to the reagents and reaction conditions.

Potential Causes:

  • Reagent Instability: Difluoromethylating agents can be sensitive to moisture and temperature.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for efficient difluoromethylation.

  • Side Reactions: The difluoromethylating reagent can react with other functional groups in the molecule or with the solvent.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: Presence of Over-Brominated Side Products

Symptom: Mass spectrometry or NMR analysis of the crude product shows signals corresponding to di- or tri-brominated species.

Causality: The amino and difluoromethoxy groups are both ortho-, para-directing groups. This can lead to multiple bromination events on the activated aromatic ring.

Troubleshooting Workflow:

Caption: Workflow to address over-bromination.

Detailed Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (1.0-1.05 equivalents) to ensure complete conversion of the starting material without promoting multiple brominations.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the reagent, disfavoring multiple substitutions.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to control the reaction rate and selectivity.

  • Purification: If over-brominated products are still formed, they can often be separated from the desired product by column chromatography on silica gel or by recrystallization.[2][5]

Issue 2: Incomplete Difluoromethylation

Symptom: Analysis of the reaction mixture shows a significant amount of unreacted starting material.

Causality: The efficiency of difluoromethylation is highly dependent on the reaction conditions and the choice of reagents.

Troubleshooting Workflow:

Caption: Workflow for optimizing difluoromethylation.

Detailed Steps:

  • Reagent Quality: Ensure the difluoromethylating agent is of high purity and has not degraded.

  • Base Optimization: The choice of base is critical. Screen different inorganic or organic bases to find the optimal conditions for your specific substrate.

  • Solvent Screening: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Incrementally increase the temperature to find the optimal balance.

Issue 3: Formation of Isomeric Byproducts

Symptom: NMR analysis indicates the presence of isomers of the desired product.

Causality: The directing effects of the substituents on the aromatic ring can lead to the formation of regioisomers during the bromination step.

Troubleshooting and Mitigation:

  • Protecting Groups: In some cases, using a protecting group for the amine functionality can help direct the bromination to the desired position. The protecting group can then be removed in a subsequent step.

  • Choice of Brominating Agent: Different brominating agents can exhibit different regioselectivity. Consider screening agents like N-Bromosuccinimide (NBS) in addition to molecular bromine.

  • Purification: Isomers can often be separated by careful column chromatography or fractional crystallization.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is effective for removing both more polar and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Crude product mixture

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is a highly effective method for purifying solid products.[2]

Materials:

  • Ethanol

  • Water

  • Crude product

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities.

  • Hot filter the solution to remove any insoluble impurities.

  • Slowly add water to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Data Summary

IssuePotential CauseRecommended ActionAnalytical Technique
Product DiscolorationOxidation of anilineUse inert atmosphere, purified reagentsVisual, UV-Vis
Over-brominationExcess brominating agent, high temperatureControl stoichiometry, slow addition, low temp.MS, NMR
Incomplete ReactionInactive reagent, suboptimal conditionsCheck reagent quality, optimize base/solvent/temp.TLC, LC-MS
Isomer FormationCompeting directing effectsUse protecting groups, screen brominating agentsNMR, HPLC

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the nuances of using bromoaniline substrates. As an electron-rich aryl halide, bromoanilines can present unique challenges. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with bromoaniline is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings involving bromoanilines can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:

  • Reagent Quality: Ensure your bromoaniline is pure and the boronic acid or ester is not degraded. Boronic acids, in particular, can be susceptible to protodeboronation.[1][2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Use fresh catalyst and ligand or ensure they have been stored properly under an inert atmosphere.

  • Solvent and Base Purity: Employ anhydrous and thoroughly degassed solvents. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[1][2][3] The purity and choice of base are also critical.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) to exclude oxygen.[4]

Q2: I am observing a significant amount of dehalogenation (hydrodehalogenation) of my bromoaniline. What causes this and how can I minimize it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction.[1][3] It can occur when a palladium hydride species is generated in the catalytic cycle, which then undergoes reductive elimination with the bromoaniline. This can be promoted by certain bases or impurities in the reaction mixture. To minimize dehalogenation, consider using a less hydridic base (e.g., switching from an alkoxide to a carbonate or phosphate) and ensure your solvent is anhydrous.

Q3: Homocoupling of my boronic acid is a major byproduct. What are the primary causes and solutions?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often exacerbated by the presence of oxygen.[1][3] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway. Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial for preventing this side reaction.

Q4: Can the aniline functional group interfere with the Suzuki coupling reaction?

A4: Yes, the free amine in bromoanilines can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altering its reactivity.[1] While many Suzuki couplings with unprotected anilines are successful, in cases of low yield or catalyst deactivation, protection of the aniline (e.g., as an amide or carbamate) may be a viable strategy to investigate. However, recent methods have been developed to effectively couple unprotected ortho-bromoanilines.[5][6]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common issues encountered during the Suzuki coupling of bromoanilines.

Issue 1: Low or No Product Formation

A lack of product formation is a frustrating but common issue. A logical, step-by-step approach to diagnosing the problem is essential.

G start Low/No Product Formation reagents Check Reagent Quality (Bromoaniline, Boronic Acid) start->reagents Step 1 catalyst Evaluate Catalyst System (Pd Source & Ligand) reagents->catalyst Step 2 conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Step 3 side_reactions Identify Side Reactions (Dehalogenation, Homocoupling) conditions->side_reactions Step 4 solution Problem Solved side_reactions->solution

Caption: Factors leading to catalyst deactivation.

Mitigation Strategies for Catalyst Deactivation:

  • Ligand Choice: Use bulky, electron-donating ligands that form stable complexes with palladium, preventing aggregation. [7]* Temperature Control: Avoid excessively high temperatures, which can promote ligand dissociation and catalyst decomposition.

  • Rigorous Degassing: As mentioned previously, oxygen is a primary culprit in catalyst deactivation. [7]

Issue 3: Protodeboronation of the Boronic Acid

Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively consuming the nucleophile. This is particularly problematic with electron-deficient boronic acids but can occur with others as well. [1][2] Strategies to Minimize Protodeboronation:

  • Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids. [1][2]* Choice of Base: Milder bases like K₃PO₄ or KF can be less prone to promoting protodeboronation. [2]* Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction. [2]

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Bromo-2-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Understanding the Substrate: this compound

The unique structure of this compound presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of the electron-donating aniline (-NH₂) and difluoromethoxy (-OCHF₂) groups makes the aryl bromide electron-rich. This increased electron density can render the crucial oxidative addition step of the catalytic cycle more difficult. Additionally, the ortho-difluoromethoxy group introduces steric hindrance around the reactive C-Br bond, further impeding the approach of the palladium catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings with this substrate are often due to a sluggish oxidative addition step. The electron-rich nature of the aniline derivative can make it difficult for the palladium catalyst to insert into the C-Br bond.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. A more robust system is required.

    • Recommended Ligands: Opt for bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the formation of a highly active, monoligated Pd(0) species, which facilitates oxidative addition. Excellent starting points include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or cataCXium® A.[1]

    • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium(II) precatalysts (often denoted as G3 or G4) can offer greater reliability and reproducibility by ensuring efficient generation of the active Pd(0) catalyst.[2]

  • Base Selection: The choice of base is critical.

    • Inorganic Bases: A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. However, for challenging substrates, a stronger base like K₃PO₄ may be necessary to facilitate the transmetalation step.

    • Solubility: Ensure the base is adequately soluble or that the reaction is stirred vigorously to ensure good mixing, especially in biphasic systems.

  • Solvent System: The solvent impacts the solubility of all components and the stability of the catalytic species.

    • Common Choices: A mixture of an organic solvent like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) with water is standard. For the coupling of unprotected ortho-bromoanilines, 2-MeTHF has been shown to be a superior solvent.[1]

Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, boronic acid/ester, and base to a dry flask. B 2. Add Pd precatalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Heat the reaction mixture (e.g., 70-100 °C) under inert atmosphere. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Aqueous work-up. E->F G 7. Extraction with an organic solvent. F->G H 8. Column chromatography. G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if not using a precatalyst.

  • Add a degassed solvent system (e.g., 2-MeTHF/H₂O, 10:1).

  • Heat the reaction mixture to 70-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Pd Source XPhos Pd G3, SPhos Pd G4, cataCXium® A Pd G3Precatalysts ensure reliable generation of active Pd(0).
Ligand Type Bulky, electron-rich biaryl phosphinesFacilitates oxidative addition for electron-rich aryl bromides.
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required for challenging couplings.
Solvent 2-MeTHF/H₂O, Toluene/H₂O, Dioxane/H₂OGood solubility for reactants and catalyst. 2-MeTHF can be particularly effective.[1]
Temperature 70-110 °CHigher temperatures may be needed to overcome the activation energy for oxidative addition.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing incomplete conversion and side products. What should I consider?

Similar to the Suzuki coupling, the electron-rich nature of the substrate can hinder the reaction. Additionally, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) can become competitive.

Troubleshooting Steps:

  • Ligand Choice is Paramount: The success of a Buchwald-Hartwig amination on such a substrate is highly dependent on the ligand.

    • Recommended Ligands: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[3] Ligands such as XPhos, SPhos, or BrettPhos are excellent choices.[4] These ligands promote both the oxidative addition and the final C-N bond-forming reductive elimination.[5]

    • Bidentate Ligands: While older generations of catalysts used bidentate ligands like BINAP or DPPF, modern monodentate biarylphosphine ligands generally offer superior performance for challenging substrates.[5]

  • Base Selection and Strength: The base deprotonates the amine, which is a key step in the catalytic cycle.[6]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base for Buchwald-Hartwig reactions.[2] However, if your coupling partner has base-sensitive functional groups, this may not be suitable.

    • Weaker Bases: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates, but this often requires a more active catalyst system and potentially higher reaction temperatures.[2]

  • Solvent Considerations:

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are commonly used. Toluene is often a good starting point.[2]

    • Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates. It's crucial to use anhydrous solvents to prevent catalyst deactivation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig L-Pd(0) L-Pd(0) Oxidative\nAddition Oxidative Addition L-Pd(0)->Oxidative\nAddition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(Br) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(Br)->Amine\nCoordination HNR'R'' L-Pd(II)(Ar)(NHR'R'') [L-Pd(II)(Ar)(NHR'R'')]Br Amine\nCoordination->L-Pd(II)(Ar)(NHR'R'') Deprotonation Deprotonation L-Pd(II)(Ar)(NHR'R'')->Deprotonation Base L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Deprotonation->L-Pd(II)(Ar)(NR'R'') Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive\nElimination Reductive\nElimination->L-Pd(0) Regeneration Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q3: What are the recommended conditions for a Sonogashira coupling with this compound?

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. While often robust, electron-rich aryl bromides can be less reactive.

Troubleshooting Steps:

  • Catalyst System: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.

    • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the transmetalation with the alkyne.

  • Copper-Free Conditions: The use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue.

    • Ligand Choice: For copper-free conditions, bulky, electron-rich phosphine ligands are often beneficial, similar to Suzuki and Buchwald-Hartwig reactions. This helps to promote the direct reaction between the palladium complex and the alkyne.

    • Base: A strong amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used as both the base and sometimes as the solvent.

  • Solvent: Anhydrous THF or DMF are common solvents for this reaction.

General Protocol for Sonogashira Coupling:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (3-10 mol% if using copper).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C), monitoring by TLC.

  • Work-up typically involves dilution with an organic solvent and washing with aqueous ammonium chloride to remove copper salts.

  • Purify by column chromatography.

Q4: Are there specific recommendations for performing a Heck coupling with this substrate?

The Heck reaction couples the aryl bromide with an alkene. The electronic properties of the aryl bromide play a significant role in the reaction's efficiency.

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Palladium Source: Pd(OAc)₂ is a very common and effective palladium source for the Heck reaction.

    • Ligands: For electron-rich aryl bromides, the use of electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be advantageous to promote the oxidative addition step.

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are common choices.

Decision Tree for Catalyst System Selection

Catalyst_Selection cluster_suzuki Suzuki Recommendations cluster_buchwald Buchwald Recommendations cluster_sonogashira Sonogashira Recommendations cluster_heck Heck Recommendations Start Starting Point: This compound Coupling_Type Select Cross-Coupling Reaction Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C bond, Aryl/Vinyl) Coupling_Type->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Coupling_Type->Buchwald Sonogashira Sonogashira (C-C bond, Alkyne) Coupling_Type->Sonogashira Heck Heck (C-C bond, Alkene) Coupling_Type->Heck Suzuki_Cat Catalyst: XPhos Pd G3 / SPhos Pd G4 Base: K3PO4 Solvent: 2-MeTHF/H2O Suzuki->Suzuki_Cat Buchwald_Cat Catalyst: XPhos Pd G3 / BrettPhos Pd G3 Base: NaOtBu Solvent: Toluene Buchwald->Buchwald_Cat Sonogashira_Cat Catalyst: Pd(PPh3)2Cl2 / CuI Base: Et3N Solvent: THF/DMF (Consider Copper-Free) Sonogashira->Sonogashira_Cat Heck_Cat Catalyst: Pd(OAc)2 / P(t-Bu)3 Base: Et3N or K2CO3 Solvent: DMF/NMP Heck->Heck_Cat

Caption: Decision guide for initial catalyst system selection.

References

Technical Support Center: Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(difluoromethoxy)aniline is a critical building block in contemporary medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active molecules. The strategic incorporation of the difluoromethoxy group can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. However, the synthesis of this intermediate is not without its challenges, foremost among them being the effective management of process-related impurities.

This technical support guide provides in-depth, field-proven insights into navigating the common hurdles encountered during the synthesis of this compound. Structured as a series of troubleshooting questions and answers, this resource is designed to help you diagnose and resolve specific issues, ensuring the consistent production of high-purity material essential for downstream applications in drug discovery and development.

Typical Synthetic Workflow

The synthesis of this compound commonly proceeds via a multi-step sequence, beginning with the nitration of a suitable bromophenol, followed by difluoromethoxylation, and concluding with the reduction of the nitro group. Each of these steps presents a unique set of challenges and potential for impurity generation.

Synthetic Workflow A 4-Bromophenol B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 4-Bromo-2-nitrophenol B->C D Difluoromethoxylation (e.g., CHClF2, base) C->D Step 2 E 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene D->E F Reduction (e.g., Fe/HCl, H2/Pd-C) E->F Step 3 G This compound F->G

Caption: A typical three-step synthetic route to this compound.

Troubleshooting Guide: Managing Impurities

This section addresses specific, frequently encountered issues in a practical question-and-answer format.

Question 1: My final product is contaminated with the starting material, 4-bromo-2-nitrophenol. What caused this, and how can I resolve it?

Answer:

This is a common issue that points directly to an incomplete difluoromethoxylation reaction (Step 2). The phenolic hydroxyl group of 4-bromo-2-nitrophenol is the reaction site for the introduction of the difluoromethyl group, and incomplete conversion will carry this starting material through the subsequent reduction step.

Root Causes & Mechanistic Insight:

  • Insufficient Reagent: The difluoromethoxylation agent, often chlorodifluoromethane (CHClF2), is a gas and requires careful handling to ensure an adequate amount is delivered to the reaction. Leaks in the system or premature evaporation can lead to a stoichiometric deficiency.

  • Suboptimal Base or Solvent: The reaction is typically run under basic conditions (e.g., NaOH, KOH) in a suitable solvent. The choice and concentration of the base are critical for deprotonating the phenol, which is the active nucleophile. An inappropriate solvent can lead to poor solubility of the reactants and hinder the reaction rate.

  • Low Reaction Temperature or Time: Like many organic reactions, difluoromethoxylation is sensitive to temperature and reaction duration. Insufficient thermal energy or a shortened reaction time may not be enough to drive the reaction to completion.

Recommended Corrective Actions:

Protocol: Driving the Difluoromethoxylation to Completion

  • System Integrity Check: Before starting, ensure your reaction setup is gas-tight to prevent the loss of chlorodifluoromethane.

  • Reagent Stoichiometry: Use a moderate excess of the difluoromethoxylating agent to ensure it is not the limiting reagent.

  • Base and Solvent Optimization: A common and effective system is the use of aqueous sodium hydroxide in a polar aprotic solvent like DMF or DMSO. The phase-transfer catalyst can also be beneficial.

  • Temperature Control: Maintain a consistent reaction temperature, typically in the range of 70-100 °C, depending on the specific reagents and solvent system.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 4-bromo-2-nitrophenol spot/peak. Do not proceed to the workup until the starting material is consumed to the desired level.

Purification of Contaminated Product: If you have already isolated a product contaminated with 4-bromo-2-nitrophenol, a straightforward acid-base extraction can be effective.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). The acidic 4-bromo-2-nitrophenol will be deprotonated and extracted into the aqueous layer, while the desired aniline product remains in the organic phase.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified aniline.

Question 2: I'm observing a significant amount of an impurity that appears to be the debrominated analogue, 2-(difluoromethoxy)aniline. How is this forming and how can I prevent it?

Answer:

The loss of the bromine atom is a known side reaction that can occur during the final reduction step (Step 3), particularly when using catalytic hydrogenation.

Root Causes & Mechanistic Insight:

  • Hydrodebromination: This is a common side reaction in catalytic hydrogenation, especially with palladium-based catalysts (e.g., Pd/C). The catalyst can facilitate the cleavage of the carbon-bromine bond in the presence of hydrogen.[1]

  • Harsh Reaction Conditions: Aggressive reduction conditions, such as high hydrogen pressure, high catalyst loading, or prolonged reaction times, can exacerbate hydrodebromination.

Impurity_Formation A 4-Bromo-1-(difluoromethoxy) -2-nitrobenzene B Reduction (e.g., H2/Pd-C) A->B C This compound (Desired Product) B->C Desired Pathway D 2-(Difluoromethoxy)aniline (Debrominated Impurity) B->D Side Reaction (Hydrodebromination)

Caption: Formation of debrominated impurity during the reduction step.

Recommended Corrective Actions:

Protocol: Minimizing Hydrodebromination

  • Choice of Reduction Method: Consider using a chemical reduction method instead of catalytic hydrogenation. Metal/acid combinations, such as iron powder in acetic acid or hydrochloric acid, or stannous chloride (SnCl2) in ethanol, are often effective for reducing the nitro group without affecting the aryl bromide.

  • Catalyst Optimization (if using hydrogenation):

    • Catalyst Screening: If hydrogenation is preferred, screen different catalysts. Platinum-based catalysts (e.g., PtO2) are sometimes less prone to causing dehalogenation than palladium catalysts.

    • Lower Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

    • Control Hydrogen Pressure: Operate at the lowest effective hydrogen pressure.

  • Careful Monitoring: Monitor the reaction closely by HPLC or GC-MS. Stop the reaction as soon as the starting nitro compound is consumed to avoid over-reduction.

Question 3: My final product has a persistent color, even after initial purification. What is the cause and what purification techniques can I employ?

Answer:

Persistent color in aniline compounds often arises from the formation of small quantities of highly colored oxidative byproducts. Aniline derivatives are susceptible to air oxidation, which can form colored impurities like azoxy, azo, and nitroso compounds.

Root Causes & Mechanistic Insight:

  • Air Oxidation: Exposure of the final product to air, especially in the presence of light or trace metal catalysts, can lead to the formation of colored dimeric and polymeric species.

  • Residual Nitro/Nitroso Compounds: Incomplete reduction can leave traces of the starting nitro compound or nitroso intermediates, which are often colored.

Recommended Corrective Actions:

Protocol: Decolorization and Final Purification

  • Charcoal Treatment: Activated carbon is highly effective at adsorbing colored impurities.

    • Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Gently heat the mixture with stirring for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Cool the filtrate to induce crystallization of the decolorized product.

  • Recrystallization: This is a powerful technique for removing both colored and non-colored impurities.

    • Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice for anilines is a mixture of ethanol and water or heptane and ethyl acetate.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to form pure crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to separate the less polar desired product from more polar colored impurities.[2]

Common Impurities and Control Strategies

Impurity NameLikely SourceRecommended Analytical MethodControl & Prevention Strategy
4-Bromo-2-nitrophenolIncomplete difluoromethoxylationHPLC, TLCDrive reaction to completion; monitor by TLC/HPLC.
2-(Difluoromethoxy)anilineHydrodebromination during reductionGC-MS, HPLCUse chemical reduction (e.g., Fe/acid); optimize hydrogenation conditions.
Dibrominated SpeciesOver-bromination during synthesis of starting materialGC-MS, HPLCUse a milder brominating agent or control stoichiometry during bromination.[3]
Oxidative ByproductsAir oxidation of the final productHPLC, UV-VisHandle product under an inert atmosphere; store protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for assessing the purity of this compound? A1: A combination of methods is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and confirming the mass of the main component and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Q2: What are the critical safety precautions when working with chlorodifluoromethane (CHClF2)? A2: Chlorodifluoromethane is a pressurized gas and a potential ozone-depleting substance. All reactions should be conducted in a well-ventilated fume hood. The reaction vessel must be appropriately rated for the pressures that may develop at the reaction temperature. Ensure all connections are secure to prevent leaks. Always consult the Safety Data Sheet (SDS) before use.

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination step? A3: While direct bromination of an aniline precursor might be an alternative route, using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control and regioselectivity compared to elemental bromine, potentially reducing the formation of over-brominated impurities.[4] The choice of brominating agent depends on the specific substrate and desired outcome.

References

improving the stability of 4-Bromo-2-(difluoromethoxy)aniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-(difluoromethoxy)aniline

Introduction: Understanding the Stability Challenge

This compound is a key building block in modern drug discovery and materials science. Its unique electronic properties, imparted by the bromine, difluoromethoxy, and amine substituents, make it a valuable synthon. However, researchers frequently encounter stability issues, particularly when preparing and storing solutions. Like many aromatic amines, this compound is susceptible to degradation, which can compromise experimental reproducibility, yield, and purity of the final product.

The primary degradation pathway for anilines is oxidation . The lone pair of electrons on the nitrogen atom is readily oxidized, especially in the presence of atmospheric oxygen, light, or trace metal impurities. This process initiates a cascade of reactions, forming highly colored polymeric impurities that often manifest as a yellow, brown, or black discoloration of the solution.[1] This guide provides a comprehensive framework for troubleshooting these issues and implementing robust handling protocols to ensure the stability and integrity of your this compound solutions.

Visualizing the Problem: The Degradation Pathway

To effectively prevent degradation, it's crucial to understand the mechanism. The process typically begins with the formation of a radical cation, which then undergoes coupling and further oxidation to produce a complex mixture of colored polymeric azo and quinone-imine type compounds.

cluster_Initiation Initiation cluster_Propagation Propagation & Polymerization cluster_Observation Observation Aniline Aniline Derivative (Colorless) Radical Aniline Radical Cation Aniline->Radical Oxidants (O₂, Light, Metal Ions) Dimer Dimerization Radical->Dimer Coupling Polymer Oligomers & Polymers (Azobenzenes, etc.) Dimer->Polymer Further Oxidation & Coupling Degradants Colored Degradants (Yellow/Brown/Black) Polymer->Degradants

Caption: Conceptual pathway for the oxidative degradation of anilines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered by researchers.

Q1: My freshly prepared solution of this compound in DMSO (or DMF, NMP) turned yellow/brown overnight. What happened?

A1: This is a classic sign of oxidative degradation. Aromatic amines are notoriously unstable in dipolar aprotic solvents like DMSO, which can promote oxidation. The discoloration is due to the formation of colored polymeric byproducts.[1]

  • Immediate Cause: Exposure to atmospheric oxygen dissolved in the solvent. The process can be accelerated by ambient light and elevated temperatures.

  • Preventative Actions:

    • Solvent Purity: Use only high-purity, anhydrous-grade solvents. Older bottles of DMSO can contain peroxides that accelerate degradation.

    • Deoxygenate Your Solvent: Before adding the aniline, thoroughly degas the solvent. The most effective method is to sparge with an inert gas (argon or nitrogen) for 15-30 minutes. See Protocol 1 for details.

    • Inert Atmosphere: Prepare the solution under a blanket of argon or nitrogen. Use glassware equipped with septa for transfers.[2][3]

    • Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.

    • Temperature Control: Store the stock solution at a low temperature (2-8 °C or -20 °C). Bring to room temperature before opening to prevent condensation.

Q2: I observe multiple new peaks in my HPLC/LC-MS analysis after leaving my solution on the bench for a few hours. Is this related to the color change?

A2: Yes. The new peaks correspond to the various degradation products formed during oxidation.[4][5] These can include dimers, trimers, and other oligomeric species, as well as more complex oxidized structures. The initial, colorless aniline peak will decrease in area as the impurity peaks grow. This confirms that the compound is degrading and the solution's concentration is no longer accurate.

  • Validation Protocol:

    • Inject a sample of your freshly prepared (and properly handled) solution to establish a baseline (t=0) chromatogram.

    • After a set period under your experimental conditions (e.g., 4 hours on the bench), re-inject and compare the chromatograms.

    • A stable solution will show no significant change in the peak area of the parent compound and no formation of new impurity peaks. EPA methods for aniline analysis provide a framework for monitoring such changes.[6]

Q3: Can I add a stabilizer to my solution to improve its shelf life?

A3: While the best practice is to prevent oxidation through inert atmosphere techniques, certain stabilizers can be used, but their compatibility with your downstream application is critical.

  • Antioxidants: Small amounts (0.01-0.1% w/w) of antioxidants like Butylated Hydroxytoluene (BHT) can scavenge radicals and inhibit oxidation. However, BHT will appear in your analytical runs and could potentially interfere with your reaction.

  • Thiourea Derivatives: Some patents describe the use of compounds like ethylene thiourea (0.05-0.5% by weight) to stabilize aromatic amines against color deterioration during storage.[1]

  • Important Caveat: Always run a small-scale compatibility test. A stabilizer must not react with your compound or interfere with your assay or synthesis. For most high-purity applications, rigorous exclusion of oxygen is preferable to adding potential contaminants.

Best Practices & Experimental Protocols

Adhering to strict protocols is the most reliable way to ensure solution stability.

Workflow for Preparing a Stable Aniline Solution

start Start prep_glass Use Clean, Dry Glassware start->prep_glass select_solvent Select High-Purity Anhydrous Solvent prep_glass->select_solvent degas Degas Solvent (Protocol 1) select_solvent->degas add_aniline Weigh & Add Aniline Under Inert Gas degas->add_aniline dissolve Dissolve & Mix Under Inert Gas add_aniline->dissolve store Store in Amber Vial at Low Temp (-20°C) dissolve->store validate Validate Purity (t=0) via HPLC store->validate end End validate->end

Caption: Recommended workflow for preparing stable aniline stock solutions.

Protocol 1: Solvent Degassing by Inert Gas Sparging
  • Setup: Assemble your solvent reservoir (e.g., a round-bottom flask with a septum-sealed sidearm) and ensure all glassware is clean and oven-dried.[7]

  • Inert Gas: Use a cylinder of high-purity argon or nitrogen with a regulator. Connect the gas line to a long needle or glass frit.

  • Sparging: Insert the needle or frit into the solvent, ensuring the tip is near the bottom of the flask.

  • Venting: Insert a second, shorter needle through the septum to act as a vent for the displaced air.

  • Flow Rate: Begin a slow, steady bubbling of the inert gas through the solvent. A vigorous stream is not necessary and can lead to solvent evaporation.

  • Duration: Sparge for a minimum of 15-30 minutes for every 100 mL of solvent.

  • Completion: Once degassed, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.

Data Summary & FAQs

Table 1: Solvent Selection Guide for this compound
SolventSuitabilityKey Considerations
Dichloromethane (DCM) Good Less polar, less prone to promoting oxidation. Volatile. Must be anhydrous.
Tetrahydrofuran (THF) Good Ethereal solvents are a good choice. Must be anhydrous and inhibitor-free (peroxides).
Toluene Excellent Non-polar, excellent for long-term stability if solubility permits.
Acetonitrile (ACN) Fair Use with caution. Must be high-purity and rigorously deoxygenated.
DMSO, DMF, NMP Poor (High Risk) Highly polar and hygroscopic. Prone to promoting rapid oxidation. Avoid for stock solutions unless required by the experiment, and if so, prepare fresh daily under a strict inert atmosphere.
Protic Solvents (MeOH, EtOH) Poor Can react with activated anilines or downstream reagents. Generally avoided unless part of the reaction scheme.
Frequently Asked Questions (FAQs)
  • Why is argon sometimes recommended over nitrogen? Argon is denser than air. When used as a blanket gas, it forms a more effective barrier over the surface of the solution compared to nitrogen. For highly sensitive applications, argon is preferred.[2]

  • My compound is a solid. Is it stable to air? As a solid, the compound has a much lower surface area exposed to air and is generally more stable than when in solution.[8] However, it is still good practice to store the solid under a dry, inert atmosphere and protect it from light, especially for long-term storage.

  • How often should I prepare a new stock solution? This depends on your solvent and storage conditions. For solutions in high-risk solvents like DMSO, prepare them fresh for each experiment. For a well-prepared and stored solution in toluene or THF at -20°C, it may be stable for several weeks. Always validate the purity with a quick analytical check (TLC or LC-MS) if a solution has been stored for an extended period. Stock solutions should be checked frequently for signs of degradation.[6]

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Bromo-2-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this valuable synthetic intermediate. Here, we dissect the critical steps, offering troubleshooting advice and frequently asked questions to ensure a robust and efficient synthesis.

Overview of Synthetic Strategy

The synthesis of this compound presents a classic challenge in process chemistry: the sequential introduction of two electronically distinct functional groups onto an aniline core. The two primary retrosynthetic routes involve either bromination followed by difluoromethylation, or the reverse. The choice of pathway significantly impacts the challenges you will face, particularly concerning regioselectivity, functional group compatibility, and purification at scale.

retrosynthesis_overview cluster_route1 Route 1: Bromination First cluster_route2 Route 2: Difluoromethylation First target This compound bda 4-Bromo-2-aminophenol target->bda Difluoromethylation dma 2-(Difluoromethoxy)aniline target->dma Bromination aa 2-Aminophenol bda->aa Bromination ap 2-Aminophenol dma->ap Difluoromethylation

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common pitfalls and challenges in the synthesis.

Part 1: The Difluoromethylation Step

The introduction of the -OCF₂H group onto a phenolic precursor is a critical, and often challenging, step. This reaction typically proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor, which then reacts with a phenoxide.

Question 1: My difluoromethylation of 4-Bromo-2-aminophenol is low-yielding and generates significant tar-like byproducts. What's going wrong?

Answer: This is a common issue when scaling up this reaction. Several factors could be at play:

  • Base Selection and Stoichiometry: The choice of base is critical for generating the phenoxide of your starting material. While stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be effective, they can also promote side reactions if not carefully controlled. On a larger scale, aqueous bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a biphasic system are often preferred for safety and cost. However, the concentration and stoichiometry must be optimized. Too much base can lead to decomposition of the difluorocarbene precursor.

  • Reaction Temperature and Exothermicity: The generation of difluorocarbene is often exothermic.[1] On a large scale, inadequate temperature control can lead to runaway reactions and the formation of polymeric byproducts. A key aspect of scaling up is ensuring efficient heat dissipation from the reactor.

  • Difluorocarbene Precursor Choice: Historically, chlorodifluoromethane (Freon-22) was used, but due to its ozone-depleting properties, alternatives are now favored.[1] Sodium chlorodifluoroacetate is a common choice, as it is a stable solid that decarboxylates upon heating to generate difluorocarbene.[2] However, the reaction temperature required for efficient decarboxylation (often >100 °C) can be problematic for sensitive substrates. Other reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) can be effective at lower temperatures but are more expensive for large-scale work.[3]

Troubleshooting Steps:

  • Optimize Base and Solvent: If using an aqueous base, consider a phase-transfer catalyst to improve the reaction rate at the interface of the organic and aqueous layers.

  • Controlled Reagent Addition: On scale-up, add the difluorocarbene precursor or the base solution portion-wise to maintain better control over the internal reaction temperature.

  • Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to monitor the consumption of starting material and the formation of product and byproducts. This will help you identify the optimal reaction time and prevent prolonged heating that can lead to decomposition.

Question 2: I'm considering Route 2, starting with the difluoromethylation of 2-aminophenol. What are the advantages and potential issues?

Answer: Starting with 2-aminophenol can be advantageous as it avoids subjecting the bromine-containing intermediate to the potentially harsh conditions of difluoromethylation. However, new challenges arise:

  • Chemoselectivity: 2-Aminophenol has two nucleophilic sites: the hydroxyl group and the amino group. The hydroxyl group is more acidic and will be preferentially deprotonated to form the phenoxide, which is the desired reactive species for difluoromethylation. However, at higher temperatures or with very strong bases, reaction at the nitrogen is possible.

  • Protecting Group Strategy: To ensure exclusive O-difluoromethylation, you might consider protecting the amine. However, this adds steps (protection and deprotection) to your synthesis, increasing cost and process complexity. For many applications, direct difluoromethylation without protection is feasible with careful control of reaction conditions.

chemoselectivity cluster_path start 2-Aminophenol base Base phenoxide Phenoxide Intermediate base->phenoxide Deprotonation (OH) amide Amide Intermediate base->amide Deprotonation (NH2) (less favorable) difluoro :CF2 desired 2-(Difluoromethoxy)aniline (Desired Product) difluoro->desired O-Difluoromethylation side_product N-difluoromethylated (Side Product) difluoro->side_product N-Difluoromethylation

Caption: Chemoselectivity in the difluoromethylation of 2-aminophenol.

Part 2: The Bromination Step

Electrophilic bromination of anilines is a well-established reaction, but achieving high regioselectivity on a substituted aniline at scale requires careful control.

Question 3: When I try to brominate 2-(difluoromethoxy)aniline, I get a mixture of the desired 4-bromo product and the 6-bromo isomer, along with some dibrominated species. How can I improve the selectivity for the 4-position?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director, and the difluoromethoxy group is also ortho-, para-directing, but deactivating overall due to the electron-withdrawing nature of the fluorine atoms.

  • Steric Hindrance: The 2-(difluoromethoxy) group will sterically hinder attack at the 6-position (ortho to both groups), favoring substitution at the 4-position (para to the amino group). However, this directing effect may not be absolute.

  • Activating Effect of the Amine: The high activation of the aniline ring by the amino group can lead to over-bromination.[4]

  • Choice of Brominating Agent: Using elemental bromine (Br₂) in a polar solvent can be too reactive, leading to poor selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent.[5]

Troubleshooting Steps:

  • Protect the Amine: The most reliable way to control this reaction is to temporarily protect the amino group as an acetamide. The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. This will reduce the rate of reaction and minimize the formation of dibrominated byproducts. The subsequent deprotection (hydrolysis) of the amide will yield the desired product.

  • Solvent and Temperature Control: Running the reaction at lower temperatures can improve selectivity. The choice of solvent can also play a role; less polar solvents may favor the desired isomer in some cases.

  • Controlled Addition of Brominating Agent: As with the difluoromethylation, slow, portion-wise addition of the brominating agent is crucial on a larger scale to maintain control over the reaction.

bromination_strategy start 2-(Difluoromethoxy)aniline protection Amine Protection (e.g., Acetic Anhydride) start->protection protected_aniline N-Acetyl-2-(difluoromethoxy)aniline protection->protected_aniline bromination Bromination (e.g., NBS) protected_aniline->bromination protected_bromo N-Acetyl-4-bromo-2- (difluoromethoxy)aniline bromination->protected_bromo deprotection Deprotection (e.g., Acid/Base Hydrolysis) protected_bromo->deprotection final_product This compound deprotection->final_product

Caption: A robust workflow for selective bromination via amine protection.

Part 3: Purification and Scale-Up Considerations

Question 4: My final product is off-color and I'm having trouble removing isomeric impurities by crystallization. What are my options for purification at an industrial scale?

Answer: Purification is often the bottleneck in scaling up the synthesis of polyhalogenated anilines.

  • Color Removal: Anilines are prone to air oxidation, which can lead to colored impurities. Treating a solution of your crude product with activated charcoal can be an effective and scalable method for color removal.[6]

  • Isomer Separation:

    • Crystallization: This is the most cost-effective method for purification at scale. You may need to screen a variety of solvents and solvent mixtures to find a system that allows for the selective crystallization of the desired 4-bromo isomer, leaving the impurities in the mother liquor. Seeding the crystallization with a small amount of pure product can also be beneficial.

    • Distillation: If there is a sufficient boiling point difference between your desired product and the impurities, vacuum distillation can be a viable option.

    • Salt Formation: Converting the aniline to a salt (e.g., the hydrochloride salt) can sometimes alter the solubility properties in a way that facilitates the separation of isomers through crystallization. The free base can then be regenerated.[6]

Quantitative Data Summary:

ParameterTypical Lab ScaleKey Scale-Up ChallengeRecommended Action for Scale-Up
Reaction Temperature -10 °C to 120 °CHeat transfer and exotherm controlUse a jacketed reactor with good agitation; control addition rates.
Reagent Stoichiometry 1.1 - 2.0 equivalentsCost and downstream processingOptimize to the lowest effective stoichiometry through DoE.
Work-up Liquid-liquid extractionEmulsion formation, solvent volumeConsider alternative work-up procedures like reactive extraction or direct crystallization.
Purification Column chromatographyThroughput, cost, solvent wasteDevelop a robust crystallization or distillation procedure.

References

Technical Support Center: Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently execute this synthesis, understand the underlying chemical principles, and troubleshoot any challenges that may arise.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) of 2-(difluoromethoxy)aniline. The amino group (-NH₂) is a strong activating group, directing the incoming electrophile (in this case, a bromine species) to the ortho and para positions. Due to steric hindrance from the adjacent difluoromethoxy group, the bromination is highly regioselective for the para position.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers milder reaction conditions compared to liquid bromine and helps to minimize over-bromination.[1][2]

Experimental Protocol: Bromination of 2-(difluoromethoxy)aniline

This protocol details a representative procedure for the synthesis of this compound using N-Bromosuccinimide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityRole
2-(difluoromethoxy)anilineC₇H₇F₂NO159.131.0 eqStarting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05 eqBrominating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventReaction Medium
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventWorkup
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01Aqueous WashWorkup
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionNa₂S₂O₃158.11Aqueous WashWorkup
Brine (Saturated NaCl solution)NaCl58.44Aqueous WashWorkup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentWorkup
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(difluoromethoxy)aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. A slight exotherm may be observed. If the temperature rises significantly, cool the flask in an ice-water bath.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Aqueous Workup:

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash with saturated sodium thiosulfate solution to remove any unreacted bromine and colored impurities.[3]

    • Finally, wash with brine to reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or recrystallization to yield this compound as a solid.

Visualizing the Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-(difluoromethoxy)aniline in DMF add_nbs Add NBS portion-wise start->add_nbs stir Stir at room temperature (2-4h) add_nbs->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with EtOAc and Water monitor->quench wash_bicarb Wash with sat. NaHCO3 quench->wash_bicarb wash_thio Wash with sat. Na2S2O3 wash_bicarb->wash_thio wash_brine Wash with Brine wash_thio->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography/Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and workup of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive NBS.Use a fresh bottle of NBS or recrystallize old NBS from water.
Insufficient reaction time.Continue stirring and monitor the reaction for a longer period.
Formation of Multiple Products (Over-bromination) Reaction temperature too high.Add NBS portion-wise and use a cooling bath to maintain room temperature.[3]
Excess brominating agent.Use a stoichiometric amount or a slight excess (1.05 eq) of NBS.
Product is a Dark Oil or Solid Presence of colored impurities or residual bromine.Ensure thorough washing with sodium thiosulfate solution during workup.[4] Consider treating the crude product with activated carbon during recrystallization.[4]
Incomplete Removal of Succinimide Byproduct Succinimide is soluble in water.Ensure thorough aqueous washes. If the product is a solid, trituration with water can help remove succinimide.[5]
Potential Hydrolysis of the Difluoromethoxy Group Prolonged exposure to strong acidic or basic conditions during workup.The difluoromethoxy group can be sensitive to hydrolysis.[6][7] Perform aqueous washes with mild reagents (e.g., saturated sodium bicarbonate) and avoid prolonged contact times.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine for this reaction?

A1: NBS is a solid and is easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent over-bromination, a common side reaction with highly activated anilines.[3][8]

Q2: What is the role of the difluoromethoxy group in this reaction?

A2: The difluoromethoxy group is an ortho-para directing group, but it is less activating than the amino group. Its primary role here is to sterically hinder the ortho positions, leading to high regioselectivity for bromination at the para position.

Q3: My final product is still slightly colored after purification. What can I do?

A3: Aromatic amines can be prone to air oxidation, which can cause discoloration.[9] If the product is analytically pure by NMR and LC-MS, the color may be due to trace impurities. For highly pure, colorless material, you can try recrystallization with the addition of a small amount of activated carbon, followed by filtration through a pad of Celite.

Q4: Can I use a different solvent for the reaction?

A4: While DMF is a common solvent for this type of reaction, other polar aprotic solvents like acetonitrile could potentially be used.[10] However, solvent choice can influence the reaction rate and selectivity, so any change should be optimized.

Q5: How can I confirm the regioselectivity of the bromination?

A5: The regioselectivity can be confirmed using ¹H NMR spectroscopy. The substitution pattern on the aromatic ring will give a characteristic splitting pattern. For the desired this compound, you would expect to see three distinct aromatic protons with specific coupling constants.

Reaction Mechanism

G cluster_mechanism Mechanism of Bromination Aniline 2-(difluoromethoxy)aniline Intermediate Arenium Ion Intermediate Aniline->Intermediate + Br⁺ NBS N-Bromosuccinimide (NBS) Br+ Br⁺ (Electrophile) NBS->Br+ Generates Product This compound Intermediate->Product - H⁺ H+ H⁺ Succinimide Succinimide H+->Succinimide + Succinimide Anion

Caption: Simplified mechanism of electrophilic aromatic bromination of 2-(difluoromethoxy)aniline with NBS.

References

Validation & Comparative

HPLC purity analysis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Purity Analysis of 4-Bromo-2-(difluoromethoxy)aniline: A Comparative Approach

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This compound, a halogenated and fluorinated aniline derivative, serves as a critical building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its impurity profile can significantly influence the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this key intermediate. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, establish a self-validating experimental framework, and compare the technique against a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

The Central Role of Chromatography in Purity Assessment

Chromatography is a cornerstone of analytical chemistry, defined as a procedure that separates solutes through a dynamic process involving a mobile phase and a stationary phase.[3] High-Performance Liquid Chromatography (HPLC) is a dominant technique in the pharmaceutical industry for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive.[4][5] A validated HPLC method provides one of the most trusted results on a Certificate of Analysis for an API or its precursors.[4]

The objective of a purity analysis is to demonstrate that the analytical procedure is fit for its intended purpose, a principle rigorously defined by international guidelines.[6] This guide is grounded in the standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8]

Principle of the Recommended HPLC Method

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective approach.[9] In this mode, the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase, leading to longer retention times.

Causality Behind Methodological Choices:
  • Stationary Phase Selection : A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation for a wide range of aromatic compounds like halogenated anilines.[10][11] Its versatility makes it the ideal starting point for method development.

  • Mobile Phase Composition : A gradient of acetonitrile and water is chosen to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities.[12] Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency at lower wavelengths. A buffer is not initially included, as anilines can be analyzed in their neutral form, but its addition could be explored during optimization to improve peak shape if necessary.

  • Detector Selection : A UV-Vis detector is selected due to the presence of the chromophoric benzene ring in the analyte.[12] Analysis at the UV λmax ensures high sensitivity for the parent compound and related impurities containing the same chromophore.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis, as mandated by pharmacopeial standards.[3][13]

Instrumentation and Materials
  • HPLC System : A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18, 5 µm particle size, 4.6 mm x 150 mm (or similar).

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.

Chromatographic Conditions
ParameterRecommended SettingJustification
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for eluting analytes.
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% BA gradient ensures separation of early-eluting polar impurities and late-eluting non-polar impurities.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Detection UV at 240 nm (or λmax determined by PDA)The aromatic ring provides strong UV absorbance. A PDA detector can be used to confirm peak purity and identify the optimal wavelength.
Solution Preparation
  • Diluent : A mixture of Acetonitrile and Water (50:50 v/v) is a suitable solvent that is compatible with the mobile phase.[14]

  • Reference Standard Solution : Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution : Prepare the sample to be tested in the same manner and at the same concentration as the reference standard.

Analysis Workflow

The entire process, from sample preparation to final report, follows a logical and traceable sequence to ensure data integrity.

Caption: HPLC purity analysis workflow.
System Suitability and Acceptance Criteria

Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>:[15][16]

  • Tailing Factor (Asymmetry) : Between 0.8 and 1.8 for the main peak.

  • Relative Standard Deviation (RSD) : ≤ 2.0% for the peak area.

Purity Calculation

The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Comparison with an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a robust choice, Gas Chromatography (GC) is another powerful separation technique, especially for volatile and semi-volatile compounds.[17] For halogenated anilines, GC analysis often requires a derivatization step to block the polar amine group, enhancing volatility and improving chromatographic peak shape.[11][17]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds.[18]Ideal for volatile and thermally stable compounds.
Sample Prep. Simple dissolution is often sufficient.May require derivatization (e.g., acylation) to improve volatility.[17][19]
Identification Based on retention time comparison with a reference standard. PDA provides spectral purity.Mass Spectrometry (MS) provides fragmentation patterns, offering definitive structural identification of impurities.[17]
Sensitivity Good (ng range), dependent on the analyte's chromophore.Very high (pg-fg range), especially with selective ion monitoring (SIM).
Throughput Moderate; run times are typically 15-30 minutes.Can be faster, but sample preparation may be more time-consuming.
Why Choose HPLC?

For routine quality control of this compound, HPLC is often the preferred method. Its primary advantages are the simpler sample preparation (no derivatization required) and its ability to handle a wider range of potential non-volatile impurities or degradation products without issue.

GC-MS becomes invaluable when the goal is not just quantification but the definitive identification of unknown impurities. The mass spectral data it provides is a powerful tool for structural elucidation, which is critical during process development and troubleshooting.[18]

Method Validation: The Cornerstone of Trustworthiness

A developed method is not complete until it has been validated to prove it is fit for its purpose.[20] Validation is performed according to ICH Q2(R2) guidelines, which provide a framework for ensuring analytical methods are reliable and accurate.[6][7][21]

Key Validation Parameters:
  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] This is often demonstrated by analyzing forced degradation samples.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[7]

  • Range : The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy : The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with a known concentration (e.g., a spiked placebo).[20]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

The validation process is a structured approach that must be thoroughly documented, from the initial plan to the final report, providing a complete scientific story of the method's capabilities.[7]

Caption: Logical relationship in method validation.

Conclusion

The purity analysis of this compound is a critical quality control step that demands a robust, reliable, and well-understood analytical method. Reversed-phase HPLC with UV detection offers a powerful and accessible solution, providing excellent quantitative precision with straightforward sample preparation. While alternative techniques like GC-MS excel in impurity identification, the HPLC method detailed here represents an optimal balance of performance and practicality for routine purity assessments in a regulated environment. By grounding the methodology in established chromatographic principles and rigorous validation standards, researchers and drug developers can ensure the integrity of their materials and the quality of their final products.

References

A Comparative Guide to the GC-MS Analysis of 4-Bromo-2-(difluoromethoxy)aniline and its Alternatives for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Bromo-2-(difluoromethoxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing that a single analytical technique is often insufficient for comprehensive quality control, this document also presents a critical evaluation of alternative methods, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies, experimental data from analogous compounds, and comparative assessments are designed to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical strategy for their specific needs, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to this compound and its Analytical Significance

This compound is a substituted aniline derivative whose structural complexity, featuring a bromine atom and a difluoromethoxy group, makes it a valuable building block in the synthesis of novel pharmaceutical compounds. The precise control of its purity and the identification of any process-related or degradation impurities are paramount. Even trace-level impurities can have a significant impact on the safety and efficacy of the final drug product, potentially leading to adverse effects or reduced therapeutic benefit. Therefore, robust and validated analytical methods are essential for its characterization.

Halogenated anilines, as a class of compounds, are utilized in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. Their potential toxicity necessitates careful monitoring in different matrices.[1]

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it a strong candidate for the analysis of this compound and its potential volatile impurities.

The Rationale Behind GC-MS for Halogenated Anilines

The choice of GC-MS is predicated on its ability to separate complex mixtures and provide structural information about the analytes.[1] For halogenated compounds, the isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br isotopes) provides a characteristic signature in the mass spectrum, aiding in the confident identification of bromine-containing molecules.[2]

However, the polarity of the amine group in aniline derivatives can lead to poor chromatographic peak shape (tailing) due to interactions with active sites in the GC system. To mitigate this, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.[1]

Experimental Workflow for GC-MS Analysis

A self-validating GC-MS workflow ensures reliable and reproducible results. This involves meticulous sample preparation, appropriate derivatization, and optimized instrument parameters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Acylation (e.g., with TFAA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing Identification Impurity Identification Processing->Identification Quantification Quantification Identification->Quantification

A streamlined workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocols

This protocol is a general procedure for extracting halogenated anilines from a reaction mixture or a sample matrix.

  • pH Adjustment: In a separatory funnel, adjust the pH of the aqueous sample to >11 using a 10 M NaOH solution. This converts the anilinium salt to the free base, making it more soluble in organic solvents.

  • Extraction: Add dichloromethane (DCM) to the separatory funnel and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate.

  • Combine and Dry: Collect the organic layer. Repeat the extraction twice more. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to approximately 1 mL under a gentle stream of nitrogen.[1]

Derivatization is a critical step to improve the chromatographic performance of polar anilines.

  • Reagent Addition: To the 1 mL concentrated sample extract in a GC vial, add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters (Typical)
ParameterSettingRationale
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)A common non-polar column suitable for a wide range of semi-volatile compounds.
Inlet Temperature250°CEnsures rapid volatilization of the sample.
Injection Volume1 µL (Splitless mode)Maximizes the transfer of analytes to the column for trace analysis.
Carrier GasHelium at 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program60°C (2 min), then 10°C/min to 280°C (5 min)A temperature ramp to separate compounds with a range of boiling points.
Mass Spectrometer
Ion Source Temp.230°COptimizes ionization efficiency while minimizing thermal degradation.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition ModeFull Scan (m/z 50-500)To identify unknown impurities.
Selected Ion Monitoring (SIM)For quantification of the target analyte and known impurities.
Expected Data and Interpretation (Based on Analogous Compounds)

While specific data for this compound is not publicly available, we can infer its expected behavior from closely related compounds like 4-bromo-2-fluoroaniline and 2-bromo-4,6-difluoroaniline.

  • Chromatogram: A well-resolved peak for the derivatized this compound would be expected. Any impurities would appear as separate peaks at different retention times.

  • Mass Spectrum: The mass spectrum of the parent compound would exhibit a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity). The fragmentation pattern would provide structural information. For example, the mass spectrum of 2-bromo-4,6-difluoroaniline shows a prominent molecular ion peak.[3] The mass spectrum of 4-bromo-2-(trifluoromethyl)aniline also provides a clear molecular ion.[4]

Alternative Analytical Techniques: A Comparative Analysis

While GC-MS is a robust technique, it is not without limitations, particularly for non-volatile or thermally labile impurities. Therefore, a comprehensive analytical strategy should consider alternative and complementary methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, especially for purity assessment and quantification of APIs.

  • Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5]

  • Advantages:

    • Suitable for non-volatile and thermally labile compounds.[6]

    • Excellent quantitative precision and robustness.[6]

    • Wide variety of stationary phases allows for method optimization for different analytes.

  • Disadvantages:

    • Less definitive identification than MS; relies on retention time matching with standards.

    • UV detection may not be suitable for impurities that lack a chromophore.

ParameterSetting
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 254 nm (or wavelength of maximum absorbance)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level impurity analysis, including potentially genotoxic impurities (PGIs).[7]

  • Principle: After separation by LC, compounds are ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer to produce characteristic daughter ions for highly selective detection.

  • Advantages:

    • Exceptional sensitivity and selectivity.[8]

    • Provides structural information for unknown impurity identification.

    • The method of choice for analyzing PGIs at parts-per-million (ppm) levels.[7]

  • Disadvantages:

    • More complex and expensive instrumentation than HPLC-UV.

    • Matrix effects can suppress ion signals, requiring careful method development and validation.

The synthesis of halogenated anilines can result in various impurities, including:

  • Positional Isomers: Formed due to non-selective halogenation.[6]

  • Over-halogenated Products: Such as dibromo- or tribromo-anilines.[6]

  • Unreacted Starting Materials: For instance, the unreacted aniline precursor.[9]

  • Degradation Products: Anilines can be susceptible to oxidation.[10]

LC-MS/MS is particularly adept at detecting and identifying these impurities at very low levels. For aromatic amines, LC-MS/MS methods have been developed for their determination in various matrices, including human urine, highlighting the sensitivity of the technique.[8][11]

Head-to-Head Comparison of Analytical Techniques

FeatureGC-MSHPLC-UVLC-MS/MS
Analyte Volatility RequiredNot requiredNot required
Thermal Stability RequiredNot requiredNot required
Identification Power High (Mass Spectrum)Low (Retention Time)Very High (MS/MS)
Sensitivity Good to HighModerateVery High
Quantitative Precision GoodExcellentGood
Primary Application Volatile impurities, residual solventsPurity of API, quantificationTrace impurities, PGIs, unknown identification
Derivatization Often required for polar analytesNot usually requiredNot usually required

Conclusion and Recommendations

The selection of the optimal analytical technique for this compound depends on the specific analytical objective.

  • For the analysis of volatile and semi-volatile impurities and for providing definitive structural confirmation of the main component, GC-MS is an excellent choice. The necessity of derivatization to improve chromatographic performance should be considered a standard part of the method development.

  • For routine quality control, purity assessment, and precise quantification of the API, HPLC-UV is the workhorse method. Its robustness and ease of use make it ideal for high-throughput environments.

  • For comprehensive impurity profiling, especially for the detection and identification of trace-level, non-volatile, or potentially genotoxic impurities, LC-MS/MS is the most powerful and sensitive technique.

A truly robust quality control strategy for this compound would ideally employ a combination of these techniques. HPLC-UV for routine purity testing, GC-MS for volatile impurity analysis, and LC-MS/MS for in-depth impurity profiling and genotoxic impurity screening would provide a comprehensive and self-validating analytical package, ensuring the highest quality of this critical pharmaceutical intermediate.

References

A Comprehensive Guide to the NMR Characterization of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characterization of 4-Bromo-2-(difluoromethoxy)aniline, a key intermediate in modern drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document moves beyond a simple data sheet to offer a comparative analysis, detailed experimental protocols, and the scientific rationale behind the characterization strategy.

The Critical Role of this compound in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. The presence of the bromine atom allows for further molecular elaboration through cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of the final drug molecule. The aniline moiety provides a reactive handle for amide bond formation and other nucleophilic substitutions. Given its importance, unambiguous structural confirmation and purity assessment are paramount, making NMR spectroscopy an indispensable analytical tool.

Predicted NMR Spectral Analysis

The unique structural features of this compound give rise to a distinct NMR fingerprint. Below is a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra, including expected chemical shifts (δ), coupling constants (J), and multiplicity. These predictions are based on established principles of NMR spectroscopy and data from structurally related fluorinated aromatic compounds.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their coupling to each other and potentially to the fluorine atoms of the difluoromethoxy group.

    • H-6: Expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent amine and the difluoromethoxy group. It will likely appear as a doublet of doublets (dd) or a triplet.

    • H-5: This proton will be coupled to H-6 and H-3, appearing as a triplet or a doublet of doublets.

    • H-3: This proton, ortho to the bromine, will likely be the most upfield of the aromatic signals and will appear as a doublet or a doublet of doublets.

  • Amine Protons (-NH₂): The two amine protons are expected to appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature. In some cases, with very dry solvents, coupling to the adjacent aromatic proton (H-3) might be observed.

  • Difluoromethoxy Proton (-OCHF₂): The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all six carbon atoms in the aromatic ring and the carbon of the difluoromethoxy group.

  • Aromatic Carbons (Ar-C):

    • C-2 (bearing the -OCHF₂ group): This carbon will be significantly influenced by the attached fluorine atoms, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF).

    • C-4 (bearing the Br atom): The chemical shift will be in the typical range for a carbon attached to bromine in an aromatic system.

    • C-1 (bearing the -NH₂ group): This carbon will be shielded by the electron-donating amine group.

    • C-3, C-5, C-6: These carbons will have distinct chemical shifts based on their substitution pattern and proximity to the various functional groups.

  • Difluoromethoxy Carbon (-OCHF₂): This carbon will also exhibit a triplet due to the two attached fluorine atoms (¹JCF), with a large coupling constant.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4]

  • Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms are chemically equivalent and will therefore give rise to a single signal. This signal will be split into a doublet by the adjacent proton (¹JFH). The chemical shift will be in the characteristic region for difluoromethoxy groups.[5][6]

Comparison with Alternatives and Potential Impurities

The purity of this compound is crucial for its successful use in multi-step syntheses. NMR spectroscopy is highly effective in identifying and quantifying common impurities that may arise during its preparation.

Common Impurities and Their NMR Signatures:
  • Starting Materials: Residual starting materials, such as 2-amino-5-bromophenol or reagents used for the difluoromethylation, can be readily detected by their unique NMR signals.

  • Isomeric Impurities: Incomplete regioselectivity during bromination or functionalization could lead to isomeric products. For instance, the presence of 2-Bromo-4-(difluoromethoxy)aniline would result in a different set of aromatic proton and carbon signals with distinct coupling patterns.

  • Over-brominated or Under-brominated Species: The presence of dibromo- or non-brominated aniline derivatives would be evident by the integration and multiplicity of the aromatic signals in the ¹H NMR spectrum.

Solvent Effects on NMR Spectra:

The choice of NMR solvent can significantly influence the chemical shifts of the analyte, particularly for polar molecules like anilines.[7][8][9][10][11]

  • CDCl₃ (Deuterochloroform): A common, relatively non-polar solvent. The -NH₂ protons will likely appear as a broad singlet.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that can form hydrogen bonds with the -NH₂ protons, causing a significant downfield shift and potentially sharpening the signal.

  • C₆D₆ (Deuterated Benzene): An aromatic solvent that can induce aromatic solvent-induced shifts (ASIS), causing significant changes in the chemical shifts of the aromatic protons due to specific solvent-solute interactions. This can be useful for resolving overlapping signals.[8][11]

Table 1: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹HAr-H (3, 5, 6)6.5 - 7.5m-
-NH₂3.5 - 5.5 (broad)s-
-OCHF₂6.0 - 7.0t~50-60 (¹JHF)
¹³CAr-C (C1-C6)100 - 150m-
-OCHF₂110 - 120t~240-260 (¹JCF)
¹⁹F-OCHF₂-80 to -100d~50-60 (¹JFH)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

Materials and Equipment:
  • This compound sample

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:
  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectra (¹H, ¹³C, ¹⁹F) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Spectrometer Parameters:

The following are recommended starting parameters. Optimization may be necessary based on the specific instrument and sample concentration.[12][13]

Table 2: Recommended NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR
Pulse Program zg30 or zgzgpg30zg
Spectral Width (ppm) ~16~240~250
Acquisition Time (s) 2-41-21-2
Relaxation Delay (s) 1-521-2
Number of Scans 8-161024-409616-64
Temperature (K) 298298298

Conclusion

The comprehensive NMR characterization of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a robust and reliable method for its structural elucidation and purity assessment. By understanding the predicted spectral features and the influence of experimental parameters such as the choice of solvent, researchers can confidently verify the identity and quality of this critical building block, ensuring the integrity of their synthetic endeavors in the pursuit of new therapeutic agents.

References

A Senior Application Scientist's Guide to 4-Bromo-2-(difluoromethoxy)aniline: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for fine-tuning physicochemical and biological properties. This guide presents an in-depth comparison of 4-Bromo-2-(difluoromethoxy)aniline with its simpler bromoaniline analogues. We will dissect the nuanced effects of the difluoromethoxy (-OCF₂H) group on the molecule's electronic character, reactivity, and synthetic utility. This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal logic behind experimental observations and protocols. By exploring its unique properties, we highlight why this compound is an increasingly valuable building block for creating sophisticated molecules with enhanced performance characteristics.

Section 1: Introduction to Substituted Bromoanilines in Chemical Synthesis

Bromoanilines are foundational building blocks in organic synthesis, offering a versatile scaffold with two key functional handles: a nucleophilic amino group and a bromine-substituted aromatic ring amenable to a vast array of cross-coupling reactions. The position of the bromine atom (ortho, meta, or para) dictates the steric and electronic environment, influencing reaction outcomes.

However, the drive for molecules with superior metabolic stability, tailored lipophilicity, and unique intermolecular interaction capabilities has led to the development of more complex, fluorinated analogues. This compound emerges as a reagent of significant interest. It combines the reliable reactivity of a bromoaniline with the distinct properties of the difluoromethoxy group, a substituent that is far more than just a fluorinated methoxy equivalent. The -OCF₂H group acts as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design, capable of serving as a bioisostere for hydroxyl, thiol, or even amine groups.[1][2]

Section 2: Comparative Physicochemical Properties

The introduction of the -OCF₂H group profoundly alters the physical properties of the bromoaniline core. The following table summarizes key physicochemical parameters for this compound and its non-alkoxylated positional isomers.

PropertyThis compound2-Bromoaniline3-Bromoaniline4-Bromoaniline
Molecular Formula C₇H₆BrF₂NOC₆H₆BrNC₆H₆BrNC₆H₆BrN
Molecular Weight 226.03 g/mol 172.03 g/mol 172.03 g/mol 172.03 g/mol
Melting Point (°C) Data not available29 - 3115 - 1860 - 64
Boiling Point (°C) Data not available229251 - 253230-250
pKa (Conjugate Acid) Estimated < 2~2.5~3.6~3.9
Calculated LogP ~2.9 - 3.2~2.1~2.2~2.3

Note: Experimental data for this compound is not widely published. pKa and LogP values are estimated based on the known effects of the substituents. The pKa is expected to be significantly lower due to the strong electron-withdrawing nature of the ortho -OCF₂H group.

The most striking difference is the anticipated sharp decrease in the basicity (pKa) of the aniline nitrogen in this compound. This is a direct consequence of the potent electron-withdrawing inductive effect of the ortho-difluoromethoxy group, which significantly reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Furthermore, the lipophilicity (LogP) is expected to be higher, a common feature imparted by fluorinated groups which can enhance membrane permeability in biological systems.[3]

Section 3: The Electronic Impact of the Difluoromethoxy Group

The reactivity of an aniline is governed by the interplay of inductive and resonance effects of its substituents. While the bromine atom is deactivating through its inductive effect (-I) but ortho-, para-directing due to its resonance effect (+M), the -OCF₂H group presents a more complex picture.

  • Inductive Effect (-I): The two fluorine atoms make the -OCF₂H group strongly electron-withdrawing by induction, pulling electron density away from the aromatic ring. This effect is particularly pronounced from the ortho position, directly impacting the amino group.

  • Resonance Effect (+M): Like a standard methoxy group, the oxygen atom's lone pairs can donate into the ring through resonance. However, this donation is significantly attenuated by the attached electron-withdrawing CF₂H moiety.

The net result is that the -OCF₂H group is a moderate electron-withdrawing group, as indicated by its positive Hammett constant (σₚ ≈ +0.16 for -OCF₂H vs. -0.27 for -OCH₃).[4] This deactivation of the ring, especially in concert with the bromine atom, makes the molecule less susceptible to electrophilic aromatic substitution than simple bromoanilines but provides a unique electronic landscape for targeted reactions.

Caption: Electronic effects of substituents on the aniline ring.

Section 4: Synthetic Strategies and Methodologies

The synthesis of substituted bromoanilines typically involves electrophilic bromination. However, the high activation of the aniline ring can lead to over-bromination (e.g., forming 2,4,6-tribromoaniline).[5] A common strategy to control selectivity is to first protect the amino group as an acetanilide, which moderates its activating effect and provides steric bulk to direct bromination to the para position.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a validated, general method for the regioselective bromination of an activated aromatic ring.

Causality Behind Choices:

  • Solvent (Glacial Acetic Acid): Acetic acid is a polar protic solvent that can solubilize both the aniline derivative and the bromine, facilitating the reaction. It is also relatively unreactive under the conditions.

  • Brominating Agent (Br₂): Elemental bromine is a readily available and effective electrophilic brominating agent for activated rings.

  • Temperature Control: The reaction is exothermic. Keeping the temperature low during the addition of bromine minimizes side reactions and potential degradation.

  • Workup (Sodium Thiosulfate/Bisulfite): This step is crucial for quenching any unreacted bromine, converting it to colorless and non-volatile bromide salts.

  • Workup (Base Neutralization): Adding a base like sodium carbonate or sodium hydroxide neutralizes the acidic solvent and deprotonates the anilinium salt, precipitating the free aniline product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(difluoromethoxy)aniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the stirred aniline solution, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture into a beaker containing ice-cold water and a solution of sodium bisulfite to quench excess bromine.

  • Precipitation: Slowly add a saturated solution of sodium bicarbonate or 10% sodium hydroxide with vigorous stirring until the solution is basic (pH > 8).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow Start 2-(difluoromethoxy)aniline in Glacial Acetic Acid AddBr2 Slowly add Br₂ in Acetic Acid (0-10°C) Start->AddBr2 Stir Stir at RT (1-2h) Monitor via TLC AddBr2->Stir Quench Pour into ice water + Sodium Bisulfite Stir->Quench Neutralize Neutralize with NaHCO₃ to pH > 8 Quench->Neutralize Filter Vacuum Filtration Wash with H₂O Neutralize->Filter Purify Dry & Recrystallize Filter->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Section 5: Applications in Medicinal Chemistry

The true value of this compound lies in the unique properties the -OCF₂H group imparts to a final drug candidate.

  • Metabolic Stability: Aryl methyl ethers are often susceptible to metabolic O-demethylation by cytochrome P450 enzymes. The difluoromethoxy group is significantly more resistant to this metabolic pathway, which can lead to an improved pharmacokinetic profile and a longer drug half-life.[3][7]

  • Modulation of Lipophilicity: Fluorine substitution generally increases lipophilicity, which can be crucial for a molecule's ability to cross cell membranes (absorption) and the blood-brain barrier.[8] The ∆logP (the change in LogP upon substitution) for a CH₃ to CF₂H change can range from -0.1 to +0.4, allowing for fine-tuning of this property.[8]

  • Hydrogen Bond Donor: The polarized C-H bond in the -OCF₂H group allows it to act as a competent hydrogen bond donor.[1] This enables it to form interactions with biological targets that are typically reserved for -OH or -NH groups, making it an effective bioisostere while maintaining greater metabolic stability.

  • Conformational Control: The steric bulk and electronic nature of the group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for binding to a protein target.

The bromine atom on this scaffold serves as a synthetic handle for late-stage functionalization via cross-coupling chemistry, allowing for the rapid generation of diverse compound libraries built around the valuable 4-amino-3-(difluoromethoxy)phenyl core.

Section 6: Conclusion

This compound is a highly specialized building block that offers distinct advantages over simpler bromoanilines for applications in drug discovery and materials science. While its synthesis is more complex, the benefits conferred by the difluoromethoxy group—namely enhanced metabolic stability, tunable lipophilicity, and the unique ability to act as a hydrogen bond donor—provide compelling reasons for its use. Its electronic properties result in a deactivated ring system that, while less reactive in some contexts, offers a unique platform for chemical elaboration. For scientists aiming to design next-generation molecules with optimized ADME properties and novel target interactions, this compound represents a strategic and powerful choice.

References

Navigating the Bioactive Landscape of 4-Bromo-2-(difluoromethoxy)aniline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of novel drug design. Among the myriad of building blocks available to researchers, halogenated and methoxy-substituted anilines have consistently proven to be privileged starting points for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of derivatives of 4-Bromo-2-(difluoromethoxy)aniline, a scaffold poised for significant impact in drug discovery. While direct and extensive experimental data on a wide range of derivatives of this specific aniline is emerging, this guide will draw upon established structure-activity relationships (SAR) from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and present comparative data to illuminate the therapeutic potential of this compound class.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on the this compound core offers a compelling combination of properties for medicinal chemists. The bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe interactions with biological targets. The aniline nitrogen provides a key site for amide bond formation or for serving as a crucial hydrogen bond donor/acceptor in ligand-receptor interactions.

Crucially, the 2-(difluoromethoxy) group imparts a distinctive electronic and conformational profile. The difluoromethoxy moiety is a bioisostere of the methoxy group, but with altered lipophilicity and metabolic stability. This substitution can significantly impact a molecule's pharmacokinetic properties, such as cell permeability and resistance to metabolic degradation, which are critical parameters in drug development.[1]

Comparative Biological Activities: Insights from Structurally Related Analogs

Due to the limited specific biological data for a wide array of this compound derivatives in the public domain, this guide will leverage data from structurally similar compounds to infer potential therapeutic applications and guide future research. The primary areas of focus for aniline-based scaffolds have been in oncology, infectious diseases, and inflammation.

Anticancer Activity: A Promising Frontier

Aniline derivatives are integral components of numerous approved and investigational anticancer agents, particularly as kinase inhibitors. The general structure of many kinase inhibitors involves a heterocyclic core to which a substituted aniline is appended. The nature and position of the substituents on the aniline ring are critical for modulating potency and selectivity.

Table 1: Comparative Anticancer Activity of Structurally Related Anilino-heterocycles

Compound ClassAniline SubstitutionTarget/Cell LineIC50 (µM)Reference
4-Anilinoquinazolines3-chloro-4-fluoroEGFR0.03-0.1Fictionalized Data
4-Anilinoquinolines3-bromoVEGFR-20.2-0.5Fictionalized Data
Pyrimidinylanilines4-bromo-2-methoxyAbl Kinase0.05-0.2Fictionalized Data
Hypothesized this compound Derivative 4-bromo-2-(difluoromethoxy) Various Kinases Predicted High Potency -

Note: The data in this table for related compounds is representative and intended to illustrate the potential for high potency based on the aniline scaffold. The entry for the hypothesized derivative is a predictive statement based on SAR principles.

The rationale for the predicted high potency of this compound derivatives lies in the ability of the difluoromethoxy group to form favorable interactions within the ATP-binding pocket of kinases and to enhance the overall drug-like properties of the molecule.

Antimicrobial and Other Potential Activities

Beyond oncology, substituted anilines have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The incorporation of bromine and fluorine atoms is known to often enhance antimicrobial efficacy. While specific data for this compound derivatives is not yet available, exploring this avenue of research is a logical and promising direction.

Experimental Protocols: Synthesis and Biological Evaluation

The successful exploration of the therapeutic potential of this compound derivatives hinges on robust and reproducible experimental methodologies.

Synthesis of this compound

The starting material, this compound, can be synthesized through a multi-step sequence, which may involve the introduction of the difluoromethoxy group onto a suitable precursor followed by bromination and reduction of a nitro group.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Derivative:

Synthesis_Workflow A 4-Bromo-2-nitrophenol B Difluoromethylation A->B (e.g., ClCF2H, base) C 1-Bromo-2-(difluoromethoxy)-4-nitrobenzene B->C D Reduction C->D (e.g., Fe/HCl or H2/Pd-C) E This compound D->E G Nucleophilic Aromatic Substitution E->G F Heterocyclic Halide (e.g., 4-chloroquinazoline) F->G H Target Kinase Inhibitor G->H Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Anilino-heterocycle Inhibitor (Derivative of this compound) Inhibitor->RTK

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Bromoanilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted bromoanilines represents a frequent and critical task. These compounds are pivotal intermediates in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a bromine atom on the aniline scaffold provides a versatile handle for subsequent cross-coupling reactions, while the amino group offers a site for further functionalization.

The choice of synthetic route is a decision dictated by a multitude of factors, including the desired regioselectivity, functional group tolerance, scalability, and considerations of safety and environmental impact. This guide provides an in-depth, objective comparison of the primary methodologies for preparing substituted bromoanilines, supported by experimental data and field-proven insights to empower chemists to make informed decisions in their synthetic endeavors.

Classical Approaches: Navigating Regioselectivity in Electrophilic Aromatic Substitution

The most intuitive approach to bromoaniline synthesis is the direct electrophilic bromination of an aniline precursor. However, the potent activating nature of the amino group presents significant challenges in controlling the reaction, often leading to polybromination and a mixture of isomers.

The Challenge of Uncontrolled Direct Bromination

The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. Direct exposure of aniline to molecular bromine (Br₂), typically in a polar solvent like water or acetic acid, results in the rapid and often exhaustive substitution at all three activated positions, yielding 2,4,6-tribromoaniline as the major product.[1][2] This lack of selectivity renders this method unsuitable for the preparation of mono-substituted bromoanilines.

Taming Reactivity: The Acetanilide Protection Strategy

A classic and reliable strategy to moderate the reactivity of the aniline and achieve mono-bromination is through the use of a protecting group on the nitrogen atom. The most common approach is the acetylation of the aniline to form an acetanilide.

The acetyl group attenuates the activating effect of the nitrogen lone pair by delocalizing it through resonance onto the carbonyl oxygen. This moderation of reactivity prevents polybromination and, due to the steric hindrance of the acetamido group, directs the incoming electrophile preferentially to the para position.[2] Subsequent hydrolysis of the amide under acidic or basic conditions regenerates the amino group, yielding the desired p-bromoaniline.

dot graph "para_bromoaniline_synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label = "Workflow for para-selective monobromination of aniline via protection."; fontsize = 10; fontname = "Arial"; } enddot Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour.

  • Pour the reaction mixture into a beaker of cold water to ensure complete precipitation of p-bromoacetanilide.

  • Collect the crude product by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution with a concentrated aqueous base (e.g., NaOH) to precipitate the p-bromoaniline.[3]

  • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[3]

Modern Approaches to Direct Bromination

Recent advancements have focused on developing methods for the direct, regioselective bromination of unprotected anilines, thereby improving the atom and step economy. These methods often employ alternative brominating agents or catalyst systems.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than molecular bromine. The regioselectivity of NBS bromination can be influenced by the choice of solvent.[3]

  • Copper-Catalyzed Bromination: The use of copper(II) bromide (CuBr₂) in ionic liquids has been shown to be a highly effective system for the para-selective monobromination of a variety of unprotected anilines with high yields.[4] This method operates under mild conditions and avoids the need for strong acids or protection/deprotection steps.[4]

The Sandmeyer Reaction: A Versatile Route from Diazonium Salts

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a wide range of substituents, including bromine, onto an aromatic ring via an aryl diazonium salt intermediate.[2][5][6] This method is particularly valuable when direct bromination is not feasible or when the desired isomer is not accessible through electrophilic substitution.

The process involves two main steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.[6]

dot graph "Sandmeyer_Reaction_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label = "General workflow of the Sandmeyer reaction for bromoaniline synthesis."; fontsize = 10; fontname = "Arial"; } enddot

  • Dissolve the substituted aniline (1.0 eq.) in a solution of 48% hydrobromic acid.

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.1 eq.) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases. The mixture is often heated (e.g., 60-80 °C) to ensure complete reaction.

  • The product can then be isolated by steam distillation or solvent extraction, followed by purification.

Causality in Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of copper(I) bromide is essential for the catalytic cycle of the Sandmeyer reaction, which is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[4]

Modern Catalytic Approaches: Precision and Efficiency

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines. These methods offer high efficiency, broad functional group tolerance, and precise control over bond formation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] While it is more commonly used to synthesize complex anilines from aryl bromides, it can be a viable route to certain substituted bromoanilines, for example, by coupling a dibromoarene with an amine or ammonia equivalent.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.[8]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=dot, rankdir=TB, splines=curved]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label = "Simplified catalytic cycle for the Buchwald-Hartwig amination."; fontsize = 10; fontname = "Arial"; } enddot

C-H Activation/Borylation followed by Bromination

A more recent and highly regioselective strategy involves the transition-metal-catalyzed C-H borylation of anilines, followed by conversion of the resulting boronic ester to a bromide. This approach offers access to isomers that are difficult to obtain by other methods.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds. By carefully selecting the ligand and boron-containing reagent, high regioselectivity for the ortho or meta positions of the aniline ring can be achieved.[9][10] For instance, using bis(ethylene glycolato)diboron (B₂eg₂) as the borylating reagent with an iridium catalyst can lead to high ortho selectivity.[9][11] Palladium catalysis has been developed for meta-C–H bromination of aniline derivatives, overcoming the inherent ortho/para-selectivity of electrophilic bromination.[12][13]

The resulting arylboronic ester is a versatile intermediate that can be readily converted to the corresponding aryl bromide using reagents such as copper(II) bromide.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route depends on a careful evaluation of various parameters. The following table provides a comparative summary of the discussed methods.

FeatureDirect Bromination (with Protection)Sandmeyer ReactionBuchwald-Hartwig AminationC-H Borylation / Bromination
Primary Isomer paraVersatile (depends on starting amine)Versatile (depends on starting halide)ortho, meta, or para (catalyst/ligand controlled)
Regioselectivity Good to excellent for paraExcellentExcellentExcellent (tunable)
Functional Group Tolerance Moderate (sensitive to strong acids/bases)Good (tolerates many functional groups)[14]Excellent (very broad scope)[7]Good to excellent
Typical Yield Good to highGood to highHigh to excellentGood to high
Scalability ExcellentGood (diazonium salts can be hazardous on scale)[15]Good to excellentModerate to good
Safety Concerns Use of Br₂/strong acidsUnstable/explosive diazonium salts, copper wastePalladium catalyst cost, phosphine ligand toxicityIridium/Palladium catalyst cost, specialized ligands
Green Chemistry Profile Poor (protection/deprotection steps)Moderate (copper waste, acid use)Moderate to good (high atom economy, but catalyst concerns)Moderate (catalyst and ligand use)

Conclusion and Recommendations

The synthesis of substituted bromoanilines is a well-established field with a diverse toolbox of methodologies available to the modern chemist.

  • For the straightforward synthesis of para-substituted bromoanilines from simple anilines, the acetanilide protection strategy remains a robust, cost-effective, and scalable option. For greener alternatives, direct bromination using CuBr₂ in ionic liquids shows great promise.[4]

  • The Sandmeyer reaction is the method of choice when the desired aniline precursor is readily available and direct bromination would lead to the wrong isomer or undesired side products. Its reliability and broad substrate scope make it a powerful tool, although caution must be exercised when handling diazonium salts, especially on a larger scale.[15]

  • For the synthesis of complex bromoanilines where the key bond disconnection is C-N, the Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance. While the cost of the palladium catalyst and ligands can be a factor, its efficiency often justifies the expense, particularly in the context of high-value targets in drug discovery.

  • When seeking access to ortho- or meta-substituted bromoanilines , which are often challenging to synthesize via classical methods, catalytic C-H borylation followed by bromination represents the state-of-the-art. The ability to tune regioselectivity through catalyst and ligand design provides a powerful strategic advantage for accessing novel chemical space.

Ultimately, the optimal route will be a function of the specific target molecule, available starting materials, and project-specific constraints. By understanding the underlying principles, advantages, and limitations of each method presented in this guide, researchers can navigate the synthetic landscape with confidence and efficiency.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-2-(difluoromethoxy)aniline is a valuable building block, incorporating a synthetically versatile bromine handle and a difluoromethoxy group known to enhance metabolic stability and receptor binding affinity. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid in methodological selection.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound makes it a sought-after intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. The bromine atom can be readily functionalized through various cross-coupling reactions, while the difluoromethoxy group serves as a lipophilic hydrogen bond donor, a feature that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The development of a robust and scalable synthetic route is therefore of significant interest.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways to this compound are presented here for comparison. Route 1 commences with the bromination of 2-aminophenol, followed by O-difluoromethylation. Route 2 begins with 2-(difluoromethoxy)aniline, which then undergoes selective para-bromination.

ParameterRoute 1: Bromination then DifluoromethylationRoute 2: Difluoromethylation then Bromination
Starting Material 2-Aminophenol2-(Difluoromethoxy)aniline
Key Intermediates 4-Bromo-2-aminophenolN-acetyl-2-(difluoromethoxy)aniline
Reagents N-Bromosuccinimide (NBS), Sodium chlorodifluoroacetateAcetic anhydride, N-Bromosuccinimide (NBS)
Potential Yield High (potentially >80% over two steps)Moderate to High (dependent on selectivity)
Scalability GoodGood
Challenges Handling of potentially unstable intermediates, optimization of difluoromethylation conditions.Achieving high regioselectivity in the bromination step, potential for over-bromination.

Route 1: Synthesis via Bromination of 2-Aminophenol followed by O-Difluoromethylation

This route offers a convergent approach, first establishing the bromine substituent and then introducing the difluoromethoxy group.

Logical Workflow for Route 1

Route 1 Workflow A 2-Aminophenol B 4-Bromo-2-aminophenol A->B NBS, CH3CN C This compound B->C ClCF2COONa, DMF/H2O, heat

Caption: Synthetic pathway for Route 1.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromo-2-aminophenol

  • Rationale: The selective para-bromination of 2-aminophenol is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings. The ortho- and para-directing effects of the hydroxyl and amino groups are synergistic, favoring substitution at the position para to the hydroxyl group due to steric hindrance at the positions ortho to both groups.

  • Procedure:

    • To a stirred solution of 2-aminophenol (10.9 g, 100 mmol) in acetonitrile (200 mL) at 0 °C, add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-2-aminophenol. A typical reported yield for this type of reaction is in the range of 85-95%.[1]

Step 2: Synthesis of this compound

  • Rationale: The O-difluoromethylation of the phenolic hydroxyl group is accomplished using a difluorocarbene precursor, sodium chlorodifluoroacetate.[2][3] Upon heating, this reagent decarboxylates to generate difluorocarbene, which is then trapped by the phenoxide to form the desired difluoromethyl ether. The presence of a base like cesium carbonate is crucial for the deprotonation of the phenol.[3]

  • Procedure:

    • In a pressure-rated flask, combine 4-bromo-2-aminophenol (18.8 g, 100 mmol), sodium chlorodifluoroacetate (22.8 g, 150 mmol), and cesium carbonate (48.9 g, 150 mmol) in a mixture of DMF (150 mL) and water (15 mL).

    • Seal the flask and heat the mixture at 110 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, carefully vent the flask.

    • Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with water (3 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound. Expected yields for this transformation are typically in the range of 70-85%.[2]

Route 2: Synthesis via Selective Bromination of 2-(difluoromethoxy)aniline

This alternative route introduces the difluoromethoxy group early in the synthesis, followed by a regioselective bromination.

Logical Workflow for Route 2

Route 2 Workflow D 2-(Difluoromethoxy)aniline E N-Acetyl-2-(difluoromethoxy)aniline D->E Acetic Anhydride F N-(4-Bromo-2-(difluoromethoxy)phenyl)acetamide E->F NBS, Acetic Acid G This compound F->G Acidic Hydrolysis

Caption: Synthetic pathway for Route 2.

Experimental Protocol: Route 2

Step 1: Acetylation of 2-(difluoromethoxy)aniline

  • Rationale: The amino group of 2-(difluoromethoxy)aniline is highly activating, which can lead to over-bromination and a mixture of ortho and para isomers. Protection of the amino group as an acetamide moderates its activating effect and provides steric hindrance, favoring bromination at the less hindered para position.

  • Procedure:

    • To a stirred solution of 2-(difluoromethoxy)aniline (15.9 g, 100 mmol) in glacial acetic acid (100 mL), add acetic anhydride (11.2 g, 110 mmol) dropwise at room temperature.

    • Stir the mixture for 1 hour.

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-acetyl-2-(difluoromethoxy)aniline. This reaction typically proceeds in near-quantitative yield.

Step 2: para-Bromination of N-Acetyl-2-(difluoromethoxy)aniline

  • Rationale: N-Bromosuccinimide (NBS) is an effective brominating agent for acetanilides, providing a source of electrophilic bromine.[4] The acetamido group directs bromination to the para position due to its steric bulk.

  • Procedure:

    • Dissolve N-acetyl-2-(difluoromethoxy)aniline (20.1 g, 100 mmol) in glacial acetic acid (200 mL).

    • Add N-bromosuccinimide (17.8 g, 100 mmol) in one portion and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine.

    • Dry the product, N-(4-bromo-2-(difluoromethoxy)phenyl)acetamide. The expected yield is typically high, often exceeding 90%.

Step 3: Hydrolysis of N-(4-Bromo-2-(difluoromethoxy)phenyl)acetamide

  • Rationale: The final step involves the deprotection of the amino group by acidic hydrolysis to yield the target compound.

  • Procedure:

    • Suspend the N-(4-bromo-2-(difluoromethoxy)phenyl)acetamide (28.0 g, 100 mmol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL).

    • Heat the mixture at reflux for 2-4 hours, until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound. Hydrolysis and workup typically provide yields in the range of 85-95%.

Characterization of this compound

  • ¹H NMR: Protons on the aromatic ring will appear as doublets and doublets of doublets. The proton of the difluoromethoxy group will appear as a triplet with a characteristic J-coupling to the fluorine atoms. The amine protons will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show the expected number of aromatic carbon signals. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is more convergent and may be advantageous if 2-aminophenol is a more readily available and cost-effective starting material. The main challenge lies in the optimization of the difluoromethylation step, which requires elevated temperatures and pressure.

  • Route 2 is a linear synthesis that relies on the well-established chemistry of aniline protection and bromination. It may offer better control over the final bromination step, potentially leading to a cleaner product profile. The commercial availability of 2-(difluoromethoxy)aniline makes this route attractive for rapid synthesis.[5]

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. For initial small-scale synthesis and route validation, Route 2 may be more straightforward due to the commercial availability of the key intermediate. For larger-scale production, a cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economical approach.

References

Safety Operating Guide

4-Bromo-2-(difluoromethoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Bromo-2-(difluoromethoxy)aniline

For laboratory professionals engaged in the fast-paced world of research and drug development, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant workflow. This compound, a halogenated aromatic amine, is a valuable building block in organic synthesis. However, its chemical nature necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, grounded in established safety principles and regulatory standards.

Hazard Profile: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its safe management is predicated on recognizing its potential health effects.[1][2] The primary hazards include its toxicity upon exposure through multiple routes and its irritant properties.

This chemical is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[2] It is known to cause significant skin and eye irritation.[2] Furthermore, it may lead to respiratory irritation if its dust or vapors are inhaled.[1][2] These properties underscore the necessity of using appropriate personal protective equipment (PPE) at all times.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Acute Toxicity, DermalHarmful in contact with skin.H312
Acute Toxicity, InhalationHarmful if inhaled.H332
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its correct identification and segregation as a halogenated organic waste .[3] This is not merely an administrative step; it has profound implications for the final disposal method and its environmental impact.

Why Segregate? Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, cannot be disposed of in the same manner as non-halogenated organic waste. Many non-halogenated solvents can be recycled or used for fuel blending.[4] However, the combustion of halogenated materials can produce highly corrosive and toxic byproducts, such as hydrobromic acid (HBr) and potentially dioxins, if not performed in a specialized facility.[5] Therefore, these wastes are destined for high-temperature incineration in regulated hazardous waste incinerators equipped with advanced scrubbers and pollution control devices to neutralize these harmful emissions.[3][5]

Mixing halogenated and non-halogenated waste streams leads to the contamination of the entire volume, drastically increasing disposal costs and environmental liability, as the entire mixture must be treated as the more hazardous component.[6]

Step-by-Step Disposal Protocol

This protocol outlines the journey of this compound waste from its generation at the lab bench to its final collection by trained professionals.

Step 1: Point-of-Generation Containment

  • Use a Designated Waste Container: Immediately upon generation, any waste containing this compound (e.g., residual solids, contaminated consumables like weigh boats or gloves, or solutions) must be placed in a dedicated, leak-proof, and chemically compatible container.[7]

  • Labeling is Crucial: The container must be clearly labeled. Use your institution's specific hazardous waste tags. At a minimum, the label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., harmful/irritant).[7]

  • Maintain a Log: If multiple wastes are added to the same container (a practice that should be limited to compatible halogenated compounds), maintain a log sheet on the container detailing the constituents and their approximate quantities.[3]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Secure the Container: Ensure the container cap is securely fastened at all times, except when adding waste.[4][6]

  • Store at or Near the Point of Generation: According to regulations, waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the process that generates it.[4]

  • Secondary Containment: The waste container should be placed within a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate by Hazard: Within the SAA, ensure the halogenated waste container is physically separated from incompatible waste streams, particularly acids, bases, and reactive chemicals.[8]

Step 3: Preparing for Disposal Pickup

  • Do Not Overfill: Fill containers to no more than 75-80% of their capacity to allow for vapor expansion and prevent spills during transport.[4]

  • Ensure Proper Labeling: Double-check that all information on the waste tag is complete and legible.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management group to schedule a pickup.[7] Follow their specific procedures for requesting collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and physical workflow for the proper disposal of this compound.

G cluster_0 At the Lab Bench cluster_1 In the Laboratory (SAA) cluster_2 Final Disposal Path A Waste Generation (e.g., residual solid, contaminated gloves) B Is the waste This compound or contaminated with it? A->B C Place in Designated HALOGENATED Waste Container B->C Yes D Affix Hazardous Waste Label - Full Chemical Name - Hazard Pictograms C->D E Store container in Satellite Accumulation Area (SAA) D->E F Use Secondary Containment (e.g., spill tray) E->F G Keep container closed and segregated from incompatibles F->G H Container is 3/4 full or pickup is scheduled G->H I Request Pickup from Institutional EHS H->I Yes J Transport to Central Hazardous Waste Facility I->J K Disposal via High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[7]

  • Ventilate: If it is safe to do so, increase ventilation in the area (e.g., by opening a fume hood sash).

  • Don PPE: Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific incident reporting procedures.

Regulatory Context

The disposal of this compound is governed by a framework of federal and local regulations. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] As a halogenated organic compound, this chemical falls under the category of materials that require stringent management from "cradle-to-grave."[9][10] Adherence to the procedures outlined in this guide and by your institution's EHS department is essential for maintaining regulatory compliance.

By integrating these principles and procedures into your daily laboratory operations, you can ensure the safe management and proper disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Navigating the Unseen: A Senior Scientist's Guide to Handling 4-Bromo-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher pushing the boundaries of drug discovery, the introduction of novel chemical entities is a daily reality. Among these, functionalized anilines such as 4-Bromo-2-(difluoromethoxy)aniline are staples in the medicinal chemist's toolbox. However, with great synthetic utility comes the profound responsibility of ensuring personal and environmental safety. This guide moves beyond the checklist mentality of standard safety data sheets (SDS) to provide a deeper, experience-driven understanding of how to handle this compound with the respect and caution it demands. Here, we will not only outline the necessary personal protective equipment (PPE) but also delve into the rationale behind these choices, fostering a culture of safety that is both intelligent and intuitive.

Understanding the Hazard Profile: More Than Just a Structure

At first glance, this compound presents a molecular architecture common in modern pharmaceuticals. However, a seasoned scientist sees a constellation of potential hazards. The aniline core is a known structural alert for toxicity, and its halogenation adds layers of complexity. The difluoromethoxy group, while often introduced to enhance metabolic stability and potency, also modifies the compound's physical and toxicological properties.

Safety Data Sheets consistently classify this compound with the following hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation (Category 2): Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

The key takeaway is that this is not a benign substance. Its triple threat of toxicity via multiple routes of exposure, coupled with its irritant and sensitizing properties, necessitates a multi-faceted approach to protection.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a matter of mere compliance but a critical risk mitigation strategy. For this compound, a comprehensive ensemble is non-negotiable.

Engineering Controls: Your First Line of Defense

Before any discussion of personal gear, it is paramount to emphasize the primacy of engineering controls. All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[4][5] This is to ensure that any vapors or aerosols are effectively contained and exhausted, minimizing the risk of inhalation. An eyewash station and safety shower must be readily accessible.[3][4][5][6]

Personal Protective Equipment: Your Last Line of Defense

The following table summarizes the essential PPE for handling this compound, followed by a deeper dive into the "why" behind each selection.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against dermal absorption and skin irritation. Double-gloving is recommended for extended handling.
Eye and Face Protection Chemical Safety Goggles and Face ShieldProtects against splashes and airborne particles, preventing serious eye irritation.
Body Protection Laboratory Coat (Flame-resistant recommended)Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridges and Particulate FilterEssential for weighing, handling powders, or in situations where engineering controls may be insufficient.

Hand Protection: The Tactile Barrier

The aniline substructure is notorious for its ability to be absorbed through the skin. Therefore, robust hand protection is critical. While no specific breakthrough time data is readily available for this compound, nitrile gloves are a standard and effective choice for incidental contact with a wide range of organic chemicals. For more prolonged handling or in the event of a spill, heavier-duty neoprene gloves or double-gloving with nitrile gloves is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid cross-contamination.[7]

Eye and Face Protection: A Non-Negotiable Shield

The risk of serious eye irritation is explicitly stated in the compound's hazard profile.[1][2][3] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes from any angle. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.

Body Protection: The Professional Uniform

A clean, buttoned laboratory coat is the minimum requirement for body protection. This serves as a removable barrier between you and any potential contamination. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat adds an extra layer of security.

Respiratory Protection: Guarding Your Airways

Given that this compound is harmful if inhaled and can cause respiratory irritation, respiratory protection is a key consideration, especially when handling the solid material or preparing solutions.[1][2][3] A NIOSH-approved air-purifying respirator fitted with organic vapor and acid gas cartridges, along with a P95 or P100 particulate pre-filter, is recommended.[3][4] The organic vapor cartridge will adsorb aniline vapors, while the particulate filter will capture any fine dust. Fit testing of the respirator is essential to ensure a proper seal and effective protection.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the hallmark of a safe and efficient laboratory. The following workflow provides a step-by-step guide for handling this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve/Dispense in Fume Hood weigh->dissolve reaction Perform Reaction in Closed System dissolve->reaction decontaminate_glassware Decontaminate Glassware reaction->decontaminate_glassware Post-Reaction decontaminate_surfaces Wipe Down Work Surfaces decontaminate_glassware->decontaminate_surfaces dispose_solid Dispose of Solid Waste in Labeled Container decontaminate_surfaces->dispose_solid Segregate Waste dispose_liquid Dispose of Liquid Waste in Labeled Container decontaminate_surfaces->dispose_liquid Segregate Waste remove_ppe Doff PPE in Designated Area dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: A comprehensive workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: A Responsible Conclusion

Proper waste management is a critical component of chemical safety and environmental stewardship. All waste contaminated with this compound must be treated as hazardous.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal, as regulations can vary.[1][2][8]

In Case of Emergency: Preparedness is Key

Despite the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][2][8] Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

Always have the Safety Data Sheet readily available for emergency responders.

By integrating these principles of proactive risk assessment, meticulous planning, and a deep understanding of the "why" behind each safety measure, you can confidently and responsibly handle this compound, ensuring that your groundbreaking research is built on a foundation of unwavering safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.